molecular formula C3H11ClN2O2S B582087 2-amino-N-methylethanesulfonamide hydrochloride CAS No. 94987-87-8

2-amino-N-methylethanesulfonamide hydrochloride

Cat. No.: B582087
CAS No.: 94987-87-8
M. Wt: 174.643
InChI Key: IMDTYQHPAJZVOB-UHFFFAOYSA-N
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Description

2-amino-N-methylethanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C3H11ClN2O2S and its molecular weight is 174.643. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-methylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-5-8(6,7)3-2-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDTYQHPAJZVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223757-01-5
Record name 2-amino-N-methylethane-1-sulfonamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-methylethanesulfonamide hydrochloride: Properties, Synthesis, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone scaffold, celebrated for its vast therapeutic applications.[1][2] From pioneering antibacterial agents to contemporary treatments for cancer and inflammatory diseases, the versatility of this moiety is well-documented.[3][4][5] This guide focuses on a specific, yet underexplored, member of this class: 2-amino-N-methylethanesulfonamide hydrochloride .

While not as extensively characterized as some of its more famous relatives, this small molecule represents a valuable building block for chemical synthesis and a potential starting point for the development of novel therapeutic agents.[6] Its structure, featuring a primary amine and a secondary sulfonamide, offers multiple points for chemical modification, making it an attractive intermediate for creating diverse chemical libraries. This document provides a comprehensive overview of its fundamental properties, a proposed synthetic pathway, analytical methodologies, and a discussion of its potential applications grounded in the broader context of sulfonamide pharmacology.

Physicochemical and Structural Properties

Understanding the core properties of a compound is fundamental to its application in research and development. 2-amino-N-methylethanesulfonamide is typically handled in its hydrochloride salt form to improve stability and solubility in aqueous media.

The compound is identified by two primary CAS Numbers:

  • 223757-01-5 for the hydrochloride salt.[7]

  • 94987-87-8 for the free base.

A summary of its key physicochemical properties is presented below. It is important to note that while some data for the free base is available from chemical suppliers, it is often predicted and should be confirmed experimentally.

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference(s)
Molecular Formula C₃H₁₁ClN₂O₂SC₃H₁₀N₂O₂S[7][8]
Molecular Weight 174.65 g/mol 138.19 g/mol [7][8]
Appearance White to off-white solid (Expected)Solid (Form not specified)N/A
Density (Predicted) N/A1.238 g/cm³[8]
Boiling Point (Predicted) N/A252.1 °C at 760 mmHg[8]
Flash Point (Predicted) N/A106.3 °C[8]
Solubility Expected to be soluble in water and polar organic solvents.Data not available.N/A

Proposed Synthesis Pathway

The strategy involves:

  • N-Protection: The primary amino group of taurine is protected to prevent side reactions in subsequent steps. Phthalic anhydride is a common and effective protecting group for this purpose.[9]

  • Sulfonyl Chloride Formation: The sulfonic acid moiety is converted into a more reactive sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Sulfonamide Formation: The generated sulfonyl chloride is reacted with methylamine to form the desired N-methylsulfonamide.

  • N-Deprotection and Salt Formation: The phthaloyl protecting group is removed, typically with hydrazine, to liberate the primary amine. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt.[10]

Synthesis_Pathway Taurine Taurine Protected N-Phthaloyl Taurine Taurine->Protected 1. Phthalic Anhydride, NaOAc/AcOH SulfonylChloride N-Phthaloyl-2-aminoethanesulfonyl chloride Protected->SulfonylChloride 2. PCl₅ or SOCl₂ ProtectedProduct N-Phthaloyl-2-amino-N- methylethanesulfonamide SulfonylChloride->ProtectedProduct 3. Methylamine (CH₃NH₂), Base FreeBase 2-amino-N-methylethanesulfonamide (Free Base) ProtectedProduct->FreeBase 4. Hydrazine (N₂H₄) FinalProduct 2-amino-N-methylethanesulfonamide HCl FreeBase->FinalProduct 5. HCl

Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on analogous preparations and should be optimized for safety and yield.

Step 1: Synthesis of N-Phthaloyl Taurine

  • Combine taurine (1 eq.), phthalic anhydride (1.1 eq.), and sodium acetate (1.1 eq.) in glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-Phthaloyl Taurine.

Step 2: Synthesis of N-Phthaloyl-2-aminoethanesulfonyl chloride

  • Carefully add phosphorus pentachloride (PCl₅, 1.5 eq.) in portions to a suspension of N-Phthaloyl Taurine (1 eq.) in a suitable inert solvent (e.g., dichloromethane) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by the cessation of HCl gas evolution).

  • Pour the reaction mixture onto crushed ice to quench excess PCl₅.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude sulfonyl chloride.

Step 3: Synthesis of N-Phthaloyl-2-amino-N-methylethanesulfonamide

  • Dissolve the crude sulfonyl chloride (1 eq.) in an inert solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of methylamine (2-3 eq., e.g., 40% in water or as a solution in THF) dropwise in the presence of a base like triethylamine (2 eq.).

  • Stir the reaction at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected product, which can be purified by column chromatography.

Step 4 & 5: Deprotection and Hydrochloride Salt Formation

  • Dissolve the protected sulfonamide (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) and heat the mixture to reflux for 2-3 hours. A precipitate of phthalhydrazide will form.[10]

  • Cool the mixture, filter off the precipitate, and concentrate the filtrate.

  • Dissolve the resulting crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol until the solution is acidic.

  • The hydrochloride salt will precipitate. Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound.

Analytical Characterization Workflow

Proper structural verification and purity assessment are critical. A standard workflow for characterizing a novel compound like this compound would involve a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Characterization Structural Confirmation & Purity Assessment NMR->Characterization MS Mass Spectrometry (ESI-MS) MS->Characterization IR FT-IR Spectroscopy IR->Characterization HPLC HPLC-UV/MS EA Elemental Analysis (CHN/S) HPLC->EA HPLC->Characterization EA->Characterization FinalProduct Synthesized Product FinalProduct->NMR FinalProduct->MS FinalProduct->IR FinalProduct->HPLC

Caption: Standard analytical workflow for characterization.

Expected Spectroscopic Signatures:

  • ¹H NMR: In a solvent like D₂O, one would expect to see signals corresponding to the N-methyl group (a singlet or doublet depending on N-H coupling), and two methylene groups (-CH₂-S and -CH₂-N), likely appearing as complex multiplets or triplets.

  • ¹³C NMR: Signals for the N-methyl carbon and the two distinct methylene carbons would be expected in the aliphatic region of the spectrum.

  • FT-IR: Characteristic peaks would include N-H stretches for the primary amine salt, C-H stretches, and strong S=O stretches for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 139.05.

Potential Applications and Biological Context

While specific biological activities for this compound have not been reported, its structural class is rich in pharmacological diversity.[2][5] This molecule can be viewed as a versatile scaffold for generating novel compounds for screening in various therapeutic areas.

Applications Core Sulfonamide Scaffold -SO₂NHR Anticancer Anticancer (Carbonic Anhydrase Inhibition) Core:head->Anticancer Antiinflammatory Anti-inflammatory (COX-2 Inhibition) Core:head->Antiinflammatory Antimicrobial Antimicrobial (Folate Synthesis Inhibition) Core:head->Antimicrobial Antiviral Antiviral (e.g., HIV Protease Inhibition) Core:head->Antiviral Diuretic Diuretic (Carbonic Anhydrase Inhibition) Core:head->Diuretic Antidiabetic Antidiabetic (Sulfonylureas) Core:head->Antidiabetic

Caption: Diverse biological activities of the sulfonamide scaffold.

Potential Research Directions:

  • Anticancer Drug Development: Many sulfonamides are potent inhibitors of carbonic anhydrase (CA) isoforms, such as CA IX and XII, which are overexpressed in various tumors.[3] The primary amine of the title compound could be functionalized to create derivatives that target the active site of these enzymes.

  • Antimicrobial Agents: The classic antibacterial sulfonamides act by inhibiting dihydropteroate synthase, an enzyme in the folate synthesis pathway.[4] Novel derivatives could be synthesized and tested for activity against resistant bacterial strains.

  • Kinase Inhibitors: The sulfonamide moiety is a feature in several approved kinase inhibitors used in oncology. The title compound could serve as a fragment for developing new inhibitors targeting specific protein kinases.

  • Chemical Probes: Functionalized derivatives could be used as chemical probes to study the biology of specific enzymes or receptor systems.

Safety and Handling

Based on GHS information for the free base (CAS 94987-87-8), the compound is classified as causing skin irritation.[8] General laboratory safety precautions should be followed when handling this compound:

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

For the hydrochloride salt, similar precautions are advised. A full Safety Data Sheet (SDS) should be consulted before use.[7] The compound is intended for industrial and research use only.[7]

Conclusion

This compound is a simple yet versatile chemical entity. While its own biological profile remains to be elucidated, its value as a building block is clear. The proposed synthesis provides a practical route for its preparation, and the outlined analytical workflow ensures its reliable characterization. For researchers in drug discovery and medicinal chemistry, this compound offers a readily accessible starting point for exploring the vast chemical space and therapeutic potential of the sulfonamide class. Its strategic use in the synthesis of novel derivatives could lead to the discovery of next-generation therapeutic agents.

References

A Technical Guide to 2-Amino-N-methylethanesulfonamide Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-methylethanesulfonamide hydrochloride (CAS No. 223757-01-5), a sulfonamide-containing chemical entity with significant potential as a building block in medicinal chemistry and drug development. This document delves into the compound's core physicochemical properties, outlines a plausible and detailed synthetic pathway, and establishes a robust framework for its analytical characterization. Furthermore, it discusses its potential applications, drawing from the established roles of the sulfonamide functional group in modern therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Compound Identity and Physicochemical Properties

This compound is the hydrochloride salt of a primary amine-containing sulfonamide. The presence of the sulfonamide group, a well-established pharmacophore, and a primary amine handle for further chemical modification makes it a valuable intermediate for synthetic campaigns. Its salt form typically enhances aqueous solubility and stability, which is advantageous for both reaction chemistry and potential biological assays.

Key quantitative data and identifiers for the compound are summarized in the table below.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms 2-amino-N-methylethane-1-sulfonamide hydrochloride[2][3]
CAS Number 223757-01-5[1][2]
Molecular Formula C₃H₁₁ClN₂O₂S[1][2]
Molecular Weight 174.65 g/mol [1][2]
Canonical SMILES CNS(=O)(=O)CCN.Cl
Inferred Form Solid
Inferred Solubility High aqueous solubility[4]

The Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of medicinal chemistry. Its discovery ushered in the era of antibacterial sulfa drugs. Beyond this historical context, the sulfonamide group is a versatile hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to act as a stable, non-hydrolyzable mimic of transition states in various enzymatic reactions. This has led to its incorporation into a wide array of therapeutic agents.

The diagram below illustrates the central role of the sulfonamide scaffold as a pharmacophore, from which diverse biologically active molecules can be derived.

G cluster_0 Core Scaffold cluster_1 Therapeutic Applications Core Sulfonamide Moiety (-SO2NR'R'') Antibacterials Antibacterial Agents (e.g., Sulfamethoxazole) Core->Antibacterials Mimics PABA Diuretics Diuretics (e.g., Hydrochlorothiazide) Core->Diuretics Inhibits Carbonic Anhydrase Anticancer Anticancer Agents (Carbonic Anhydrase Inhibitors) Core->Anticancer Targets Tumor-associated CA IX & XII Antivirals Antiviral Agents (e.g., Amprenavir) Core->Antivirals Inhibits Protease Enzymes

Caption: The sulfonamide moiety as a versatile pharmacophore in drug development.

Synthesis and Purification Workflow

Proposed Synthetic Pathway

The workflow begins with N-Boc-N'-methylethylenediamine, where one amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. This allows for the selective reaction of the free secondary amine with methanesulfonyl chloride. The final step is the removal of the Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.

G A N-Boc-N'-methylethylenediamine C Sulfonylation Reaction A->C B Methanesulfonyl Chloride + Triethylamine (Base) B->C D Protected Intermediate C->D Forms Sulfonamide F Deprotection & Salt Formation D->F E Acidic Deprotection (HCl in Dioxane) E->F G 2-amino-N-methylethanesulfonamide hydrochloride (Final Product) F->G Removes Boc group

Caption: Proposed synthetic workflow for 2-amino-N-methylethanesulfonamide HCl.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Sulfonylation of the Protected Diamine

  • To a stirred solution of N-Boc-N'-methylethylenediamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add a solution of methanesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected sulfonamide intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude intermediate from Step 1 in a minimal amount of methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (3-4 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Triturate the resulting residue with diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structural integrity of the synthesized compound is critical. A multi-pronged analytical approach is necessary.

Analytical TechniquePurposeExpected Result
¹H NMR Structural confirmation and puritySignals corresponding to the N-methyl, two methylene (-CH₂-), and amine protons with appropriate chemical shifts and integrations.
¹³C NMR Carbon skeleton confirmationSignals for the N-methyl carbon and the two distinct methylene carbons.
FT-IR Spectroscopy Functional group identificationCharacteristic stretches for N-H (amine), S=O (sulfonamide), and C-H bonds.
LC-MS (ESI+) Molecular weight confirmationA parent ion peak [M+H]⁺ corresponding to the free base (m/z ≈ 139.06).
RP-HPLC Purity assessmentA single major peak under specified chromatographic conditions, indicating >95% purity.

The following diagram outlines a standard workflow for the analytical validation of a newly synthesized batch of the target compound.

G cluster_0 Synthesis Output cluster_1 Primary Characterization cluster_2 Purity & Final QC Crude Crude Product NMR NMR (1H, 13C) Crude->NMR Identity Confirmation MS LC-MS Crude->MS Identity Confirmation FTIR FT-IR Crude->FTIR Identity Confirmation HPLC HPLC Purity Check NMR->HPLC Proceed if structure is correct MS->HPLC Proceed if structure is correct FTIR->HPLC Proceed if structure is correct Final Qualified Material (>95% Purity) HPLC->Final Release

Caption: Quality control workflow for synthesized 2-amino-N-methylethanesulfonamide HCl.

Safety, Handling, and Storage

Proper handling of this compound is essential. While specific data for this compound is limited, information from closely related analogs provides a strong basis for safety protocols.[7][8]

Hazard InformationGuideline
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[7][8]H319: Causes serious eye irritation.[7][8]H335: May cause respiratory irritation.[7][8]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Personal Protective Equipment (PPE): Use a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Potential Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile chemical intermediate.

  • Fragment-Based Drug Discovery (FBDD): As a small molecule containing a key pharmacophore, it can be used in fragment screening campaigns to identify initial hits against biological targets.

  • Combinatorial Chemistry: The primary amine serves as a reactive handle for derivatization, enabling the rapid synthesis of compound libraries. By reacting it with a diverse set of carboxylic acids, aldehydes (via reductive amination), or other electrophiles, researchers can explore the structure-activity relationship (SAR) of a lead series.[9]

  • Intermediate for Targeted Therapeutics: It is an ideal starting point for synthesizing more complex molecules targeting specific enzyme classes, such as carbonic anhydrases or kinases, where the sulfonamide group is known to be a critical binding element.[4][10]

  • Development of Diagnostic Probes: The structure can be elaborated to include fluorescent tags or other reporter groups, facilitating its use in the development of diagnostic agents.[4]

Conclusion

This compound is a strategically important chemical building block. Its straightforward structure, which combines a primary amine for synthetic elaboration with the therapeutically significant sulfonamide moiety, makes it a valuable asset for medicinal chemists. This guide has provided a foundational understanding of its properties, a logical synthetic approach, and a framework for its analysis and safe handling, thereby equipping researchers to effectively utilize this compound in the pursuit of novel scientific discoveries and therapeutic innovations.

References

An In-depth Technical Guide to 2-amino-N-methylethanesulfonamide hydrochloride: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-amino-N-methylethanesulfonamide hydrochloride, a molecule of interest for researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust starting point for further investigation.

Molecular Identity and Structural Elucidation

This compound is a sulfonamide derivative bearing a terminal primary amine. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many biological and chemical applications.

Key Identifiers:

IdentifierValue
IUPAC Name 2-amino-N-methylethanesulfonamide;hydrochloride
CAS Number 223757-01-5[1]
Synonyms 2-amino-N-methylethane-1-sulfonamide hydrochloride, 2-AMINO-N-METHYLETHANESULFONAMIDE HCL[2]
Molecular Formula C3H11ClN2O2S[1]
Molecular Weight 174.65 g/mol [3]

Chemical Structure:

The structure of this compound is characterized by an ethyl chain substituted with a primary amino group at one end and a sulfonamide group at the other. The sulfonamide nitrogen is further substituted with a methyl group. The primary amine is protonated in the hydrochloride salt form.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

Predicted Physicochemical Data:

PropertyPredicted ValueSource
XLogP3 0.666ECHEMI[2]
Topological Polar Surface Area 80.6 ŲECHEMI[3]
Hydrogen Bond Donor Count 3ECHEMI[3]
Hydrogen Bond Acceptor Count 4ECHEMI[3]

Note: These values are for the free base and are computationally derived.

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from established methods for preparing taurinamide derivatives.[3][4][5] A common strategy involves the reaction of a suitably protected aminoethanesulfonyl chloride with methylamine, followed by deprotection and salt formation.

Proposed Synthetic Workflow:

G start 2-Aminoethanesulfonyl chloride hydrochloride (Tauryl chloride HCl) step1 Protection of the amine (e.g., with Boc anhydride) start->step1 Protection step2 Reaction with methylamine step1->step2 Amination step3 Deprotection (acidic conditions) step2->step3 Deprotection & Salt Formation step4 Purification (recrystallization) step3->step4 Isolation end 2-amino-N-methylethanesulfonamide hydrochloride step4->end

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

  • Protection of 2-Aminoethanesulfonyl chloride hydrochloride:

    • Suspend 2-aminoethanesulfonyl chloride hydrochloride in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with dilute acid and brine, then dry the organic layer and concentrate in vacuo to yield N-Boc-2-aminoethanesulfonyl chloride.

  • Reaction with Methylamine:

    • Dissolve the N-Boc-2-aminoethanesulfonyl chloride in a polar aprotic solvent (e.g., THF).

    • Cool the solution to 0 °C and slowly add a solution of methylamine (e.g., 40% in water or 2M in THF).

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate to yield N-Boc-2-amino-N-methylethanesulfonamide.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the crude N-Boc protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

    • Add an excess of a solution of HCl in the same solvent (e.g., 4M HCl in dioxane).

    • Stir the solution at room temperature. The deprotection and precipitation of the hydrochloride salt should occur.

    • Monitor for the disappearance of the starting material by TLC.

  • Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

Analytical Characterization

Due to the absence of published experimental spectra, the following are predicted data to aid in the characterization of the synthesized compound.

Predicted ¹H NMR Spectrum (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5 - 3.7t2H-CH₂-S
~3.2 - 3.4t2H-CH₂-N⁺H₃
~2.8s3H-N-CH₃

Note: The amine protons are expected to exchange with D₂O and may not be observed. Chemical shifts are approximate and will be influenced by pH and solvent.

Predicted ¹³C NMR Spectrum (in D₂O):

Chemical Shift (ppm)Assignment
~55-CH₂-S
~40-CH₂-N⁺H₃
~30-N-CH₃

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy:

Key expected vibrational frequencies include:

  • N-H stretch (primary amine salt): Broad absorption around 3000 cm⁻¹

  • C-H stretch (alkane): 2850-2960 cm⁻¹

  • S=O stretch (sulfonamide): Asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.

  • S-N stretch: ~900 cm⁻¹

Mass Spectrometry:

  • Expected [M+H]⁺ (for the free base): m/z = 139.06

Proposed HPLC Method for Purity Analysis:

A reverse-phase HPLC method would be suitable for analyzing the purity of this polar compound.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or ELSD/CAD
Injection Volume 10 µL

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, its structural motifs are present in a wide range of biologically active molecules. This suggests several avenues for investigation.

  • Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs.

  • Taurine Analogue: The core structure is an analogue of taurine, an amino acid with diverse physiological roles, including neuromodulation and cytoprotection. Taurinamide derivatives have been investigated for their anticonvulsant and antibacterial properties.[4]

  • Potential as a Synthetic Building Block: This molecule can serve as a versatile intermediate in the synthesis of more complex molecules. The primary amine provides a reactive handle for further functionalization, making it a valuable building block for combinatorial chemistry and drug discovery campaigns.

Safety and Handling

Based on the Globally Harmonized System (GHS) classifications for related compounds, this compound should be handled with care.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion

This compound is a small molecule with potential for further exploration in medicinal chemistry and drug discovery. While direct experimental data is currently sparse, this guide provides a comprehensive framework for its synthesis, characterization, and handling based on established chemical principles. Its structural similarity to known pharmacophores suggests that it could be a valuable building block or a starting point for the development of new therapeutic agents. Researchers are encouraged to use the proposed protocols as a foundation for their own investigations and to contribute to the growing body of knowledge on this and related compounds.

References

"2-amino-N-methylethanesulfonamide hydrochloride" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-amino-N-methylethanesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for success. The synthesis is presented as a multi-step process commencing from the readily available precursor, taurine. The core of the strategy involves the formation of a key sulfonyl chloride intermediate, followed by amidation and final salt formation. Each stage is detailed with step-by-step protocols, supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound is a sulfonamide-containing compound whose structure suggests potential utility as a building block in medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. Therefore, a reliable and well-characterized synthesis route is essential for enabling further research and development.

This guide details a preferred two-step synthesis pathway beginning with the conversion of taurine (2-aminoethanesulfonic acid) into the reactive intermediate, 2-aminoethanesulfonyl chloride hydrochloride (tauryl chloride hydrochloride). This intermediate is then reacted with methylamine to form the desired N-methylsulfonamide. The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and handling properties. This approach was selected for its logical progression, reliance on well-established chemical transformations, and use of accessible starting materials.

Part 1: Synthesis of Key Intermediate: 2-Aminoethanesulfonyl Chloride Hydrochloride

The initial and most critical phase of the synthesis is the conversion of the sulfonic acid group of taurine into a more reactive sulfonyl chloride. This transformation is fundamental as it "activates" the sulfur center for subsequent nucleophilic attack.

Principle and Causality

The direct conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. In this specific case, the starting material contains a primary amine, which must be considered. The process described in the patent literature involves using chlorine gas with a taurine derivative, which simultaneously chlorinates the sulfonic acid and forms the hydrochloride salt of the amine, effectively protecting it under the harsh reaction conditions.[1] The reaction proceeds by converting the sulfonate into a chlorosulfonate intermediate, which is then displaced by another chloride ion. The resulting 2-aminoethanesulfonyl chloride hydrochloride is a solid that can be isolated by filtration.[1]

Experimental Protocol: Preparation of Tauryl Chloride Hydrochloride

Disclaimer: This protocol involves hazardous materials, including chlorine gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas).

  • Charging the Vessel: To the flask, add a suspension of a suitable taurine precursor in an appropriate solvent as described in the literature.[1]

  • Cooling: Immerse the flask in an ice/water bath to cool the reaction mixture to approximately 5°C.

  • Chlorination: Begin stirring and introduce a slow, steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic and the temperature should be monitored and maintained.[1]

  • Monitoring: Continue the introduction of chlorine gas. The appearance of the suspension may change, for example, to a creamy consistency.[1] The reaction is typically continued until a stable yellow color persists in the reaction mixture, indicating a slight excess of chlorine.[1]

  • Isolation: Once the reaction is complete, stop the chlorine flow and discontinue cooling. Isolate the suspended solid product, tauryl chloride hydrochloride, by filtration through a glass suction filter.[1]

  • Drying: Wash the filter cake with a suitable anhydrous organic solvent if desired, although this may not be essential.[1] Dry the white, crystalline product under vacuum at room temperature. The resulting tauryl chloride hydrochloride can be stored in a sealed container for further use.[1]

Data Presentation: Reactant Summary for Step 1
ReactantMolecular Weight ( g/mol )Molar RatioRole
Taurine DerivativeVaries1.0Starting Material
Chlorine Gas (Cl₂)70.90ExcessChlorinating Agent

Part 2: Amidation with Methylamine

With the reactive sulfonyl chloride in hand, the next stage is the formation of the sulfonamide bond. This is achieved through a nucleophilic substitution reaction with methylamine.

Principle and Causality

The reaction between a sulfonyl chloride and an amine is a classic method for synthesizing sulfonamides.[2][3] The mechanism is analogous to the acylation of amines by acid chlorides.[4] The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable S-N bond.

Since the starting material is a hydrochloride salt and the reaction itself generates an equivalent of HCl, a base is required. A common strategy is to use at least two equivalents of the amine: one to act as the nucleophile and the second to act as a base, scavenging the HCl produced to form methylammonium chloride.[4][5] The reaction is typically initiated at a low temperature to control the initial exothermic release and then allowed to warm to ensure completion.

Experimental Workflow: Amidation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Dissolve Methylamine in suitable solvent cool Cool to 0°C (Ice Bath) setup->cool add Slowly add Tauryl Chloride HCl to Methylamine solution cool->add stir Stir at 0°C, then warm to Room Temp. add->stir monitor Monitor completion by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., brine) extract->wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry purify Purify via Recrystallization or Chromatography dry->purify product 2-amino-N-methylethanesulfonamide purify->product Isolated Free Base

Caption: Experimental workflow for the amidation reaction.

Experimental Protocol: Synthesis of 2-amino-N-methylethanesulfonamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, prepare a solution of methylamine (≥ 2.0 molar equivalents) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cooling: Cool the methylamine solution to 0°C in an ice bath.

  • Addition: Add the previously synthesized tauryl chloride hydrochloride (1.0 molar equivalent) to the cooled methylamine solution in small portions over 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: Stir the reaction mixture at 0°C for one hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Upon completion, cool the mixture again in an ice bath and quench by the slow addition of water.

    • If a water-miscible solvent was used, remove it under reduced pressure.

    • Extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-N-methylethanesulfonamide free base can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Part 3: Final Salt Formation

For improved handling, stability, and purity, the final compound is converted to its hydrochloride salt.

Principle and Causality

The free base product contains a primary aliphatic amine, which is sufficiently basic to react with a strong acid like hydrochloric acid. This acid-base reaction forms the ammonium salt, which is typically a crystalline, non-hygroscopic solid that is easier to handle and purify than the free base, which may be an oil or a low-melting solid. This is a standard final step in the synthesis of many active pharmaceutical ingredients.

Experimental Protocol: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 2-amino-N-methylethanesulfonamide free base in a minimal amount of a suitable anhydrous solvent, such as ethanol or isopropanol.

  • Acidification: To the stirred solution, add a stoichiometric amount (1.0 equivalent) of a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid. The precipitation can be enhanced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent like diethyl ether.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) and dry the final this compound product under vacuum.

Overall Synthesis Pathway

The complete transformation from taurine to the final hydrochloride salt is summarized in the following diagram.

G Taurine Taurine (2-Aminoethanesulfonic Acid) TaurylCl Tauryl Chloride Hydrochloride (Intermediate) Taurine->TaurylCl  Cl₂ FreeBase 2-Amino-N-methylethanesulfonamide (Free Base) TaurylCl->FreeBase MeNH2 Methylamine (CH₃NH₂) MeNH2->FreeBase FinalProduct 2-Amino-N-methylethanesulfonamide Hydrochloride FreeBase->FinalProduct HCl Hydrochloric Acid (HCl) HCl->FinalProduct

Caption: Overall synthesis pathway for the target compound.

Conclusion

The synthesis pathway detailed in this guide represents a logical and efficient method for the preparation of this compound. By proceeding through a reactive tauryl chloride intermediate, the route leverages fundamental and reliable chemical transformations. The protocols provided are designed to be self-validating, with clear explanations for each experimental choice. This comprehensive approach ensures that researchers and drug development professionals can confidently reproduce this synthesis and utilize the target compound for further investigation.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While the precise mechanism of action for 2-amino-N-methylethanesulfonamide hydrochloride remains to be definitively elucidated, its structural classification as an amino acid-derived sulfonamide places it within a class of compounds renowned for a diverse and potent range of pharmacological activities. This in-depth technical guide synthesizes the known biological effects of structurally related sulfonamides to postulate potential mechanisms of action for this specific molecule. Furthermore, this document provides a comprehensive, field-proven framework of experimental protocols designed to systematically investigate and validate these hypotheses. Our approach is grounded in the principles of scientific integrity, offering a self-validating system of inquiry for researchers embarking on the characterization of this and other novel chemical entities.

Introduction: The Sulfonamide Scaffold - A Legacy of Therapeutic Versatility

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] From the first broadly effective systemic antibacterials to modern diuretics, anticonvulsants, and anticancer agents, the versatility of the sulfonamide scaffold is well-documented.[1][3] Amino acid-derived sulfonamides, in particular, have garnered significant interest due to their inherent biocompatibility and potential for diverse pharmacological activities, including antibacterial, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[2][4]

This compound, with its characteristic sulfonamide moiety and an amino acid-like side chain, is poised to exhibit a compelling biological profile. The absence of specific literature on its mechanism of action necessitates a logical and systematic investigative approach, leveraging our understanding of related compounds to guide our inquiry.

Postulated Mechanisms of Action: A Triad of Hypotheses

Based on the extensive body of research on sulfonamide-containing compounds, we propose three primary hypothetical mechanisms of action for this compound:

Hypothesis 1: Inhibition of Dihydropteroate Synthase (DHPS) and Antibacterial Activity

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][5][6][] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and protein synthesis in bacteria.[] The structural similarity of this compound to PABA warrants the investigation of its potential as a DHPS inhibitor.

Hypothesis 2: Anticancer Activity through Enzyme Inhibition and Cell Cycle Disruption

Sulfonamide derivatives have demonstrated significant promise as anticancer agents through various mechanisms.[3][8][9][10] These include:

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[11][12]

  • Tyrosine Kinase Inhibition: The sulfonamide moiety can be found in several tyrosine kinase inhibitors, which block critical signaling pathways involved in cancer cell growth and survival.[8][13]

  • Disruption of Microtubule Assembly: Some sulfonamides have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G1 phase and subsequent apoptosis.[3][9]

  • Matrix Metalloproteinase (MMP) Inhibition: By inhibiting MMPs, sulfonamides can impede cancer cell invasion and metastasis.[8]

Hypothesis 3: Broad-Spectrum Enzyme Inhibition

The sulfonamide group is a versatile pharmacophore capable of interacting with the active sites of a wide range of enzymes.[13][14] Beyond DHPS and CAs, sulfonamides have been shown to inhibit proteases (e.g., HIV protease), histone deacetylases (HDACs), and protein tyrosine phosphatases.[8][13][14] It is plausible that this compound may exhibit inhibitory activity against one or more of these enzyme families.

A Roadmap for Discovery: Experimental Validation of Postulated Mechanisms

To systematically investigate the mechanism of action of this compound, we propose a multi-pronged experimental approach. This workflow is designed to first identify the molecular target(s) and then elucidate the downstream cellular consequences.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the direct molecular binding partners of the compound.

G cluster_0 Phase 1: Target Identification A Compound Immobilization (e.g., NHS-activated sepharose beads) C Affinity Chromatography A->C B Cell Lysate Preparation (from relevant cell lines) B->C D Elution of Bound Proteins C->D E Protein Identification by LC-MS/MS D->E F Bioinformatics Analysis (Candidate Target List Generation) E->F

Caption: Experimental workflow for signaling pathway analysis.

Protocol 3: Enzyme Inhibition Assays

  • Objective: To determine if this compound inhibits the enzymatic activity of the validated target.

  • Methodology (Example for a Kinase):

    • Assay Setup: In a microplate format, combine the purified kinase, its specific substrate, ATP, and varying concentrations of this compound.

    • Incubation: Allow the enzymatic reaction to proceed for a defined period.

    • Detection: Measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Protocol 4: Cell-Based Assays

  • Objective: To assess the effect of the compound on cellular processes.

  • Methodology (Example for Anticancer Activity):

    • Cell Viability Assay (e.g., MTT or CellTiter-Glo): Treat cancer cell lines with increasing concentrations of the compound and measure cell viability after a set period (e.g., 48-72 hours) to determine the GI50 (concentration for 50% growth inhibition).

    • Apoptosis Assay (e.g., Annexin V/PI staining): Treat cells with the compound and use flow cytometry to quantify the percentage of apoptotic cells.

    • Cell Cycle Analysis: Treat cells with the compound, stain with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry.

Protocol 5: Western Blotting

  • Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in a signaling pathway.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the compound for various time points and then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration in the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and its phosphorylated form, followed by a secondary antibody conjugated to a detection enzyme.

    • Detection and Analysis: Visualize the protein bands and quantify their intensity to determine changes in protein expression or phosphorylation.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a structured tabular format.

Table 1: Summary of Postulated Activities and Key Investigative Assays

Postulated ActivityPotential Target(s)Key Validating AssaysExpected Outcome
Antibacterial Dihydropteroate Synthase (DHPS)DHPS Inhibition Assay, Minimum Inhibitory Concentration (MIC) testingInhibition of DHPS activity, Inhibition of bacterial growth
Anticancer Carbonic Anhydrases, Tyrosine Kinases, Tubulin, MMPsEnzyme Inhibition Assays, Cell Viability Assays, Apoptosis Assays, Cell Cycle AnalysisInhibition of target enzyme(s), Decreased cancer cell viability, Induction of apoptosis, Cell cycle arrest
Broad-Spectrum Enzyme Inhibition Proteases, HDACs, PhosphatasesSpecific Enzyme Inhibition AssaysInhibition of the activity of one or more enzyme classes

Conclusion and Future Directions

This technical guide provides a robust framework for elucidating the mechanism of action of this compound. By systematically applying the proposed experimental workflows, researchers can move from broad hypotheses based on chemical structure to a definitive understanding of the compound's molecular target(s) and its impact on cellular signaling pathways. The insights gained from these studies will be invaluable for guiding the future development of this and other novel sulfonamide-based therapeutic agents. The multifaceted nature of the sulfonamide scaffold suggests that a comprehensive screening approach, as outlined here, is essential to fully uncover the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Biological Landscape of 2-amino-N-methylethanesulfonamide Hydrochloride and its Core Bioactive Analog, N-Methyltaurine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties and known biological activities associated with 2-amino-N-methylethanesulfonamide hydrochloride. Given the limited direct research on this specific salt, this document extends its scope to a detailed examination of its closely related and biologically active analog, N-Methyltaurine (NMT). For researchers, scientists, and drug development professionals, understanding the biological profile of NMT offers critical insights into the potential therapeutic avenues of related sulfonamide compounds.

Chemical Identity and Structural Relationship

This compound is a chemical compound with the molecular formula C₃H₁₁ClN₂O₂S[1][2]. It is identified by the CAS numbers 223757-01-5 and 94987-87-8[1][3][4]. Structurally, it is the hydrochloride salt of a sulfonamide derivative of N-methylethanesulfonamide.

A structurally and functionally related compound of significant interest is N-Methyltaurine (2-(methylamino)ethanesulfonic acid), a naturally occurring aminosulfonic acid found in red algae[5][6]. N-Methyltaurine (CAS No: 107-68-6) can be considered the deaminated and N-methylated sulfonic acid analog of the core structure of 2-amino-N-methylethanesulfonamide[5]. Due to the extensive research into the biological effects of N-Methyltaurine, it serves as a valuable proxy for understanding the potential bioactivity of related sulfonamides.

Table 1: Chemical Properties of this compound and N-Methyltaurine

PropertyThis compoundN-Methyltaurine
Molecular Formula C₃H₁₁ClN₂O₂S[1][2]C₃H₉NO₃S[5]
Molecular Weight 174.65 g/mol [1]139.17 g/mol [5]
CAS Number 223757-01-5, 94987-87-8[1][3][4]107-68-6[5]
Synonyms 2-amino-N-methylethane-1-sulfonamide hydrochloride[4]2-(Methylamino)ethanesulfonic acid[5]
Appearance SolidWhite powdery solid[5]
Solubility Not specifiedReadily soluble in water[5]

Biological Activity of N-Methyltaurine: A Focus on Anti-Muscle Atrophy Effects

Extensive research has demonstrated the significant biological activity of N-Methyltaurine (NMT), particularly its protective effects against skeletal muscle atrophy. This section will delve into the in vivo and in vitro studies that have elucidated these properties.

Pharmacokinetics and Bioavailability

A pivotal study on NMT revealed its excellent oral bioavailability, a crucial factor for therapeutic potential. The bioavailability of orally administered NMT in mice was determined to be 96.1% of that administered intravenously[7][8]. Following oral administration, NMT distributes to various tissues, including the liver, kidney, heart, brain, and notably, skeletal muscles[8]. This widespread distribution is likely facilitated by the taurine transporter, which is broadly expressed across different tissues[8].

Cytoprotective and Anti-Atrophic Effects

The primary therapeutic potential of NMT, as highlighted in recent studies, is its ability to counteract muscle atrophy, particularly glucocorticoid-induced atrophy. Glucocorticoids are a major contributor to pathological muscle wasting[6][7].

  • In Vitro Evidence: In studies utilizing C2C12 myotubes, a well-established cell line model for skeletal muscle, treatment with dexamethasone (a synthetic glucocorticoid) for 24 hours induced significant myotube atrophy, characterized by a reduction in width. Co-treatment with 20 mM NMT effectively prevented this dexamethasone-induced decline in myotube width, demonstrating a direct cytoprotective effect on muscle cells[7][8].

  • In Vivo Evidence: These in vitro findings were corroborated by in vivo experiments in mice. The addition of 0.5% NMT to the drinking water of mice treated with dexamethasone led to a significant attenuation of the reduction in muscle mass[7][8]. This suggests that orally administered NMT can effectively reach skeletal muscle in sufficient concentrations to exert its anti-atrophic effects[6][7].

The proposed mechanism for these effects is linked to the known cellular functions of its parent compound, taurine, which include regulation of cellular osmolality, ion movement, and neuromodulation[7]. NMT is believed to act in a similar cytoprotective manner[7][8].

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments described in the literature for assessing the anti-atrophic effects of N-Methyltaurine.

In Vitro Dexamethasone-Induced Myotube Atrophy Assay

This protocol describes the induction of atrophy in C2C12 myotubes and the assessment of the protective effects of NMT.

Materials:

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Dexamethasone (Dex)

  • N-Methyltaurine (NMT)

  • Phosphate Buffered Saline (PBS)

  • Microscope with imaging software

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% HS when cells reach 80-90% confluency.

    • Allow cells to differentiate for 4-5 days, with media changes every 48 hours.

  • Treatment:

    • Prepare a stock solution of Dexamethasone in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of N-Methyltaurine in sterile water.

    • On the day of the experiment, treat the differentiated myotubes with:

      • Vehicle control (e.g., DMEM with 2% HS)

      • Dexamethasone (e.g., 100 µM)

      • Dexamethasone (e.g., 100 µM) + N-Methyltaurine (20 mM)[7][8]

  • Incubation and Imaging:

    • Incubate the treated cells for 24 hours at 37°C and 5% CO₂.

    • After incubation, wash the cells with PBS and capture images of the myotubes using a microscope at 10x or 20x magnification.

  • Analysis:

    • Measure the width of at least 50-100 myotubes per treatment group using imaging software (e.g., ImageJ).

    • Calculate the average myotube width for each group and perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

In Vivo Glucocorticoid-Induced Muscle Atrophy Model

This protocol outlines the induction of muscle atrophy in mice using dexamethasone and the evaluation of NMT's protective effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dexamethasone

  • N-Methyltaurine

  • Animal caging and husbandry supplies

  • Analytical balance

  • Surgical tools for tissue harvesting

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize mice to the housing conditions for at least one week.

    • Randomly divide mice into treatment groups (n=6-8 per group):

      • Vehicle control

      • Dexamethasone

      • Dexamethasone + N-Methyltaurine

  • Treatment Administration:

    • Administer Dexamethasone via intraperitoneal injection or in drinking water at a pre-determined dose.

    • Administer N-Methyltaurine in the drinking water at a concentration of 0.5%[7][8].

    • The treatment duration is typically 7-14 days.

  • Monitoring:

    • Monitor the body weight and food/water intake of the animals daily.

  • Tissue Harvesting and Analysis:

    • At the end of the treatment period, euthanize the mice according to approved protocols.

    • Carefully dissect and weigh key muscles, such as the tibialis anterior, gastrocnemius, and quadriceps.

    • Normalize muscle weight to body weight.

    • Perform statistical analysis to compare muscle weights between the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow of the described experiments and the potential signaling pathway involved in the anti-atrophic effects of N-Methyltaurine.

experimental_workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study C2C12 C2C12 Myoblasts Differentiation Differentiation (DMEM + 2% HS) C2C12->Differentiation Myotubes Mature Myotubes Differentiation->Myotubes Treatment_vitro Treatment (24h) - Vehicle - Dexamethasone - Dex + NMT Myotubes->Treatment_vitro Imaging Microscopy Treatment_vitro->Imaging Analysis_vitro Myotube Width Measurement Imaging->Analysis_vitro Mice C57BL/6 Mice Grouping Random Grouping Mice->Grouping Treatment_vivo Treatment (7-14 days) - Vehicle - Dexamethasone - Dex + NMT (in water) Grouping->Treatment_vivo Harvesting Muscle Tissue Harvesting Treatment_vivo->Harvesting Analysis_vivo Muscle Weight Measurement Harvesting->Analysis_vivo

Caption: Experimental workflow for in vitro and in vivo assessment of NMT.

signaling_pathway Glucocorticoids Glucocorticoids (e.g., Dexamethasone) GR Glucocorticoid Receptor Glucocorticoids->GR Atrogenes Atrogenes Expression (e.g., MuRF1, Atrogin-1) GR->Atrogenes Upregulates Proteolysis Increased Proteolysis Atrogenes->Proteolysis Atrophy Muscle Atrophy Proteolysis->Atrophy NMT N-Methyltaurine Cytoprotection Cytoprotective Effects (Mechanism under investigation) NMT->Cytoprotection Cytoprotection->Atrophy Inhibits

Caption: Putative signaling pathway of NMT's anti-atrophic action.

Conclusion and Future Directions

While direct biological data for this compound remains scarce, the comprehensive research on its close analog, N-Methyltaurine, provides a strong foundation for inferring its potential biological activities. The demonstrated oral bioavailability and potent anti-muscle atrophy effects of NMT highlight a promising area for therapeutic development.

Future research should focus on directly investigating the biological activity of this compound. Key questions to address include:

  • Is this compound metabolized to N-Methyltaurine in vivo?

  • Does the hydrochloride salt possess unique biological activities independent of its potential conversion to NMT?

  • What are the precise molecular mechanisms underlying the cytoprotective effects of NMT on skeletal muscle?

Answering these questions will be crucial for unlocking the full therapeutic potential of this class of sulfonamide compounds.

References

Unlocking the Therapeutic Potential of 2-amino-N-methylethanesulfonamide hydrochloride: A Research and Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for exploring the potential research applications of 2-amino-N-methylethanesulfonamide hydrochloride. As a derivative of taurine, a molecule with a wide array of physiological functions, this compound presents a promising frontier for therapeutic innovation. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its biological activities and potential clinical utility.

Introduction: The Taurine Family and a New Contender

Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid that plays a crucial role in numerous physiological processes, including acting as a neurotrophic factor, an antioxidant, and an anti-inflammatory agent.[1][2] Its therapeutic potential is well-documented in conditions like epilepsy, hypertension, and diabetes.[3] However, the clinical application of taurine is often limited by its physicochemical properties, which can restrict its bioavailability and ability to cross the blood-brain barrier.[1][2]

This has spurred the development of taurine derivatives, which aim to enhance its therapeutic efficacy.[3] Notable examples include taltrimide (an anti-convulsant), acamprosate (an anti-alcoholic), and tauromustine (an anti-cancer agent), all of which have found their place in the market.[3] this compound, a structural analog of taurine and N-methyltaurine, emerges as a compelling candidate for investigation. This guide outlines a hypothesis-driven approach to systematically explore its therapeutic potential.

Chemical and Physical Properties of this compound:

PropertyValueSource
CAS Number 223757-01-5[4][5]
Molecular Formula C3H11ClN2O2S[4][5]
Molecular Weight 174.65 g/mol [4][5]
Physical Form Solid[6]

Hypothesized Research Applications and Experimental Roadmaps

Based on the well-established biological activities of taurine and its derivatives, we propose three primary avenues of research for this compound: neuroprotection, oncology, and the mitigation of skeletal muscle atrophy.

Neuroprotective Applications

Scientific Rationale: Taurine is known to exert neuroprotective effects by binding to GABA-A/glycine receptors and counteracting glutamate-induced excitotoxicity.[1] Deficiencies in taurine have been linked to several central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2] As a derivative, this compound may possess similar or enhanced neuroprotective properties, potentially with improved CNS penetration.

Experimental Workflow:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_moa Mechanism of Action invitro_start Primary Neuronal Cultures glutamate Glutamate-Induced Excitotoxicity Model invitro_start->glutamate treatment Treatment with 2-amino-N- methylethanesulfonamide hydrochloride glutamate->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability ros Reactive Oxygen Species (ROS) Measurement treatment->ros calcium Intracellular Calcium Imaging treatment->calcium animal_model Animal Model of Stroke (e.g., MCAO) viability->animal_model Promising results lead to ros->animal_model Promising results lead to calcium->animal_model Promising results lead to dosing Systemic Administration of Compound animal_model->dosing behavioral Neurological Deficit Scoring dosing->behavioral histology Histological Analysis (Infarct Volume) behavioral->histology biochemical Biochemical Markers of Neuronal Damage histology->biochemical receptor_binding GABA-A/Glycine Receptor Binding Assays biochemical->receptor_binding Investigate gene_expression Gene Expression Analysis (Apoptotic Pathways) biochemical->gene_expression Investigate

Caption: Proposed workflow for investigating neuroprotective effects.

Step-by-Step Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups.

  • Plating: Plate neurons in 96-well plates at a density of 1 x 10^5 cells/well.

  • Treatment: After 7 days in vitro, pre-treat neurons with varying concentrations of this compound for 2 hours.

  • Excitotoxicity Induction: Induce excitotoxicity by exposing neurons to 100 µM glutamate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay. Read absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to untreated controls.

Oncological Therapeutics

Scientific Rationale: Certain taurine derivatives, such as taurolidine, have demonstrated pro-apoptotic actions in cancer cells.[1] Taurine itself has been shown to bind to cyclin-dependent kinase 6 (CDK6), suggesting a role in cell cycle regulation.[7] The structural modifications in this compound could lead to novel anti-cancer activities. Recent studies on taurine-based hybrid drugs have shown promise as potential anticancer agents.[7]

Experimental Workflow:

G cluster_screening Initial Screening cluster_apoptosis Apoptosis Induction cluster_invivo_cancer In Vivo Efficacy cell_lines Panel of Cancer Cell Lines (e.g., HL-60, MCF-7, A549) proliferation Cell Proliferation Assays (e.g., WST-1) cell_lines->proliferation ic50 Determine IC50 Values proliferation->ic50 annexin_v Annexin V/PI Staining (Flow Cytometry) ic50->annexin_v Investigate lead candidates caspase Caspase-3/7 Activity Assay ic50->caspase Investigate lead candidates western_blot Western Blot for Apoptotic Markers (Bax, Bcl-2, Cleaved PARP) ic50->western_blot Investigate lead candidates xenograft Tumor Xenograft Model in Mice annexin_v->xenograft Confirmed pro-apoptotic activity leads to caspase->xenograft Confirmed pro-apoptotic activity leads to western_blot->xenograft Confirmed pro-apoptotic activity leads to treatment_cancer Compound Administration xenograft->treatment_cancer tumor_growth Monitor Tumor Volume and Body Weight treatment_cancer->tumor_growth survival Kaplan-Meier Survival Analysis tumor_growth->survival

Caption: Proposed workflow for evaluating anti-cancer potential.

Step-by-Step Protocol: Cell Proliferation Assay (WST-1)

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10^3 cells/well.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate for 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value.

Mitigation of Skeletal Muscle Atrophy

Scientific Rationale: A recent study demonstrated that N-methyltaurine (NMT), a close structural relative, can attenuate dexamethasone-induced muscle atrophy in both in vitro and in vivo models.[8][9] Orally administered NMT was found to distribute to various tissues, including skeletal muscle.[8][9] This suggests that this compound could have similar protective effects against muscle wasting conditions.

Experimental Workflow:

G cluster_invitro_muscle In Vitro Myotube Model cluster_invivo_muscle In Vivo Model of Muscle Atrophy c2c12 C2C12 Myoblast Differentiation dexamethasone Dexamethasone-Induced Atrophy c2c12->dexamethasone treatment_muscle Treatment with Compound dexamethasone->treatment_muscle myotube_diameter Myotube Diameter Measurement treatment_muscle->myotube_diameter protein_synthesis Protein Synthesis Assay (Puromycin Labeling) treatment_muscle->protein_synthesis animal_model_muscle Dexamethasone-Treated Mice myotube_diameter->animal_model_muscle Positive in vitro results justify protein_synthesis->animal_model_muscle Positive in vitro results justify oral_admin Oral Administration of Compound animal_model_muscle->oral_admin muscle_mass Measure Tibialis Anterior Muscle Mass oral_admin->muscle_mass fiber_size Muscle Fiber Cross-Sectional Area muscle_mass->fiber_size gene_expression_muscle Gene Expression of Atrophy Markers (MuRF1, Atrogin-1) fiber_size->gene_expression_muscle

Caption: Proposed workflow for assessing effects on muscle atrophy.

Step-by-Step Protocol: Dexamethasone-Induced Myotube Atrophy

  • Cell Differentiation: Differentiate C2C12 myoblasts into myotubes by switching to a low-serum differentiation medium.

  • Atrophy Induction: After 5 days of differentiation, treat myotubes with 100 nM dexamethasone to induce atrophy.

  • Co-treatment: Concurrently treat with this compound at various concentrations.

  • Incubation: Incubate for 48 hours.

  • Imaging: Fix the cells and stain for myosin heavy chain. Capture images using a fluorescence microscope.

  • Analysis: Measure the diameter of at least 100 myotubes per condition using image analysis software.

Conclusion and Future Directions

This compound stands as a promising, yet unexplored, derivative of taurine. The research avenues and experimental workflows detailed in this guide provide a solid foundation for a systematic investigation into its therapeutic potential. The proposed studies in neuroprotection, oncology, and muscle atrophy are based on the established biological activities of its parent compounds and offer a high probability of yielding significant findings.

Future research should also focus on pharmacokinetic and toxicological profiling to ensure the compound's suitability for further development. The synthesis of related derivatives could also be explored to establish structure-activity relationships and optimize therapeutic efficacy. The journey from a promising molecule to a clinically relevant therapeutic is long, but with a rigorous and well-defined research plan, the potential of this compound can be fully realized.

References

The Strategic Integration of 2-amino-N-methylethanesulfonamide hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Synthetic Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. This technical guide delves into the strategic application of 2-amino-N-methylethanesulfonamide hydrochloride , a seemingly unassuming building block that has proven instrumental in the synthesis of complex, high-value drug candidates. While not a pharmacologically active agent in its own right, its unique structural attributes and synthetic accessibility have positioned it as a critical component in the medicinal chemist's toolbox. This guide will move beyond a cursory overview of its chemical properties, instead focusing on its practical application in a real-world drug discovery program. We will explore the rationale for its selection, the intricacies of its incorporation into a lead molecule, and the subsequent biological ramifications. By centering our discussion on the development of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, we will provide a tangible case study that illuminates the strategic value of this compound in the generation of targeted therapies.

Physicochemical Properties and Synthetic Rationale

This compound is a polar, water-soluble solid. Its structure features a primary amine, a secondary sulfonamide, and a methyl group, all of which contribute to its utility as a synthetic intermediate.

PropertyValueReference
Molecular Formula C3H11ClN2O2S[1]
Molecular Weight 174.65 g/mol [1]
CAS Number 223757-01-5[1]

The primary amine serves as a key reactive handle for covalent modification, most commonly through amide bond formation. The sulfonamide moiety, a well-established pharmacophore in its own right, offers a combination of desirable physicochemical properties. It is a strong hydrogen bond acceptor and can also participate in ionic interactions, which can be crucial for target engagement.[2] Furthermore, the sulfonamide group can improve aqueous solubility and metabolic stability of the final compound, key attributes for a viable drug candidate. The N-methyl group provides a degree of steric bulk and can modulate the electronic properties of the sulfonamide.

The selection of this particular building block in a synthetic campaign is often driven by the desire to introduce a polar, flexible side chain that can explore and interact with specific pockets within a biological target. Its relatively small size allows for its incorporation without drastically increasing the molecular weight of the lead compound, a critical consideration in maintaining drug-like properties.

Case Study: The Role of this compound in the Synthesis of the FAK Inhibitor GSK2256098

The most illustrative example of the strategic use of this compound is in the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[3][4] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivation are implicated in the progression and metastasis of various solid tumors, making it an attractive target for cancer therapy.[5][6][7]

The Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a key mediator of signaling downstream of integrins, which are cell surface receptors that bind to the extracellular matrix (ECM). Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of other substrates, activating multiple downstream signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[5][6][7]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK p-FAK (Y397) FAK->pFAK autophosphorylates FAK_Src FAK-Src Complex pFAK->FAK_Src recruits Src Src Kinase Src->FAK_Src Downstream Downstream Signaling (PI3K-Akt, MAPK/ERK) FAK_Src->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration & Invasion Downstream->Migration

Figure 1: Simplified FAK Signaling Pathway.
GSK2256098: Mechanism of Action

GSK2256098 is an ATP-competitive inhibitor of FAK, meaning it binds to the kinase domain and prevents the binding of ATP, thereby blocking the autophosphorylation of FAK at Y397 and inhibiting its kinase activity.[4] This leads to the suppression of downstream signaling pathways that are dependent on FAK activity, ultimately resulting in reduced cell proliferation, migration, and invasion, and the induction of apoptosis in cancer cells.[4][8]

Synthetic Incorporation of this compound

The synthesis of GSK2256098 involves the coupling of this compound with a functionalized pyrimidine core. The following is a representative experimental protocol derived from the patent literature, illustrating this key synthetic transformation.

Experimental Protocol: Amide Coupling to form the Precursor to GSK2256098

  • Objective: To covalently link the 2-amino-N-methylethanesulfonamide moiety to the pyrimidine scaffold via an amide bond.

  • Materials:

    • 5-amino-4-(2,6-difluorophenylamino)-N-(1-(hydroxymethyl)-2,2-dimethylpropyl)pyrimidine-2-carboxamide (Intermediate A)

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

    • N,N-Dimethylformamide (DMF)

    • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography).

  • Procedure:

    • To a solution of Intermediate A (1 equivalent) in anhydrous DMF, add this compound (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the mixture at room temperature for 10 minutes.

    • Add BOP reagent (1.3 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired coupled product.

  • Causality and Self-Validation:

    • The choice of BOP reagent as a coupling agent is crucial for efficiently forming the amide bond between the carboxylic acid of the pyrimidine core and the primary amine of the sulfonamide fragment, particularly when dealing with potentially sterically hindered or electronically deactivated coupling partners.

    • DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt generated from the BOP reagent, driving the reaction to completion.

    • The reaction progress is monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the product, providing a checkpoint for reaction completion. The purification by column chromatography and subsequent characterization by NMR and mass spectrometry validates the identity and purity of the final compound.

Synthesis_Workflow Start_A Pyrimidine Core (Intermediate A) Reaction Amide Coupling (BOP, DIPEA, DMF) Start_A->Reaction Start_B 2-amino-N-methylethanesulfonamide hydrochloride Start_B->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product GSK2256098 Precursor Purification->Product

Figure 2: General synthetic workflow for the incorporation of the sulfonamide fragment.

Biological Evaluation and Pharmacological Profile of GSK2256098

The successful incorporation of the 2-amino-N-methylethanesulfonamide moiety contributes to the overall pharmacological profile of GSK2256098.

In Vitro Potency and Selectivity

GSK2256098 is a highly potent inhibitor of FAK, with an enzymatic half-maximal inhibitory concentration (IC50) of 1.5 nM. It exhibits excellent selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2), with over 1000-fold greater potency against FAK.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug.

ParameterValueCell LinesReference
Enzymatic IC50 (FAK) 1.5 nM-
Cellular IC50 (pFAK Y397) 8.5 - 15 nMU87MG, OVCAR8, A549[2][4]
Pharmacokinetics and Pharmacodynamics in Clinical Studies

In a phase I clinical trial in patients with advanced solid tumors, GSK2256098 was administered orally twice daily. The pharmacokinetic profile was generally dose-proportional with a geometric mean elimination half-life of 4-9 hours. Pharmacodynamic studies in paired tumor biopsies demonstrated a dose-dependent reduction in phosphorylated FAK (pFAK) at the Y397 autophosphorylation site, with an approximately 80% reduction from baseline at doses of 750 mg twice daily and above, confirming target engagement in patients.

Conclusion: A Small Molecule with a Significant Impact

This compound serves as a prime example of how a carefully chosen synthetic building block can be pivotal in the development of a sophisticated drug candidate. Its strategic incorporation into the structure of GSK2256098 highlights the importance of considering not only the reactive handles for synthesis but also the physicochemical properties that the fragment imparts to the final molecule. The sulfonamide moiety likely contributes to the favorable solubility and pharmacokinetic profile of GSK2256098, while the overall fragment provides a key interaction point within the FAK kinase domain. This in-depth look at its application underscores the intricate decision-making process in medicinal chemistry and provides a valuable lesson for researchers and scientists in the field of drug development. The journey from a simple chemical intermediate to a component of a clinical-stage drug candidate is a testament to the power of rational drug design and the importance of versatile synthetic tools.

References

A Technical Guide to 2-Amino-N-methylethanesulfonamide Hydrochloride: A Versatile Precursor in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-amino-N-methylethanesulfonamide hydrochloride (CAS: 223757-01-5), a bifunctional synthetic precursor of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, proposes a robust synthetic pathway, and explores its versatile reactivity. By detailing field-proven protocols and the scientific rationale behind them, this guide serves as a practical resource for scientists leveraging this building block to construct complex molecular architectures and novel therapeutic agents.

Introduction

The sulfonamide moiety is a cornerstone in modern pharmacotherapy, integral to a wide array of antibacterial, diuretic, and anticonvulsant drugs. Its ability to mimic the transition state of enzymatic reactions and engage in strong hydrogen bonding makes it a privileged scaffold in drug design. Within this chemical class, bifunctional building blocks offer an exponential advantage, enabling rapid diversification and the synthesis of complex libraries.

This compound is one such building block. It uniquely combines a nucleophilic primary amine and a secondary sulfonamide within a compact, flexible ethyl backbone. This duality allows for selective, stepwise functionalization, making it an invaluable precursor for creating novel chemical entities. This guide is designed to provide drug development professionals and synthetic chemists with the technical insights and practical methodologies required to fully exploit the synthetic potential of this versatile reagent.

Core Properties and Safety Data

A thorough understanding of a precursor's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Data

The following table summarizes the key properties of 2-amino-N-methylethanesulfonamide and its hydrochloride salt.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 223757-01-5[2]
Molecular Formula C₃H₁₁ClN₂O₂S[2]
Molecular Weight 174.65 g/mol [2]
Synonyms 2-amino-N-methylethane-1-sulfonamide hydrochloride[1]
Appearance Typically a solid[3]
Density (Free Base) 1.238 g/cm³[1]
Boiling Point (Free Base) 252.1°C at 760 mmHg[1]
Flash Point (Free Base) 106.3°C[1]
Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified with specific hazards that require stringent safety protocols.

GHS Hazard Summary: According to supplier safety data sheets, this compound is associated with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][4]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[5] If irritation persists for any exposure route, seek medical advice.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] The compound may be hygroscopic.

Proposed Synthesis of the Precursor

While this compound is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A logical and robust approach involves the protection of a primary amine, sulfonylation, and subsequent deprotection. The following protocol is based on established methods for synthesizing related N-substituted aminosulfonamides.[6]

Synthetic Workflow Diagram

cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Deprotection & Salt Formation start 2-Aminoethanesulfonyl Chloride HCl acetyl Acetyl Chloride Pyridine, DCM, 0°C protected N-(2-chloro-sulfonyl-ethyl)-acetamide acetyl->protected methylamine Methylamine (aq.) THF, 0°C to RT protected->methylamine Intermediate sulfonamide N-(2-(N-methyl-sulfamoyl)-ethyl)-acetamide methylamine->sulfonamide hcl Conc. Hydrochloric Acid Methanol, Reflux sulfonamide->hcl Intermediate product 2-amino-N-methylethanesulfonamide HCl hcl->product

Caption: Proposed three-step synthesis of the target precursor.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-aminoethanesulfonyl chloride hydrochloride.

Materials:

  • 2-Aminoethanesulfonyl chloride hydrochloride (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM)

  • Aqueous Methylamine solution (40%, 1.5 eq)

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Protection of the Amine:

    • Suspend 2-aminoethanesulfonyl chloride hydrochloride (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

    • Slowly add pyridine (2.5 eq) to the suspension.

    • Add acetyl chloride (1.1 eq) dropwise over 20 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl (aq), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-chlorosulfonyl-ethyl)-acetamide.

  • Formation of the N-methylsulfonamide:

    • Dissolve the crude N-(2-chlorosulfonyl-ethyl)-acetamide from the previous step in THF and cool to 0°C.

    • Add aqueous methylamine solution (1.5 eq) dropwise. A white precipitate may form.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Filter the mixture to remove any salts and concentrate the filtrate in vacuo. The resulting residue is the acetyl-protected intermediate, N-(2-(N-methyl-sulfamoyl)-ethyl)-acetamide.

  • Deprotection and Salt Formation:

    • Dissolve the crude residue in methanol and add an excess of concentrated hydrochloric acid (e.g., 5-10 eq).

    • Heat the mixture to reflux and maintain for 12 hours to ensure complete removal of the acetyl group.[6]

    • Cool the reaction mixture to room temperature and then place in an ice bath to encourage precipitation.

    • Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the final product, this compound.

Scientist's Note (Trustworthiness): This multi-step protocol includes explicit protection/deprotection steps which are crucial for achieving high selectivity. The primary amine is significantly more nucleophilic than the sulfonamide nitrogen; however, protecting it as an amide prevents side reactions at the sulfonyl chloride stage and ensures that methylamine reacts cleanly at the desired site. The final acidic workup serves the dual purpose of deprotection and formation of the desired hydrochloride salt, which often improves the crystallinity and handling characteristics of the final product.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites: the primary amino group and the secondary sulfonamide N-H.

Reactivity Map

cluster_amine Reactions at Primary Amine (Nucleophile) cluster_sulfonamide Reactions at Sulfonamide N-H (Acidic Proton) precursor 2-Amino-N- methylethanesulfonamide acyl Acyl Halides (R-COCl) precursor->acyl N-Acylation sulfonyl Sulfonyl Halides (R-SO2Cl) precursor->sulfonyl N-Sulfonylation aldehyde Aldehydes/Ketones (R-CHO / NaBH3CN) precursor->aldehyde Reductive Amination alkyl Alkyl Halides (R-X) precursor->alkyl N-Alkylation base Strong Base (e.g., NaH) base->alkyl N-Alkylation

Caption: Key reactive pathways for the precursor molecule.

Reactions at the Primary Amino Group

The primary amine is a potent nucleophile and the most common site of initial functionalization. The hydrochloride salt must first be neutralized in situ using a non-nucleophilic base.

Protocol 4.2.1: General Procedure for N-Acylation

Objective: To synthesize an N-acylated derivative.

  • Setup: Dissolve this compound (1.0 eq) in DCM. Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

    • Rationale: Triethylamine acts as a non-nucleophilic base, neutralizing the hydrochloride salt to free the primary amine and scavenging the HCl generated during the acylation. Two equivalents are needed for this dual role.

  • Reaction: Cool the solution to 0°C and add the desired acyl chloride (e.g., benzoyl chloride, 1.05 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress via TLC.

  • Workup: Wash the mixture sequentially with 1M HCl (aq), saturated sodium bicarbonate solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Reactions at the Sulfonamide Nitrogen

The proton on the sulfonamide nitrogen is weakly acidic. It can be removed by a strong base, creating a new nucleophilic site for reactions like alkylation. This step must be performed after the primary amine has been functionalized and protected (e.g., as an amide).

Protocol 4.3.1: General Procedure for Sulfonamide N-Alkylation

Objective: To alkylate the sulfonamide nitrogen of an N-acylated precursor.

  • Setup: Dissolve the N-acylated precursor (from 4.2.1, 1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the substrate and the resulting anion. An inert atmosphere is critical as strong bases like NaH are water-reactive.

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 1 hour at 0°C, allowing for the evolution of hydrogen gas to cease.

  • Reaction: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and allow the reaction to stir at room temperature overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using column chromatography.

Conclusion

This compound is a powerful and versatile precursor for synthetic chemistry. Its bifunctional nature, with two chemically distinct nitrogen centers, allows for a wide range of selective transformations. By employing standard protection and activation strategies, researchers can leverage this building block to efficiently access novel sulfonamide-containing compounds. The protocols and insights provided in this guide offer a solid foundation for drug discovery professionals and chemists to confidently incorporate this valuable reagent into their synthetic programs, accelerating the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Solubility of 2-amino-N-methylethanesulfonamide hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, understanding the solubility of a lead compound is a critical determinant of its downstream success. Poor solubility can present significant challenges in formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-amino-N-methylethanesulfonamide hydrochloride, a molecule of interest for its potential pharmacological applications. As a hydrophilic amine salt, its behavior in organic solvents is a subject of considerable importance for researchers in process chemistry, formulation science, and medicinal chemistry.

This document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this compound, outlines robust experimental methodologies for its determination, and provides insights based on the behavior of structurally related molecules.

Physicochemical Properties and Structural Considerations

This compound (CAS No: 223757-01-5) is the hydrochloride salt of a sulfonamide derivative.[1][2] Its molecular structure, featuring a primary amine, a secondary sulfonamide, and an ethyl linker, dictates its solubility profile. The presence of the hydrochloride salt form is the most significant factor influencing its solubility in organic media.

PropertyValue/InformationSource
Molecular FormulaC3H11ClN2O2S[1]
Molecular Weight174.65 g/mol [1][3]
AppearanceSolid (predicted)
Key Structural FeaturesPrimary amine (protonated), secondary sulfonamide, hydrochloride saltN/A

The protonated amine group and the chloride counter-ion introduce a significant ionic character to the molecule. This high lattice energy of the crystalline salt form must be overcome by the solvent for dissolution to occur. Consequently, high solubility is anticipated in polar protic solvents that can effectively solvate both the cation and the anion, while poor solubility is expected in non-polar, aprotic solvents.

Theoretical Framework for Solubility in Organic Solvents

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For this compound, the process can be conceptualized as two key steps:

  • Overcoming Lattice Energy: The energy required to break apart the ionic lattice of the solid salt. Amine hydrochlorides often form strong hydrogen-bonded crystal lattices, leading to high lattice energies and a tendency for low solubility in many organic solvents.[4]

  • Solvation Energy: The energy released when the individual ions (the protonated amine and the chloride anion) are solvated by the solvent molecules.

A favorable (negative) ΔGsol, and thus higher solubility, is achieved when the solvation energy compensates for the lattice energy.

The Role of the Solvent

The choice of an organic solvent is paramount. Key solvent properties influencing the solubility of an amine salt include:

  • Polarity: Highly polar solvents are generally required to dissolve ionic compounds.

  • Hydrogen Bonding Capacity: Solvents that can act as both hydrogen bond donors and acceptors are more effective at solvating the protonated amine and the chloride ion.

  • Dielectric Constant: A high dielectric constant helps to reduce the electrostatic attraction between the ions in solution.

Based on these principles, we can predict a general trend in solubility for this compound:

High Solubility Expected In:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

Moderate to Low Solubility Expected In:

  • Polar Aprotic Solvents (e.g., DMSO, DMF)[5]

  • Alcohols with longer alkyl chains (e.g., Propanol, Butanol)

Very Low to Insoluble Expected In:

  • Ethers (e.g., Diethyl ether, THF)

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform)

  • Aromatic Hydrocarbons (e.g., Toluene)

  • Aliphatic Hydrocarbons (e.g., Hexane)

Experimental Determination of Solubility

Accurate determination of solubility is essential for reliable process development and formulation. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability for compounds with low solubility.[6][7]

Standard Operating Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[7][8]

  • Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays are often employed for higher throughput.[8][9] These methods, which typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium, measure the concentration at which precipitation occurs.[9][10] While faster, it's crucial to recognize that kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions.

Insights from Structurally Related Compounds: The Case of Taurine

Studies have shown that the solubility of taurine in aqueous solutions decreases with the addition of organic solvents like methanol, ethanol, and 2-propanol.[11][12] This trend is expected, as the addition of a less polar co-solvent reduces the overall polarity of the medium, making it less favorable for dissolving the highly polar taurine. Taurine is also known to be poorly soluble in many organic solvents.[13]

For this compound, a similar pattern is anticipated. Its solubility will likely be highest in the most polar protic solvents and decrease as the non-polar character of the solvent increases.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimations of solubility.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict physicochemical properties like solubility. Machine learning approaches have shown promise in accurately predicting solubility in various organic solvents.[14]

  • Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.

  • Abraham Solvation Equations: This is a well-established method for predicting the solubility of compounds in a wide range of solvents based on a set of experimentally determined compound descriptors and solvent parameters.[15]

While predictive models are a valuable tool for initial assessment, they are not a substitute for experimental verification, especially for a key parameter like solubility that is critical for process and formulation development.

Conclusion and Recommendations

The solubility of this compound in organic solvents is fundamentally governed by its nature as an amine salt. A high lattice energy and the need for effective solvation of its constituent ions dictate a solubility profile that strongly favors polar, protic solvents. For researchers and drug development professionals working with this compound, the following recommendations are provided:

  • Prioritize Experimental Determination: Due to the lack of published data, experimental determination of solubility using the shake-flask method is strongly recommended for key solvent systems relevant to your specific application (e.g., synthesis, purification, formulation).

  • Solvent Selection Strategy: Begin solubility screening with polar protic solvents like methanol and ethanol. For applications requiring solubility in less polar media, consider polar aprotic solvents such as DMSO and DMF, but anticipate lower solubility.

  • Leverage Analogue Data: Use the known solubility behavior of taurine and other hydrophilic amine salts as a qualitative guide for solvent selection and to anticipate potential challenges.

  • Consider pH and Co-solvents: In mixed-solvent systems containing water, the pH will have a significant impact on the ionization state and, consequently, the solubility of the compound.

By combining a strong theoretical understanding with rigorous experimental methodology, researchers can effectively navigate the challenges associated with the solubility of this compound and accelerate its development pathway.

References

A Comprehensive Technical Guide to the Stability and Storage of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical parameters governing the chemical stability and optimal storage conditions for 2-amino-N-methylethanesulfonamide hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with the rigorous standards of pharmaceutical stability testing to ensure the integrity and reliability of this compound in a research and development setting.

Introduction: Understanding the Molecule

This compound is a primary amine hydrochloride salt. The structure, featuring a sulfonamide group and a primary amine, suggests potential susceptibility to specific degradation pathways. As an amine salt, it is likely a crystalline solid, which generally offers better stability than its free base form.[1] However, the presence of functional groups that can engage in hydrolysis, oxidation, and other reactions necessitates a thorough evaluation of its intrinsic stability.

The purpose of a comprehensive stability program is to establish a re-test period or shelf life for an active pharmaceutical ingredient (API) by providing evidence of how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] This guide will delineate the scientific rationale and experimental workflows required to characterize the stability profile of this compound.

Physicochemical Properties and Initial Risk Assessment

A preliminary assessment of the molecule's structure is fundamental to predicting its stability.

PropertyValue / ObservationSource
Molecular Formula C₃H₁₁ClN₂O₂S[3]
Molecular Weight 174.65 g/mol [4]
Physical Form Assumed to be a solid
Functional Groups Primary Amine, Sulfonamide, Hydrochloride SaltN/A
Hygroscopicity High potential; amine salts are often hygroscopic[5]

Causality Behind Experimental Choices: The presence of a primary amine and a sulfonamide group immediately flags hydrolysis and oxidation as potential degradation routes. The hydrochloride salt form suggests that pH will be a critical factor in its stability in solution. Amines are known to be hygroscopic, meaning they readily absorb moisture from the air, which can lead to chemical degradation and physical changes.[5] Therefore, control of humidity is paramount.

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are the cornerstone of a stability program. They are designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[6] These studies are critical for developing and validating a stability-indicating analytical method, which is a method capable of separating the intact API from its degradation products.

The following diagram outlines a typical forced degradation workflow:

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Analyze Samples Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Analyze Samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis Analyze Samples API 2-amino-N-methylethanesulfonamide hydrochloride API->Acid Expose API API->Base Expose API API->Oxidation Expose API API->Thermal Expose API API->Photolytic Expose API Results Identify Degradation Products Establish Degradation Pathways Mass Balance Calculation Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the drug substance.[7] If excessive degradation occurs, the stress conditions should be attenuated.

Protocol 1: Acid and Base Hydrolysis

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.

  • Maintain the solutions at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[8]

  • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

  • Neutralize the samples before analysis.

  • Analyze using a suitable HPLC method.

    • Scientific Rationale: Sulfonamides can be susceptible to hydrolysis, particularly under basic conditions, which may cleave the S-N bond. The primary amine itself is generally stable to hydrolysis.

Protocol 2: Oxidative Degradation

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store at room temperature for a defined period (e.g., 48 hours).[8]

  • Withdraw samples at appropriate time points.

  • Analyze by HPLC.

    • Scientific Rationale: The sulfur atom in the sulfonamide group is susceptible to oxidation, potentially forming higher oxidation state species.

Protocol 3: Thermal and Photolytic Degradation

  • For thermal degradation, expose the solid compound to dry heat (e.g., 80°C) for an extended period.[6]

  • For photostability, expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • Analyze the samples by HPLC.

    • Scientific Rationale: These tests assess the compound's stability to heat and light, which are common environmental factors during storage and handling.

Formal Stability Studies

Based on the initial risk assessment and forced degradation results, a formal stability study should be designed according to ICH Q1A guidelines.[2] This involves storing the API under defined long-term and accelerated conditions.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Source: [9]

Self-Validating System: The protocol must be self-validating. At each time point, a comprehensive set of tests should be performed to monitor any changes in the physical and chemical properties of the substance. This includes appearance, assay, purity (including specific degradation products), and moisture content. A mass balance calculation, where the sum of the assay value and the levels of all degradation products should approach 100%, provides confidence in the analytical method's ability to detect all relevant species.

The following diagram illustrates the decision logic for establishing a retest period based on stability data:

G Start Initiate Stability Study (Long-term & Accelerated) AcceleratedData Analyze Accelerated Data (6 months) Start->AcceleratedData SignificantChange Significant Change? AcceleratedData->SignificantChange LongTermData Continue Long-term Study SignificantChange->LongTermData No SignificantChange->LongTermData Yes EvaluateLongTerm Evaluate Long-term Data LongTermData->EvaluateLongTerm Extrapolate Extrapolate to Propose Retest Period EvaluateLongTerm->Extrapolate End Establish Retest Period Extrapolate->End

Caption: Decision Tree for Stability Data Evaluation.

Recommended Storage and Handling

Based on the chemical nature of amine hydrochlorides and general best practices, the following conditions are recommended to preserve the integrity of this compound.

  • Temperature: Store in a cool, well-ventilated place.[10] Recommended storage temperatures are often between 2°C to 8°C for long-term storage to minimize any potential thermal degradation, although controlled room temperature (20-25°C) may be acceptable for shorter periods if supported by stability data.[11][12]

  • Humidity: The compound should be stored in a dry environment. Due to its hygroscopic nature, it must be protected from moisture.

  • Container: Use tightly sealed containers made of inert materials, such as amber glass, to protect from moisture and light.[12][13] The container closure system should be the same as, or simulate, the packaging proposed for long-term storage.[13]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is identified as a significant pathway in forced degradation studies.

  • Handling: Handle in a well-ventilated area to avoid inhalation of any dust.[14] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

Conclusion

The stability of this compound is governed by its susceptibility to hydrolysis, oxidation, and the effects of temperature, light, and humidity. A systematic approach, grounded in ICH guidelines, is essential for fully characterizing its degradation profile. Forced degradation studies are invaluable for identifying potential degradation products and developing a robust, stability-indicating analytical method. Subsequent long-term and accelerated stability studies provide the necessary data to establish appropriate storage conditions and a re-test period, ensuring the material's quality, safety, and efficacy for its intended use in research and development.

References

"2-amino-N-methylethanesulfonamide hydrochloride" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-amino-N-methylethanesulfonamide hydrochloride

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No. 223757-01-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind recommended procedures, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

This compound is a chemical intermediate whose safety profile necessitates careful handling.[1][2] Understanding its fundamental properties is the first step in a robust risk assessment.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 223757-01-5[1][2]
Molecular Formula C₃H₁₁ClN₂O₂S[2]
Molecular Weight 174.65 g/mol [2]
Form Solid

Note: Comprehensive physicochemical data such as melting point, boiling point, and solubility are not consistently available across public safety documents. Researchers should consult the specific documentation provided by their supplier.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance, primarily due to its irritant properties.[1][3]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Warning [1][3]

Hazard Pictogram:

alt text

The causality behind these classifications stems from the compound's chemical reactivity. As a hydrochloride salt, it can exhibit acidic properties, and its amine and sulfonamide functionalities can interact with biological tissues, leading to irritation upon direct contact or inhalation. The primary risk is not acute systemic toxicity but rather localized irritation to the skin, eyes, and respiratory tract.[1][3]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to implement robust engineering controls that contain the chemical at its source. Personal Protective Equipment (PPE) should always be considered the last line of defense.

  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[1][3][4] For weighing and transferring the solid, a chemical fume hood is the required standard.[4] This is critical to prevent the inhalation of airborne dust particles, which can cause respiratory irritation.[3]

  • Eyewash and Safety Shower: Facilities must be equipped with an easily accessible eyewash fountain and safety shower.[3][4] In the event of accidental contact, immediate flushing is crucial to minimize tissue damage.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory when handling this compound. The selection of specific PPE is directly linked to the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields that conform to NIOSH (US) or EN 166 (EU) standards. This is a non-negotiable requirement to protect against accidental splashes or dust particles causing serious eye irritation.[1][3]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile).[1][4] Gloves must be inspected before use and disposed of properly after handling the material. Contaminated gloves should never be reused.

    • Lab Coat/Protective Clothing: A standard lab coat is required to prevent skin contact.[1][3] For larger quantities or tasks with a higher risk of spillage, more extensive protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator may be required.[5] However, routine handling should rely on fume hoods to eliminate the need for respiratory protection.[4]

PPE_Decision_Tree start Handling 2-amino-N- methylethanesulfonamide HCl? fume_hood Is work performed in a certified chemical fume hood? start->fume_hood eye_protection Wear Safety Goggles (EN166 / NIOSH approved) fume_hood->eye_protection Yes respirator Consult EHS. Respirator may be required. fume_hood->respirator No gloves Wear Nitrile Gloves eye_protection->gloves lab_coat Wear Lab Coat gloves->lab_coat end_ppe Required PPE Assembled lab_coat->end_ppe respirator->eye_protection

Caption: PPE selection workflow for handling the compound.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is fundamental to laboratory safety and regulatory compliance.

Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational and all required PPE is correctly worn.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1] Use non-sparking tools for transfers.[1]

  • Grounding: Prevent fire caused by electrostatic discharge, especially when handling larger quantities.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in the handling area.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] This prevents degradation of the compound and minimizes the risk of releasing dust or vapors into the workspace.

  • The container should be stored locked up, indicating a need for controlled access.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Considerations
  • Product: Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[1] Always consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Emergency Procedures: First Aid and Accidental Release

Rapid and correct response to an emergency can significantly reduce the severity of an incident. All laboratory personnel must be familiar with these procedures.

First-Aid Measures
Exposure RouteProtocolCausality & Rationale
Inhalation 1. Move the victim to fresh air immediately.[1][3] 2. If breathing is difficult, provide oxygen.[1] 3. If not breathing, give artificial respiration.[1][3] 4. Seek immediate medical attention.[1]The primary goal is to remove the individual from the source of respiratory irritation and provide respiratory support.
Skin Contact 1. Immediately remove all contaminated clothing.[1][3] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] 3. If skin irritation occurs or persists, seek medical advice.[3]Prompt and thorough washing is essential to remove the irritant from the skin surface and prevent further chemical-induced irritation.
Eye Contact 1. Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[1][3] 2. Remove contact lenses, if present and easy to do so. Continue rinsing.[3] 3. Seek immediate medical attention, preferably from an ophthalmologist.[3]The sensitive tissues of the eye are highly susceptible to damage. Immediate and prolonged irrigation is critical to dilute and remove the chemical.
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting.[1] 2. Never give anything by mouth to an unconscious person.[1][2] 3. Call a doctor or Poison Control Center immediately.[1]Inducing vomiting can cause further damage to the esophagus. The priority is to seek professional medical help immediately.
Accidental Release Measures (Spill Cleanup)
  • Evacuate & Secure: Evacuate non-essential personnel from the spill area.[1] Ensure adequate ventilation and remove all sources of ignition.[1]

  • Protect Personnel: Wear full PPE as described in Section 4, including respiratory protection if necessary.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1][3]

  • Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation.[3] Place the material into a suitable, closed, and labeled container for disposal.[1][3]

  • Decontaminate: Clean the spill area thoroughly once the material has been collected.

Spill_Response_Workflow spill Spill of 2-amino-N- methylethanesulfonamide HCl evacuate Evacuate Area & Alert Personnel spill->evacuate ppe Don Full PPE (Gloves, Goggles, Coat, Respirator if needed) evacuate->ppe contain Contain Spill (Prevent spread & entry to drains) ppe->contain cleanup Sweep/Vacuum Solid Material (Avoid creating dust) contain->cleanup containerize Place in Labeled, Sealed Waste Container cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose

Caption: Step-by-step workflow for responding to a solid spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas may be emitted.[3]

  • Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][4]

Toxicological and Ecological Information

  • Toxicological Data: There is limited publicly available data on the acute or chronic toxicity of this specific compound.[1][2][3] The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact.[1][3] The health hazards of this material have not been fully investigated.[4]

  • Ecological Data: No specific data on ecotoxicity, persistence, degradability, or bioaccumulative potential is available.[1][3] As a standard precaution, discharge into the environment must be avoided.[1]

This guide is intended to supplement, not replace, formal training and the material's specific Safety Data Sheet. Always prioritize a culture of safety and proactive risk assessment in the laboratory.

References

Methodological & Application

Synthesis of derivatives from "2-amino-N-methylethanesulfonamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 2-amino-N-methylethanesulfonamide hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of this compound. This versatile scaffold contains two key reactive sites—a primary aliphatic amine and a secondary sulfonamide—offering multiple avenues for chemical modification to explore structure-activity relationships (SAR). This guide moves beyond simple procedural lists to explain the chemical rationale behind protocol choices, ensuring both reproducibility and a deeper understanding of the underlying principles. Detailed, step-by-step protocols for N-acylation and N-alkylation of the primary amine, as well as selective N-alkylation of the sulfonamide moiety, are presented. All methodologies are grounded in established chemical literature to ensure scientific integrity and trustworthiness.

Introduction: The Strategic Value of this compound

This compound is a valuable building block in synthetic and medicinal chemistry. Its structure features two distinct nucleophilic nitrogen centers, allowing for selective functionalization. The primary amine offers a site for straightforward modifications such as acylation, alkylation, and reductive amination, while the sulfonamide nitrogen, though less reactive, can be derivatized under specific conditions to introduce further diversity.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, though it must typically be neutralized in situ to unmask the reactive free amine for synthesis.

Table 1: Physicochemical Properties of the Parent Compound

PropertyValue
Chemical NameThis compound
CAS Number223757-01-5[2]
Molecular FormulaC₃H₁₁ClN₂O₂S[2]
Molecular Weight174.65 g/mol [2][3]
AppearanceSolid
Key Reactive Sites1. Primary Amino Group (-NH₂) 2. Sulfonamide N-H

The ability to selectively modify these positions allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design.

G cluster_start Starting Material cluster_sulfonamide Sulfonamide (-SO₂NH-) Derivatization start 2-amino-N-methylethanesulfonamide (Free Base) acylation N-Acylation (Amides) start->acylation RCOCl, Base alkylation N-Alkylation (Secondary Amines) start->alkylation R-X, Base reductive_amination Reductive Amination (Imines → Amines) start->reductive_amination 1. RCHO/RCOR' 2. Reducing Agent sulf_alkylation N-Alkylation (Tertiary Sulfonamides) start->sulf_alkylation 1. Strong Base 2. R-X

Figure 1: Synthetic pathways for derivatizing the parent scaffold.

Derivatization of the Primary Amino Group

The primary amine is the more nucleophilic of the two nitrogen atoms and is thus the more readily derivatized site. Reactions are typically performed after neutralizing the hydrochloride salt with a suitable base to generate the free amine.

N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most fundamental and reliable transformations in organic synthesis.[4][5] This reaction is commonly used to introduce a wide variety of substituents and is a cornerstone of peptide synthesis and medicinal chemistry. The reaction involves the nucleophilic attack of the primary amine on an activated carbonyl compound, such as an acid chloride or anhydride.[6][7]

Causality Behind Experimental Choices:

  • Base: An organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It serves two purposes: first, to neutralize the starting material's hydrochloride salt, and second, to scavenge the acidic byproduct (e.g., HCl) generated from the acylating agent, driving the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the reactive acylating agent.

  • Temperature: These reactions are often initiated at 0 °C to control the initial exothermic release, then allowed to warm to room temperature.

G cluster_workflow N-Acylation Workflow A 1. Dissolve Starting Material & Base in Anhydrous DCM B 2. Cool Reaction Mixture to 0 °C (Ice Bath) A->B C 3. Add Acyl Chloride (e.g., Acetyl Chloride) Dropwise B->C D 4. Stir and Allow to Warm to Room Temperature C->D E 5. Monitor Reaction by TLC D->E F 6. Aqueous Work-up (Wash with H₂O, brine) E->F G 7. Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS, IR) H->I

Figure 2: General workflow for the N-acylation protocol.

Protocol 2.1: Synthesis of N-(2-(N-methylsulfamoyl)ethyl)acetamide

Principle: This protocol describes the acetylation of the primary amine of 2-amino-N-methylethanesulfonamide using acetyl chloride in the presence of triethylamine.

Materials and Reagents:

  • This compound (1.0 g, 5.72 mmol)

  • Anhydrous Dichloromethane (DCM), 30 mL

  • Triethylamine (Et₃N) (1.74 g, 2.4 mL, 17.16 mmol, 3.0 eq)

  • Acetyl chloride (0.54 g, 0.49 mL, 6.86 mmol, 1.2 eq)

  • Deionized Water

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.72 mmol) and anhydrous DCM (30 mL).

  • Add triethylamine (2.4 mL, 17.16 mmol) to the suspension. Stir at room temperature for 15 minutes to generate the free amine in situ.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add acetyl chloride (0.49 mL, 6.86 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a mobile phase of 5-10% methanol in DCM) to afford the pure N-acetylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization of the Sulfonamide Nitrogen

The sulfonamide N-H is significantly less acidic and less nucleophilic than the primary amine, allowing for selective reactions. To derivatize this site, the primary amine must first be protected (e.g., via acylation as described above), or reaction conditions must be chosen that favor reaction at the sulfonamide. N-alkylation of sulfonamides typically requires a strong base to deprotonate the nitrogen, creating a potent nucleophile that can then react with an alkylating agent.[8][9][10]

Causality Behind Experimental Choices:

  • Strong Base: A base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the weakly acidic sulfonamide proton (pKa ≈ 10-11).[10]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the resulting sulfonamide anion and promote S_N2 reactions.

  • Alkylating Agent: Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are effective electrophiles for this transformation.[10][11]

G cluster_reaction N-Alkylation of a Protected Sulfonamide Start N-Protected Starting Material (e.g., N-acetyl derivative) Base Strong Base (e.g., NaH) in Anhydrous DMF Start->Base Deprotonation Anion Sulfonamide Anion (Deprotonated Intermediate) AlkylHalide Alkylating Agent (R-X) (e.g., Benzyl Bromide) Anion->AlkylHalide SN2 Attack Product Final N-Alkylated Product

Figure 3: Reaction mechanism for sulfonamide N-alkylation.

Protocol 3.1: Synthesis of N-(2-(N-benzyl-N-methylsulfamoyl)ethyl)acetamide

Principle: This protocol details the N-alkylation of the sulfonamide nitrogen of the previously synthesized N-acetyl derivative using benzyl bromide and sodium hydride. Note: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as sodium hydride is reactive with air and moisture.

Materials and Reagents:

  • N-(2-(N-methylsulfamoyl)ethyl)acetamide (1.0 g, 5.15 mmol) (product from Protocol 2.1)

  • Anhydrous Dimethylformamide (DMF), 20 mL

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.25 g, 6.18 mmol, 1.2 eq)

  • Benzyl bromide (0.97 g, 0.73 mL, 5.66 mmol, 1.1 eq)

  • Saturated Ammonium Chloride solution (NH₄Cl)

  • Ethyl Acetate

  • Deionized Water & Brine

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.25 g, 6.18 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (10 mL) to the flask. Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve N-(2-(N-methylsulfamoyl)ethyl)acetamide (1.0 g, 5.15 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Add benzyl bromide (0.73 mL, 5.66 mmol) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).

  • Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a mobile phase of 20-40% ethyl acetate in hexanes) to yield the desired N-alkylated sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary and Outlook

The dual functionality of this compound provides a robust platform for generating diverse chemical libraries. By understanding the differential reactivity of the primary amine and the sulfonamide nitrogen, researchers can selectively target these sites to synthesize novel derivatives. The protocols outlined in this guide provide a validated starting point for these explorations. Careful control of reaction conditions, particularly the choice of base and solvent, is paramount to achieving high yields and selectivity. All synthesized compounds must be rigorously purified and characterized to confirm their structure and purity before further biological evaluation.

References

Application Notes and Protocols for the Investigation of Novel Taurine Analogs in Neuroscience Research: A Hypothetical Case Study with 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Disclaimer: 2-amino-N-methylethanesulfonamide hydrochloride is used herein as a hypothetical structural analog of taurine to illustrate the principles and methodologies for the characterization of novel compounds targeting the taurine transporter system. There is currently no established body of literature defining its specific biological activity in neuroscience.

Introduction: The Significance of Taurine and its Transporter in the Central Nervous System

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in the mammalian central nervous system (CNS), where it plays a multifaceted role as a neuromodulator, osmoregulator, and neuroprotective agent.[1][2][3] Its functions include the modulation of inhibitory neurotransmission through interactions with GABA and glycine receptors, stabilization of cell membranes, and attenuation of excitotoxicity.[2][4][5]

The intracellular concentration of taurine is primarily regulated by the sodium- and chloride-dependent taurine transporter (TauT), a member of the SLC6 family of neurotransmitter transporters.[3][6][7] Given the critical role of taurine in maintaining neuronal homeostasis, the modulation of TauT activity presents a compelling therapeutic target for a range of neurological disorders, including epilepsy, neurodegenerative diseases, and stroke.[1][8] The development of novel taurine analogs that can act as substrates, inhibitors, or modulators of TauT is therefore an active area of research.[5][8][9][10]

This guide provides a comprehensive framework for the initial characterization of a novel, hypothetical taurine analog, "this compound," in the context of neuroscience research. The protocols detailed below are designed to assess its interaction with the taurine transporter and its potential effects on taurine neurochemistry.

Compound Profile: this compound

For the purposes of this guide, we will consider "this compound" as a novel chemical entity with structural similarities to taurine. Its potential as a modulator of the taurine transporter system warrants a systematic investigation of its biological activity.

PropertyValueSource
Molecular Formula C3H11ClN2O2S[11]
Molecular Weight 174.65 g/mol [11]
CAS Number 223757-01-5[12]
Structure (Hypothetical for biological activity)N/A

Hypothesized Mechanism of Action

Based on its structural similarity to taurine, it is hypothesized that this compound may act as a competitive inhibitor of the taurine transporter (TauT). By binding to the transporter, it could potentially block the reuptake of taurine from the extracellular space, leading to an increase in extracellular taurine levels and enhanced taurinergic signaling.

Hypothesized_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron TauT Taurine Transporter (TauT) Taurine_extra Extracellular Taurine Taurine_intra Intracellular Taurine Taurine_intra->TauT Reuptake GABA_R GABA/Glycine Receptors Taurine_extra->GABA_R Binding Compound 2-amino-N-methyl- ethanesulfonamide HCl (Hypothetical Inhibitor) Compound->TauT Inhibition Effect Inhibitory Neurotransmission GABA_R->Effect Activation

Caption: Hypothesized competitive inhibition of the taurine transporter (TauT).

In Vitro Characterization Protocols

The initial assessment of a novel compound involves in vitro assays to determine its direct interaction with the target and its general cytotoxicity.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of the test compound for the taurine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human TauT (hTauT)

  • [³H]-Taurine (radioligand)

  • Test compound: this compound

  • Binding buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Culture hTauT-expressing HEK293 cells to confluency and prepare cell membrane homogenates.

  • Assay Setup: In a 96-well plate, add cell membrane homogenate, a fixed concentration of [³H]-Taurine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-Taurine displacement against the log concentration of the test compound to determine the IC₅₀ (inhibitory concentration 50%).

Protocol 2: Taurine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the transport of taurine into cells.

Materials:

  • hTauT-expressing HEK293 cells

  • [³H]-Taurine

  • Test compound: this compound

  • Uptake buffer

Procedure:

  • Cell Seeding: Seed hTauT-expressing HEK293 cells in a 24-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound for 10-15 minutes.

  • Initiation of Uptake: Add [³H]-Taurine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of taurine uptake at each concentration of the test compound to determine its IC₅₀.

In_Vitro_Workflow start Start: Novel Taurine Analog binding_assay Protocol 1: Competitive Radioligand Binding Assay start->binding_assay uptake_assay Protocol 2: Taurine Uptake Inhibition Assay start->uptake_assay cytotoxicity_assay Protocol 3: Cell Viability Assay (e.g., MTT, LDH) start->cytotoxicity_assay data_analysis Data Analysis: Determine IC₅₀ and Cytotoxicity binding_assay->data_analysis uptake_assay->data_analysis cytotoxicity_assay->data_analysis decision Proceed to In Vivo Studies? data_analysis->decision

Caption: Workflow for the in vitro characterization of a novel taurine analog.

Protocol 3: Cell Viability Assay

It is crucial to assess whether the observed effects are due to specific inhibition of the transporter or general cytotoxicity.

Materials:

  • hTauT-expressing HEK293 cells (or a relevant neuronal cell line)

  • Test compound

  • MTT or LDH assay kit

Procedure:

  • Cell Treatment: Culture cells in a 96-well plate and expose them to a range of concentrations of the test compound for a relevant duration (e.g., 24 hours).

  • Assay Performance: Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀). A high CC₅₀ relative to the IC₅₀ suggests that the compound's inhibitory effect is not due to general toxicity.

In Vivo Characterization Protocol

Following promising in vitro results, in vivo studies are necessary to assess the compound's pharmacokinetic properties and its effects on brain neurochemistry in a living organism.

Protocol 4: In Vivo Microdialysis in Freely Moving Rats

This technique allows for the measurement of extracellular levels of taurine and other neurochemicals in specific brain regions following administration of the test compound.[13][14][15][16][17]

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Test compound: this compound

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • HPLC system for neurochemical analysis

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).[16][17] Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Sample Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.

  • Compound Administration: Administer the test compound via a relevant route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).

  • Post-administration Sample Collection: Continue to collect dialysate samples at regular intervals for several hours.

  • Sample Analysis: Analyze the dialysate samples for taurine concentration using HPLC with fluorescence detection.

  • Data Analysis: Express the post-administration taurine levels as a percentage of the baseline levels to determine the effect of the compound on extracellular taurine.

In_Vivo_Microdialysis_Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery (Several Days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline administration Administer Test Compound baseline->administration post_admin_collection Collect Post-Administration Dialysate Samples administration->post_admin_collection hplc HPLC Analysis: Quantify Taurine Levels post_admin_collection->hplc analysis Data Analysis: Assess Changes in Extracellular Taurine hplc->analysis

Caption: Workflow for in vivo microdialysis to assess the effect on extracellular taurine.

Conclusion

The protocols outlined in this guide provide a systematic approach to the initial characterization of a novel, hypothetical taurine analog, this compound, in neuroscience research. By progressing from in vitro binding and functional assays to in vivo neurochemical monitoring, researchers can build a comprehensive profile of the compound's activity. This structured approach ensures scientific rigor and provides the foundational data necessary for further drug development efforts targeting the taurine transporter system for the potential treatment of neurological disorders.

References

Application Note and Protocols for the Use of 2-amino-N-methylethanesulfonamide hydrochloride as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Potential of a Novel Taurine Analogue

2-amino-N-methylethanesulfonamide hydrochloride is a sulfonamide compound structurally related to N-methyltaurine, and by extension, to the conditionally essential amino acid, taurine.[1][2] Taurine itself is a molecule of significant physiological importance, particularly in the central nervous system (CNS), retina, and cardiac tissue, where it is involved in a myriad of cellular processes including osmoregulation, calcium homeostasis, and neuroprotection.[3][4] Consequently, synthetic analogues of taurine have garnered considerable interest in the scientific community as potential therapeutic agents for a range of disorders, from epilepsy to neurodegenerative diseases.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the enzyme inhibitory potential of this compound. While direct enzymatic inhibition data for this specific compound is not yet widely published, its structural similarity to other bioactive taurine analogues provides a strong rationale for investigating its effects on specific enzyme systems. This guide will, therefore, focus on a hypothesized mode of action based on existing literature for related compounds and provide detailed protocols to enable researchers to rigorously test this hypothesis.

II. Hypothesized Mechanism of Action: Targeting Calcium Homeostasis

Based on studies of structurally similar taurine analogues, a plausible and compelling hypothesis is that this compound may act as an inhibitor of enzymes involved in maintaining calcium homeostasis. Specifically, we propose its potential role as an inhibitor of ATP-dependent calcium pumps (Ca²⁺-ATPases) .

Rationale for this Hypothesis:

  • Precedent from Taurine Analogues: Research has demonstrated that certain taurine analogues can act as noncompetitive inhibitors of ATP-dependent calcium ion uptake in retinal membrane preparations.[7] This suggests that the taurine pharmacophore can be modified to interact with allosteric sites on calcium-translocating enzymes.

  • Importance of Calcium Signaling: Calcium is a ubiquitous second messenger, and its tightly regulated intracellular concentration is critical for a vast array of cellular functions. Dysregulation of calcium homeostasis is a known factor in the pathophysiology of numerous diseases, making enzymes that control calcium levels attractive drug targets.

  • Structural Features: The sulfonamide group and the N-methylated amino group of this compound may confer specific binding properties that allow it to interact with regulatory domains of Ca²⁺-ATPases, distinct from the taurine binding site, leading to noncompetitive or mixed-type inhibition.

An alternative, yet equally viable, hypothesis is the inhibition of GABA transaminase (GABA-T) , an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Some taurine analogues have been investigated as GABA-T inhibitors, aiming to increase GABAergic transmission in the CNS.[3] The protocols provided herein can be adapted to investigate this and other potential enzyme targets.

III. Application Notes: Guiding Your Research

A. Preliminary Characterization of this compound

Before initiating enzyme inhibition studies, it is crucial to characterize the compound under investigation.

PropertyValueSource
Molecular Formula C₃H₁₁ClN₂O₂S[8]
Molecular Weight 174.65 g/mol [9]
Physical Form Solid[10]
Solubility Readily soluble in waterInferred from properties of N-methyltaurine[1]
Purity >95% (recommended for biological assays)Commercially available specifications[11]

It is recommended to confirm the identity and purity of your sample of this compound using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

B. Experimental Design Considerations
  • Enzyme Source: The choice of enzyme source is critical. For Ca²⁺-ATPase activity, researchers can use purified enzyme preparations (e.g., from SERCA or PMCA) or enriched membrane fractions from specific tissues (e.g., retinal or cardiac tissue).

  • Substrate Concentrations: When determining the type of inhibition, it is essential to vary the concentration of the substrate (e.g., ATP and calcium for Ca²⁺-ATPase) while keeping the inhibitor concentration constant, and vice versa.

  • Controls: Appropriate controls are paramount for data interpretation. These should include:

    • A "no enzyme" control to account for non-enzymatic substrate degradation.

    • A "no inhibitor" control to establish the baseline enzyme activity (100% activity).

    • A "vehicle" control (the solvent used to dissolve the inhibitor) to ensure it has no effect on enzyme activity.

  • Data Analysis: Enzyme kinetic data should be analyzed using non-linear regression fitting to the appropriate Michaelis-Menten equations for different inhibition models (competitive, noncompetitive, uncompetitive, and mixed-model).

IV. Detailed Protocol: In Vitro Inhibition of ATP-Dependent Calcium Uptake

This protocol provides a method for assessing the inhibitory effect of this compound on ATP-dependent calcium uptake in a rat retinal membrane preparation, a system where taurine analogues have been previously studied.[7]

A. Reagents and Buffers
  • Homogenization Buffer: 0.32 M Sucrose, 10 mM HEPES-Tris (pH 7.4), 1 mM EDTA, 0.1 mM PMSF.

  • Assay Buffer: 50 mM HEPES-Tris (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 10 mM NaN₃, 0.1 mM Ouabain, 1 mM EGTA.

  • Calcium Solution: CaCl₂ solution containing a known concentration of ⁴⁵CaCl₂ (specific activity ~1-2 Ci/mmol).

  • ATP Solution: 100 mM ATP in water, pH adjusted to 7.0 with NaOH.

  • Inhibitor Stock Solution: 100 mM this compound in deionized water.

  • Quenching Solution: 2 mM LaCl₃ in 100 mM KCl.

B. Preparation of Retinal Membranes
  • Euthanize adult rats according to approved animal welfare protocols.

  • Dissect the retinas and place them in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (membrane fraction) in a small volume of Homogenization Buffer without EDTA.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C.

C. Calcium Uptake Assay
  • Prepare a series of dilutions of this compound in Assay Buffer.

  • In a microcentrifuge tube, combine the following on ice:

    • 150 µL of Assay Buffer

    • 10 µL of retinal membrane preparation (~50 µg of protein)

    • 10 µL of the desired concentration of the inhibitor or vehicle control.

    • 10 µL of Calcium Solution (to a final free Ca²⁺ concentration of ~10 µM, containing ⁴⁵CaCl₂).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of 1-5 mM).

  • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes, within the linear range of the reaction).

  • Terminate the reaction by adding 1 mL of ice-cold Quenching Solution.

  • Immediately filter the reaction mixture through a 0.45 µm nitrocellulose filter under vacuum.

  • Wash the filter three times with 3 mL of ice-cold Quenching Solution.

  • Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

D. Data Analysis and Interpretation
  • Calculate the amount of calcium uptake in nanomoles per milligram of protein per minute.

  • Plot the enzyme activity (calcium uptake) as a function of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

  • To determine the mechanism of inhibition (e.g., competitive, noncompetitive), perform the assay with varying concentrations of both the substrate (ATP or Ca²⁺) and the inhibitor.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on Vmax and Km.

V. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagent & Buffer Preparation setup Assay Setup (Enzyme, Inhibitor, Ca²⁺) reagents->setup membranes Retinal Membrane Isolation membranes->setup initiate Initiate Reaction (Add ATP) setup->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate & Filter incubate->terminate count Scintillation Counting terminate->count calc Calculate Uptake Rate count->calc ic50 Determine IC₅₀ calc->ic50 kinetics Kinetic Analysis (Lineweaver-Burk) ic50->kinetics

Caption: Workflow for in vitro inhibition assay of ATP-dependent calcium uptake.

B. Hypothesized Signaling Pathway

signaling_pathway Ca_ATPase Ca²⁺-ATPase ADP ADP + Pi Ca_ATPase->ADP Ca_out Lumenal/Extracellular Ca²⁺ Ca_ATPase->Ca_out Inhibitor 2-amino-N-methyl- ethanesulfonamide HCl Inhibitor->Ca_ATPase inhibits ATP ATP ATP->Ca_ATPase provides energy Ca_in Cytosolic Ca²⁺ Ca_in->Ca_ATPase pumped

Caption: Hypothesized inhibition of Ca²⁺-ATPase by the taurine analogue.

VI. References

  • Lombardini, J. B. (1986). Analogues of taurine as stimulators and inhibitors of ATP-dependent calcium ion uptake in rat retina: combination kinetics. Journal of Neurochemistry, 47(5), 1594-1599. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-N,N-dimethylethanesulfonamide hydrochloride AldrichCPR. Retrieved from --INVALID-LINK--

  • Jakaria, M., et al. (2019). Taurine and Its Analogs in Neurological Disorders: Focus on Therapeutic Potential and Molecular Mechanisms. Redox Biology, 26, 101223. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). N-(2-Aminoethyl)methanesulfonamide. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound (cas 223757-01-5) SDS/MSDS download. Retrieved from --INVALID-LINK--

  • Gupta, R. C., Win, T., & Bittner, S. (2005). Taurine analogues; a new class of therapeutics: retrospect and prospects. Current medicinal chemistry, 12(17), 2021–2039. Available at: --INVALID-LINK--

  • ECHEMI. (n.d.). 2-AMINO-N-METHYLETHANESULFONAMIDE. Retrieved from --INVALID-LINK--

  • ResearchGate. (2005). (PDF) Taurine analogues: A new class of therapeutics. Retrieved from --INVALID-LINK--

  • Jakaria, M., et al. (2019). Taurine and Its Analogs in Neurological Disorders: Focus on Therapeutic Potential and Molecular Mechanisms. Redox Biology, 26, 101223. Available at: --INVALID-LINK--

  • 2a biotech. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • A2B Chem. (n.d.). This compound, 95% Purity, C3H11ClN2O2S, 1 gram. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). N-Methyltaurine sodium, 60% aqueous solution. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). N-Methyltaurine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide hydrochloride. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). N-Methyltaurine | The Merck Index Online. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Sulfonamides in Antimicrobial Research

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used systemically, marking a pivotal moment in the history of medicine.[1] Their mechanism of action, primarily the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, has established them as a cornerstone in antimicrobial chemotherapy.[1][2] The structural motif of sulfonamides allows for diverse chemical modifications, enabling the generation of novel derivatives with potentially enhanced potency, broader spectrum of activity, and reduced susceptibility to existing resistance mechanisms. This document provides a detailed guide for the utilization of 2-amino-N-methylethanesulfonamide hydrochloride , a versatile building block, in the synthesis of new potential antimicrobial agents.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 223757-01-5[3]
Molecular Formula C₃H₁₁ClN₂O₂S[3]
Molecular Weight 174.65 g/mol [3]
Appearance Solid[1]
Chemical Structure H₂N-CH₂-CH₂-SO₂-NH(CH₃)·HCl[2]

Synthesis Protocol: Preparation of a Novel Sulfonamide-Schiff Base Derivative

This protocol details a representative synthesis of a novel antimicrobial candidate through the formation of a Schiff base. This is achieved by the condensation reaction between the primary amino group of this compound and a heterocyclic aldehyde, in this case, 2-pyridinecarboxaldehyde. Schiff bases derived from sulfonamides are a well-established class of compounds with significant antimicrobial activity.[4][5]

Reaction Scheme:

G start H₂N-CH₂-CH₂-SO₂-NH(CH₃)·HCl This compound aldehyde +   O  // -C-H | Pyridine 2-Pyridinecarboxaldehyde start->aldehyde product -> [Ethanol, Glacial Acetic Acid (cat.)] Reflux Pyridine-CH=N-CH₂-CH₂-SO₂-NH(CH₃) (E)-N-methyl-2-((pyridin-2-ylmethylene)amino)ethanesulfonamide aldehyde->product

Caption: Synthetic route to a novel sulfonamide-Schiff base.

Materials and Reagents:
  • This compound (98% purity or higher)

  • 2-Pyridinecarboxaldehyde (99% purity or higher)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM, HPLC grade)

  • Hexane (HPLC grade)

Step-by-Step Procedure:
  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.75 g (10 mmol) of this compound in 40 mL of absolute ethanol. To this solution, add 1.07 g (10 mmol) of 2-pyridinecarboxaldehyde.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base formation.[6] Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product three times with 30 mL portions of dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization of the Synthesized Compound

The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the formation of the imine bond (C=N) with a characteristic absorption band in the range of 1603-1650 cm⁻¹.[6] The disappearance of the N-H stretching vibrations of the primary amine from the starting material should also be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. Signals corresponding to the pyridine ring and the ethanesulfonamide moiety should also be present and correctly integrated.

    • ¹³C NMR: The spectrum will show a signal for the imine carbon (C=N) and the carbons of the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the synthesized compound.

Mechanism of Antimicrobial Action

The synthesized sulfonamide-Schiff base derivative is hypothesized to exert its antimicrobial effect through the same mechanism as other sulfonamide drugs: the inhibition of dihydropteroate synthase (DHPS).

G cluster_inhibition Inhibition Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps Binds to active site sulfonamide Sulfonamide-Schiff Base (Structural Analog of PABA) sulfonamide->dhps Competitively Inhibits dihydropteroate Dihydropteroic Acid dhps->dihydropteroate Catalyzes synthesis of dihydrofolate Dihydrofolic Acid dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolic Acid dihydrofolate->tetrahydrofolate dna Bacterial DNA Synthesis tetrahydrofolate->dna

References

Application Notes and Protocols for the Characterization of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a suite of robust analytical methods for the characterization of 2-amino-N-methylethanesulfonamide hydrochloride (CAS: 223757-01-5), a primary amine hydrochloride salt with a sulfonamide moiety. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies are grounded in fundamental analytical principles and draw upon established pharmacopeial standards and relevant scientific literature for analogous structures. This document offers a multi-faceted analytical approach, encompassing spectroscopic and chromatographic techniques, to build a complete analytical profile of the molecule.

Introduction

This compound, with the molecular formula C3H11ClN2O2S and a molecular weight of approximately 174.65 g/mol , is a small organic molecule featuring a primary amine, a secondary sulfonamide, and an ethyl linker.[1][2] As with any chemical entity intended for research or pharmaceutical development, rigorous analytical characterization is paramount to establish its identity, quantify its purity, and identify any potential impurities. The hydrochloride salt form influences its solubility and spectroscopic properties.

This application note outlines a logical workflow for the comprehensive analysis of this compound, beginning with unequivocal identification and culminating in quantitative assessment. The causality behind the selection of each analytical technique and the specific experimental parameters are discussed to provide a deeper understanding of the method's scientific basis. All proposed methods are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][4][5]

Analytical Workflow Overview

A systematic approach is crucial for the complete characterization of this compound. The following workflow is recommended to ensure a thorough and logical analytical process.

Analytical Workflow cluster_0 Identity Confirmation cluster_1 Purity and Assay cluster_2 Final Characterization Identity Identity Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Identity->NMR MS Mass Spectrometry (ESI-MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Purity Purity & Assay Identity->Purity Structural Confirmation HPLC HPLC-UV (Purity & Assay) Purity->HPLC Elemental Elemental Analysis (CHNOS+Cl) Purity->Elemental Final Complete Characterization Profile Purity->Final Quantitative Assessment

Figure 1: Recommended analytical workflow for the comprehensive characterization of this compound.

Part I: Identity Confirmation

The initial and most critical step is the unequivocal confirmation of the chemical structure of this compound. A combination of spectroscopic techniques provides orthogonal data to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. For a hydrochloride salt, the protonation of the amine group will cause a downfield shift of adjacent protons.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a good first choice due to the salt nature of the compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Solvent: D₂O or DMSO-d₆

    • Temperature: 298 K

    • Pulse Sequence: Standard 1D proton

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

    • Relaxation Delay: 1-5 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Solvent: D₂O or DMSO-d₆

    • Temperature: 298 K

    • Pulse Sequence: Proton-decoupled ¹³C

    • Number of Scans: 1024 or higher (adjust for optimal signal-to-noise)

    • Relaxation Delay: 2-5 seconds

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in the ¹H NMR spectrum to assign protons to the structure.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.8s~35
-CH₂-SO₂-~3.4t~50
-CH₂-NH₃⁺~3.2t~40

Note: These are predicted values and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

Rationale: ESI-MS will allow for the determination of the molecular weight of the free base by observing the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₃H₁₀N₂O₂S), which should have an m/z of approximately 139.05.

    • If using HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.

    • Analyze any significant fragment ions to further support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Rationale: The FTIR spectrum will show characteristic absorption bands for the N-H bonds of the protonated amine (ammonium salt), the S=O bonds of the sulfonamide, the N-H bond of the secondary sulfonamide, and C-H bonds. The presence of the hydrochloride salt will result in broad absorption bands for the N-H stretching of the ammonium group.[6][7][8]

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis:

    • Identify and assign the characteristic absorption bands to the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (R-NH₃⁺)3200 - 2800Broad, strong
C-H Stretch (aliphatic)2980 - 2850Medium to weak
N-H Bend (R-NH₃⁺)1600 - 1500Medium
S=O Stretch (sulfonamide)1350 - 1300 and 1170 - 1140Strong, two bands
C-N Stretch1250 - 1020Medium to weak

Part II: Purity and Assay Determination

Once the identity of the compound is confirmed, the next step is to assess its purity and determine its strength (assay).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of the compound and for its quantitative assay. A reversed-phase method is generally suitable for this polar compound.

Rationale: HPLC separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.[9][10][11][12][13] UV detection is appropriate as the sulfonamide group provides a chromophore. The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, and precision.[1][3][5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the main peak and any less polar impurities. A suggested gradient is 5% B for 2 min, ramp to 95% B over 10 min, hold for 2 min, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the analyte)

  • Sample and Standard Preparation:

    • Solvent (Diluent): A mixture of water and acetonitrile (e.g., 90:10 v/v).

    • Standard Solution: Prepare a stock solution of a well-characterized reference standard of this compound at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

    • Sample Solution: Prepare the sample at the same concentration as the main working standard.

  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the reference standard using an external standard calibration curve.

HPLC_Workflow Prep Sample & Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Prep->HPLC_System Detection UV Detection (220 nm) HPLC_System->Detection Data_Acq Data Acquisition (Chromatogram) Detection->Data_Acq Data_Analysis Data Analysis Data_Acq->Data_Analysis Purity_Assay Purity (% Area) Assay (vs. Standard) Data_Analysis->Purity_Assay

Figure 2: General workflow for HPLC analysis of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine in the compound.

Rationale: The experimentally determined elemental composition should be in close agreement with the theoretical values calculated from the molecular formula (C₃H₁₁ClN₂O₂S). This provides strong evidence for the compound's identity and purity, particularly with respect to inorganic impurities.[14][15]

  • Sample Preparation:

    • Provide a pure, dry sample (typically 2-5 mg) to a specialized analytical laboratory.

  • Instrumentation:

    • Use a modern CHNS analyzer for carbon, hydrogen, nitrogen, and sulfur content.

    • Chlorine content can be determined by various methods, including combustion with subsequent titration.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of C, H, N, S, and Cl to the theoretical values. The results should be within ±0.4% of the theoretical values.

Table 3: Theoretical Elemental Composition

Element Theoretical Percentage (%)
Carbon (C)20.63
Hydrogen (H)6.35
Chlorine (Cl)20.30
Nitrogen (N)16.04
Oxygen (O)18.32
Sulfur (S)18.36

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers and scientists can confidently establish the identity, purity, and assay of this compound. The provided protocols are based on established scientific principles and can be adapted and validated for routine quality control and research applications.

References

A Robust HILIC-Based HPLC Method for the Analysis of 2-Amino-N-methylethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-amino-N-methylethanesulfonamide hydrochloride, a polar molecule that presents unique challenges for traditional reversed-phase chromatography. Acknowledging the analyte's hydrophilic nature, this guide pivots from conventional approaches to a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy. We provide a comprehensive walkthrough of the method development rationale, a step-by-step analytical protocol, and a complete validation workflow according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Challenge of Polar Analytes

The accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of drug development and quality control. This compound is a small molecule characterized by its high polarity, stemming from the presence of a primary amine and a sulfonamide functional group. Such compounds are notoriously difficult to retain on conventional nonpolar stationary phases (e.g., C18, C8) used in reversed-phase HPLC (RP-HPLC).[1][2] The typical outcome is poor retention, with the analyte eluting at or near the void volume, leading to inadequate separation from excipients and other polar impurities.

While techniques like ion-pairing can enhance retention in RP-HPLC, they often suffer from long column equilibration times, complex mobile phases, and incompatibility with mass spectrometry (MS). To overcome these limitations, we turned to Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful alternative for the analysis of polar and hydrophilic compounds.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase.[4] This results in strong retention for polar compounds, making HILIC an ideal choice for this application.

Part I: Method Development & Scientific Rationale

The development of a reliable analytical method is a systematic process. The choices made at each step are grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography.

Chromatographic Mode Selection: Why HILIC?

The decision to employ HILIC over traditional RP-HPLC was the most critical choice in this method development. The structure of 2-amino-N-methylethanesulfonamide, a small molecule with multiple polar functional groups, predicts poor interaction with nonpolar C18 stationary phases. Using a highly aqueous mobile phase in RP-HPLC to coax some retention can lead to a phenomenon known as "phase collapse" or "dewetting" on traditional C18 columns, resulting in drastic loss of retention and poor reproducibility.[5] HILIC is purpose-built for such scenarios, providing robust retention and superior separation for highly polar analytes without derivatization.[6][7]

Analyte Analyte: 2-amino-N-methylethanesulfonamide HCl Properties Properties: - High Polarity - Amine & Sulfonamide groups - Poor Chromophore Analyte->Properties RP_HPLC Option 1: Reversed-Phase HPLC Properties->RP_HPLC Poor affinity for nonpolar C18 phase HILIC Option 2: HILIC Properties->HILIC Strong affinity for polar stationary phase RP_Challenge Challenge: Poor retention, analyte elutes in void volume. RP_HPLC->RP_Challenge HILIC_Advantage Advantage: Strong retention based on hydrophilicity. HILIC->HILIC_Advantage

Caption: Logic for selecting HILIC over RP-HPLC.
Stationary Phase Selection

Within the HILIC category, several stationary phase chemistries are available. For the separation of amino compounds, amide-based columns are often an excellent starting point. They provide robust, reproducible retention and excellent peak shapes. An XBridge BEH Amide column was selected for this method due to its trifunctionally bonded amide ligand, which offers exceptional stability across a wide pH range and provides a good balance of retention for polar analytes.

Mobile Phase Optimization
  • Organic Solvent: Acetonitrile is the weak solvent in HILIC and is essential for promoting the partitioning mechanism. A high percentage of acetonitrile is required to achieve retention.

  • Aqueous Component & Buffer: The aqueous portion of the mobile phase contains a buffer to control the pH and ionic strength. For MS compatibility, volatile buffers are necessary.[4] Ammonium formate is an ideal choice as it is volatile and provides good buffering capacity at a low pH.[6]

  • pH Control: The analyte contains a primary amine, which will be protonated (positively charged) at a low pH. Maintaining a consistent, low pH (e.g., pH 3.0) ensures a single ionic species, leading to sharp, symmetrical peaks and reproducible retention times.[7] A mobile phase pH of 3.0 was selected, prepared by adjusting a 20 mM ammonium formate solution with formic acid.[7]

Detector Selection

The sulfonamide structure lacks a significant UV chromophore, making high-sensitivity detection challenging.

  • UV Detection: Analysis is possible at low wavelengths (e.g., 200-210 nm), but this approach is prone to interference from non-UV-absorbing impurities and mobile phase components.

  • Mass Spectrometry (MS) Detection: MS is the preferred detection method. It offers superior sensitivity and selectivity, allowing for unambiguous identification and quantification of the analyte, even in complex matrices. Coupling HILIC with MS is straightforward due to the use of volatile mobile phases.[3] For this protocol, we will describe conditions for both UV and MS detection.

Part II: Optimized Analytical Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Equipment, Software, and Reagents
  • Instrumentation: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV/PDA detector and/or a single quadrupole mass spectrometer.

  • Software: Chromatography data system (CDS) for instrument control, data acquisition, and processing.

  • Reagents:

    • This compound reference standard.

    • Acetonitrile (LC-MS grade).

    • Water (Type I, 18.2 MΩ·cm).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

Solutions Preparation
  • Diluent: Prepare a mixture of 90:10 (v/v) Acetonitrile:Water.

  • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate solution in water.[6] Adjust the pH to 3.0 with formic acid. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Further dilute the stock solution with the diluent to achieve the desired concentration for the calibration curve.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the validated range of the method. Centrifuge or filter the sample through a 0.22 µm syringe filter if particulate matter is present.

HPLC Operating Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column XBridge Premier BEH Amide, 2.5 µm, 2.1 x 100 mm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0 (w/ Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 90% B to 60% B over 5 minutes, hold at 60% B for 1 min, return to 90% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
UV Detector Wavelength 205 nm
MS Detector (Optional) ESI Positive Mode, Selected Ion Monitoring (SIM) for [M+H]⁺
System Suitability Test (SST)

Before initiating any analysis, the system's performance must be verified. Inject the working standard solution five times and evaluate the following parameters:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • RSD of Retention Time: ≤ 1.0%

Part III: Method Validation Protocol (ICH Q2(R2))

A comprehensive validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] The following experiments are based on ICH guidelines.[10][11]

cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for HPLC method validation.
Validation Experiments & Acceptance Criteria

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and a sample spiked with the analyte and known impurities. Assess peak purity using a PDA detector or MS.The analyte peak should be free from interference from other components.[12]
Linearity & Range Prepare at least five concentrations across 80-120% of the target concentration. Perform triplicate injections for each level. Plot a curve of peak area vs. concentration and perform linear regression analysis.[12]Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.[10]Mean recovery should be within 98.0% to 102.0%.[13]
Precision Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.[11]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1.[14]RSD at LOQ should be ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration that can be detected but not necessarily quantified. Typically established at a signal-to-noise ratio of 3:1.[14]Signal-to-noise ratio ≥ 3.
Robustness Intentionally vary method parameters (e.g., pH ±0.2 units, column temp ±5°C, mobile phase composition ±2%). Evaluate the impact on SST parameters.System suitability criteria must be met under all varied conditions.

Conclusion

The developed Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a reliable and robust solution for the challenging analysis of this compound. By directly addressing the analyte's high polarity, this method offers excellent retention, peak shape, and separation efficiency. The protocol, when coupled with mass spectrometry, provides the high degree of sensitivity and specificity required in a regulated pharmaceutical environment. The comprehensive validation plan outlined ensures that the method is fit for its intended purpose, adhering to the stringent requirements of the ICH guidelines.

References

Mastering the Molecular Structure: A Detailed Guide to the NMR Spectroscopic Analysis of 2-amino-N-methylethanesulfonamide Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge and the NMR Solution

2-amino-N-methylethanesulfonamide hydrochloride is a molecule of significant interest in medicinal chemistry, often serving as a building block for more complex therapeutic agents. Its structure, featuring a primary amine, a secondary sulfonamide, and a flexible ethyl backbone, presents a classic challenge for spectroscopic characterization. The presence of exchangeable protons, the potential for complex spin-spin coupling, and the influence of the hydrochloride salt form on chemical shifts necessitate a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the definitive structural elucidation of such organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] This guide will walk through a systematic NMR workflow, from sample preparation to advanced 2D spectral interpretation, to achieve complete and confident characterization of the title compound and its analogs.

Foundational Strategy: The Integrated NMR Workflow

A robust structural elucidation strategy does not rely on a single experiment but rather on the convergent evidence from a series of carefully selected NMR techniques. Our approach is designed to build the molecular structure piece by piece, from identifying individual spin systems to connecting them across multiple bonds.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Scans cluster_2D Phase 3: Connectivity Mapping cluster_analysis Phase 4: Structure Confirmation SamplePrep Sample Preparation H1_NMR 1H NMR (Proton Environments) SamplePrep->H1_NMR Acquire C13_NMR 13C NMR (Carbon Backbone) H1_NMR->C13_NMR Inform Structure Final Structure Elucidation H1_NMR->Structure Synthesize Data DEPT DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT Inform C13_NMR->Structure Synthesize Data COSY 1H-1H COSY (H-H Connectivity) DEPT->COSY Guide DEPT->Structure Synthesize Data HSQC 1H-13C HSQC (Direct C-H Bonds) COSY->HSQC Guide COSY->Structure Synthesize Data HMBC 1H-13C HMBC (Long-Range C-H Bonds) HSQC->HMBC Guide HSQC->Structure Synthesize Data HMBC->Structure Synthesize Data

Figure 1: Integrated workflow for NMR-based structure elucidation.

Experimental Protocols: From Sample Tube to Spectrum

The quality of the final NMR data is fundamentally dependent on meticulous sample preparation.[3] For a hydrochloride salt like 2-amino-N-methylethanesulfonamide, the choice of solvent is critical to ensure solubility and minimize proton exchange effects.

Protocol: Sample Preparation
  • Compound Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial. This concentration is a robust starting point for both ¹H and the less sensitive ¹³C experiments.

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: D₂O is an excellent choice for amine hydrochlorides due to its high polarity, ensuring good solubility. It will also exchange with the labile N-H and O-H (if present) protons, causing their signals to disappear from the ¹H spectrum, which can simplify the analysis.[4] DMSO-d₆ is a versatile alternative that can also solubilize polar compounds but will typically allow for the observation of N-H protons, which can provide valuable structural information.[5]

  • Homogenization: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring high-resolution spectra.[3]

  • Filtration & Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a standard 5 mm NMR tube.[3]

  • Final Volume Adjustment: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm to be properly positioned within the instrument's detection coil.[6]

Protocol: NMR Data Acquisition

The following protocols are based on a standard 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Objective: To identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (neighboring protons).

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Parameters:

      • Spectral Width: 12 ppm

      • Number of Scans: 16

      • Relaxation Delay (d1): 2 seconds

    • Rationale: A 2-second relaxation delay is generally sufficient for small molecules to fully relax between pulses, ensuring accurate signal integration.

  • ¹³C{¹H} NMR Spectroscopy:

    • Objective: To identify the number of unique carbon environments.

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 220 ppm

      • Number of Scans: 1024

      • Relaxation Delay (d1): 2 seconds

    • Rationale: A wider spectral width is needed for ¹³C NMR.[7] Due to the low natural abundance (1.1%) of the ¹³C isotope, a significantly larger number of scans is required to achieve an adequate signal-to-noise ratio.[7]

  • DEPT-135 Spectroscopy:

    • Objective: To determine the multiplicity of each carbon atom (CH₃, CH₂, CH, or quaternary C).

    • Pulse Program: dept135.

    • Acquisition Parameters:

      • Spectral Width: 220 ppm

      • Number of Scans: 256

    • Rationale: The DEPT-135 experiment provides crucial information by showing CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[6][8] This is invaluable for assigning carbon signals.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are spin-coupled to each other, typically through 2-3 bonds.

    • Pulse Program: cosygpqf.

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): 12 ppm

      • Number of Scans: 4

    • Rationale: Cross-peaks in a COSY spectrum connect signals from protons that are J-coupled, allowing for the mapping of proton-proton connectivity within molecular fragments.[9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify all carbons that are directly attached to protons.

    • Pulse Program: hsqcedetgpsisp2.3.

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): 12 ppm

      • Spectral Width (F1 - ¹³C): 200 ppm

      • Number of Scans: 8

    • Rationale: Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly bonded, providing definitive ¹H-C one-bond connections.[10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify longer-range correlations between protons and carbons (typically 2-4 bonds).

    • Pulse Program: hmbcgplpndqf.

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): 12 ppm

      • Spectral Width (F1 - ¹³C): 200 ppm

      • Number of Scans: 16

    • Rationale: HMBC is one of the most powerful structure elucidation experiments. It reveals correlations between protons and carbons separated by multiple bonds, which is essential for connecting the molecular fragments identified by COSY and HSQC.[10]

Data Interpretation and Structure Elucidation

For the purpose of this guide, we will use plausible NMR data for this compound, based on the analysis of structurally related compounds like taurine and N-methyltaurine.[11][12] The spectrum is assumed to be acquired in D₂O.

Structure: NH₃⁺-CH₂(C1)-CH₂(C2)-SO₂-NH(C3)-CH₃

Predicted Spectral Data
Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm) DEPT-135
-CH₂-N⁺ (C1)~3.50Triplet (t)2H~38Negative
-CH₂-S (C2)~3.35Triplet (t)2H~50Negative
-N-CH₃ (C3)~2.80Singlet (s)3H~35Positive
Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • The spectrum shows three distinct signals.

    • A singlet at ~2.80 ppm integrating to 3H is characteristic of a methyl group not coupled to any adjacent protons, consistent with the N-CH₃ group.

    • Two signals around ~3.50 ppm and ~3.35 ppm, each integrating to 2H and appearing as triplets, suggest two adjacent methylene (-CH₂-) groups. This corresponds to the -CH₂-CH₂- backbone. The downfield shift is due to the deshielding effects of the adjacent sulfonyl (-SO₂-) and ammonium (-N⁺H₃) groups.[11]

  • ¹³C NMR and DEPT-135 Analysis:

    • The ¹³C spectrum shows three signals, matching the three unique carbon environments in the molecule.

    • The DEPT-135 spectrum shows one positive peak (~35 ppm) and two negative peaks (~38 and ~50 ppm).

    • The positive peak confirms the methyl (CH₃) carbon.[8]

    • The two negative peaks confirm the two methylene (CH₂) carbons.[8]

  • COSY Analysis:

    • A cross-peak will be observed between the two triplet signals at ~3.50 ppm and ~3.35 ppm.

G H1 H (C1) H2 H (C2) H1->H2 J-coupling H3 H (C3) caption COSY correlations map H-H connectivity.

Figure 2: Expected COSY correlations for the target molecule.

  • HSQC Analysis:

    • A cross-peak will connect the proton signal at ~3.50 ppm to the carbon signal at ~38 ppm (C1).

    • A cross-peak will connect the proton signal at ~3.35 ppm to the carbon signal at ~50 ppm (C2).

    • A cross-peak will connect the proton signal at ~2.80 ppm to the carbon signal at ~35 ppm (C3).

  • HMBC Analysis:

    • Methyl Protons (~2.80 ppm): A correlation is expected to the C2 carbon (~50 ppm) across three bonds (H-C3-N-S-C2). This is a crucial correlation for connecting the N-methyl group to the ethylsulfonamide backbone.

    • Methylene Protons C1-H (~3.50 ppm): A correlation will be seen to the C2 carbon (~50 ppm) across two bonds.

    • Methylene Protons C2-H (~3.35 ppm): A correlation will be seen to the C1 carbon (~38 ppm) across two bonds.

Figure 3: Key HMBC correlations for structural assembly.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the unambiguous structural elucidation of this compound can be achieved with high confidence. The workflow presented herein, combining ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, provides a robust and self-validating protocol. The causality-driven approach to experimental design and data interpretation ensures that each piece of spectral evidence contributes to the final, verified molecular structure. This guide serves as a foundational template for the characterization of related sulfonamide and amine derivatives, critical to advancing research and development in the pharmaceutical sciences.

References

Application Note & Protocol: Initial In Vitro Characterization and Dose-Range Finding for 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An important initial disclosure: As of the current date, "2-amino-N-methylethanesulfonamide hydrochloride" (CAS: 223757-01-5) is a compound for which there is a notable absence of published research in peer-reviewed scientific literature regarding its specific biological mechanism of action or established dosage protocols for in vitro studies. Therefore, this document serves as a foundational guide, providing the necessary framework and robust protocols for a researcher to conduct the initial characterization and dose-finding studies essential for any novel chemical entity.

This guide is structured to lead a researcher through the logical progression of experiments required to safely handle, prepare, and determine a biologically relevant dosage range for "this compound" in a typical in vitro cell culture setting.

Authored by: Gemini, Senior Application Scientist

Introduction and Rationale

The exploration of novel chemical entities is a cornerstone of drug discovery and basic scientific research. This compound represents such an entity, with defined chemical properties but, as of yet, an uncharacterized biological profile. The primary challenge for any researcher beginning work with a novel compound is to establish a reliable and reproducible dosage range. Concentrations that are too high can induce non-specific cytotoxicity, masking any potential targeted effects, while concentrations that are too low will yield no observable biological response.

This guide provides a comprehensive, step-by-step methodology designed to bridge this knowledge gap. It outlines the necessary safety precautions, procedures for preparing and validating stock solutions, and a robust protocol for conducting an initial dose-response cytotoxicity study. The data from this initial screen are critical for designing all subsequent functional assays, ensuring that chosen concentrations are sub-toxic and thus more likely to reveal specific biological activities. The causality behind each step is explained to empower the researcher to make informed decisions and adapt the protocols as needed.

Compound Profile, Safe Handling, and Storage

Before any experimental work, a thorough understanding of the compound's properties and safety requirements is mandatory. This ensures the integrity of the experiments and the safety of laboratory personnel.

Physicochemical Properties Summary

The following table summarizes the known properties of this compound.

PropertyValueSource(s)
CAS Number 223757-01-5[1][2]
Molecular Formula C₃H₁₁ClN₂O₂S[2]
Molecular Weight 174.65 g/mol [3]
Appearance Solid / Powder
Topological Polar Surface Area 80.6 Ų[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 4[3]
Mandatory Safety & Handling Protocols

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. Strict adherence to the following safety protocols is required.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[4]

  • Ventilation: Handle the solid compound and prepare stock solutions in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or fumes.[1]

  • Exposure Controls:

    • Skin Contact: Causes skin irritation. In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

    • Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]

    • Inhalation: May cause respiratory irritation. If inhaled, move the person to fresh air and keep them comfortable for breathing.[1]

  • Spill Management: In case of a spill, avoid generating dust. Use personal protective equipment. Collect the spilled solid material and place it in a sealed container for proper disposal.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5]

Storage and Stability
  • Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry place away from incompatible substances.[4]

  • Solution Stability: The stability of this compound in various cell culture media is unknown. It is a critical best practice to prepare fresh dilutions from a frozen stock solution for each experiment or to conduct a stability study if long-term storage of diluted solutions is required. Factors like pH, light exposure, and temperature can affect the stability of compounds in solution.[6]

Core Protocol: Stock Solution Preparation and Validation

The accuracy of all subsequent in vitro experiments depends on the precise and accurate preparation of a concentrated stock solution. As a hydrochloride salt, the compound is anticipated to have good solubility in aqueous solvents, but this must be experimentally verified.

Objective

To prepare a high-concentration, sterile-filtered stock solution of this compound and determine its practical solubility limit in a chosen solvent.

Materials
  • This compound powder

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO) or sterile nuclease-free water

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

Step-by-Step Methodology
  • Solvent Selection: For most novel small molecules, DMSO is the solvent of choice due to its high solubilizing power and compatibility with most cell culture assays (at final concentrations typically ≤0.5%). However, starting with sterile water is a valid first step for a hydrochloride salt.

  • Target Concentration Calculation: Aim for a high-concentration stock, typically between 10 mM and 100 mM, to minimize the volume of solvent added to cell cultures.

    • Calculation Example for a 100 mM Stock:

    • Molecular Weight (MW) = 174.65 g/mol = 174.65 mg/mmol

    • To make 1 mL of a 100 mM solution:

    • 100 mmol/L * (1 L / 1000 mL) * 1 mL = 0.1 mmol

    • 0.1 mmol * 174.65 mg/mmol = 17.47 mg

    • Therefore, weigh 17.47 mg of the compound.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the calculated amount of powder using an analytical balance and place it into a sterile conical tube.

  • Dissolution:

    • Add the corresponding volume of sterile solvent (e.g., 1 mL for the calculation above).

    • Vortex vigorously for 2-3 minutes.

    • Visually inspect for any undissolved particulate matter. If particulates remain, sonication or gentle warming (e.g., 37°C for 10-15 minutes) can be attempted. Causality: Gentle heating increases the kinetic energy of the system, which can overcome the lattice energy of the solid and favor dissolution. However, prolonged or excessive heat should be avoided as it could degrade the compound.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, and clearly labeled polypropylene tube. Causality: This step is non-negotiable for in vitro work. It removes any potential microbial contamination and undissolved micro-precipitates that could be toxic to cells or interfere with assays.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

  • Documentation: Record the compound name, CAS number, calculated concentration, solvent, date of preparation, and storage location in a laboratory notebook.

Experimental Workflow for In Vitro Dosage Determination

The following workflow provides a logical progression from initial compound handling to the selection of appropriate concentrations for functional studies.

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Dose-Range Finding cluster_2 Phase 3: Functional Assay Design A Review SDS & Safety Protocols B Calculate & Weigh Compound A->B C Prepare & Validate Stock Solution (10-100 mM) B->C D Select Cell Line(s) & Plating C->D Use Validated Stock E Prepare Serial Dilutions (e.g., 100 µM to 1 nM) D->E F Treat Cells for 24-72h E->F G Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) F->G H Generate Dose-Response Curve & Calculate IC50 G->H I Select Sub-Toxic Concentrations (e.g., IC50/10, IC50/100) H->I Inform Dose Selection J Perform Mechanism of Action / Functional Assays I->J

References

Application Notes and Protocols for the Use of 2-amino-N-methylethanesulfonamide hydrochloride as a Building Block for Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Sulfonamide Scaffold and the Potential of a Novel Building Block

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2][3] From their initial discovery as antimicrobial agents, the applications of sulfonamides have expanded to include treatments for cancer, inflammation, viral infections, and even diabetes.[1][2][4] The enduring importance of this scaffold lies in its ability to act as a bioisostere for amides, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[5] The synthesis of novel sulfonamides with tailored pharmacological profiles is therefore a continuous pursuit in drug discovery.

This guide introduces 2-amino-N-methylethanesulfonamide hydrochloride as a versatile and valuable building block for the synthesis of novel sulfonamide derivatives. Its primary aliphatic amine provides a reactive handle for the facile introduction of a wide range of sulfonyl chlorides, enabling the creation of diverse chemical libraries for biological screening. This document provides a comprehensive overview of its properties, detailed protocols for its use in the synthesis of novel sulfonamides, and insights into the underlying chemical principles.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized below. Note that there can be some variation in reported values between suppliers.

PropertyValueSource(s)
CAS Number 94987-87-8 or 223757-01-5[6][7][8]
Molecular Formula C₃H₁₁ClN₂O₂S[6][8]
Molecular Weight 174.65 g/mol [6]
Appearance White to off-white solid
Melting Point 252.1°C at 760 mmHg (for the free base)[8]
Boiling Point Not available
Density 1.238 g/cm³ (for the free base)[8]
Solubility Soluble in water and polar organic solvents

General Reaction Scheme for the Synthesis of Novel Sulfonamides

The fundamental reaction for creating a new sulfonamide from this compound involves the nucleophilic attack of its primary amine on an electrophilic sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products BuildingBlock 2-amino-N-methylethanesulfonamide (from hydrochloride salt) Product Novel Sulfonamide BuildingBlock->Product SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Product Base Base (e.g., Triethylamine, Pyridine) Byproduct Base·HCl Base->Byproduct Solvent Anhydrous Solvent (e.g., DCM, THF)

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Application Note: The "Why" Behind the Protocol

A successful synthesis relies not just on following steps, but on understanding the rationale behind them. This section delves into the key considerations for the synthesis of novel sulfonamides using this compound.

The Role of the Base: The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). The primary role of the base (e.g., triethylamine or pyridine) is to scavenge this HCl as it is formed.[9] This is crucial for two reasons:

  • Preventing Amine Protonation: The starting amine is a nucleophile. If the generated HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Driving the Reaction to Completion: By removing a product (HCl), the base helps to drive the reaction equilibrium towards the formation of the desired sulfonamide, in accordance with Le Châtelier's principle.

An excess of the base (typically 1.1 to 1.5 equivalents) is often used to ensure complete neutralization of the HCl and to account for any potential impurities in the reagents or solvent.

Choice of Solvent: The ideal solvent for this reaction should be:

  • Anhydrous: Sulfonyl chlorides are highly reactive towards water, which leads to their hydrolysis to the corresponding sulfonic acid.[10] This not only consumes the sulfonyl chloride but also complicates the purification process. Therefore, the use of anhydrous solvents and dry glassware is paramount.

  • Aprotic: Protic solvents like alcohols can also react with sulfonyl chlorides to form sulfonate esters, another potential side product.[10]

  • Inert: The solvent should not react with any of the reagents or the product.

  • Capable of Dissolving Reactants: Both the amine (or its free base form) and the sulfonyl chloride should be soluble in the chosen solvent to ensure a homogeneous reaction mixture.

Commonly used solvents that meet these criteria include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

Reaction Monitoring and Workup: The progress of the reaction should be monitored to determine when the starting amine has been completely consumed. Thin-layer chromatography (TLC) is a simple and effective technique for this purpose. Once the reaction is complete, a standard aqueous workup is employed to remove the byproducts and unreacted starting materials.[10] This typically involves:

  • Quenching: Adding water or a saturated aqueous solution of ammonium chloride to stop the reaction.

  • Acid Wash: Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining base and unreacted amine.

  • Bicarbonate Wash: Washing with a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride (as sulfonic acid) and acidic impurities.

  • Brine Wash: A final wash with a saturated solution of sodium chloride (brine) to remove the bulk of the water from the organic layer.

Purification Techniques: The crude product obtained after workup is rarely pure. The most common methods for purifying sulfonamides are:

  • Column Chromatography: This is a versatile technique that separates compounds based on their polarity. By choosing an appropriate solvent system, the desired sulfonamide can be isolated from any remaining impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a high-purity material. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of two hypothetical novel sulfonamides.

Protocol 1: Synthesis of N-(2-(methylsulfamoyl)ethyl)-4-methylbenzenesulfonamide

This protocol details the reaction of this compound with p-toluenesulfonyl chloride.

Reagents and Materials:

Reagent/MaterialAmountMolar Equivalents
This compound1.0 g1.0
p-Toluenesulfonyl chloride1.1 g1.05
Triethylamine1.2 mL1.5
Anhydrous Dichloromethane (DCM)20 mL-
1M Hydrochloric Acid15 mL-
Saturated Sodium Bicarbonate Solution15 mL-
Saturated Sodium Chloride Solution (Brine)15 mL-
Anhydrous Sodium Sulfate--
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator--

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 g) and anhydrous DCM (10 mL).

  • Cool the resulting suspension to 0°C in an ice bath.

  • Slowly add triethylamine (1.2 mL) to the suspension. Stir for 10 minutes at 0°C.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 g) in anhydrous DCM (10 mL).

  • Transfer the p-toluenesulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution at 0°C over a period of 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

Characterization (Hypothetical):

  • Appearance: White solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 5.30 (t, J = 6.0 Hz, 1H), 3.40 (q, J = 6.4 Hz, 2H), 3.25 (t, J = 6.8 Hz, 2H), 2.70 (s, 3H), 2.45 (s, 3H).

  • ESI-MS: m/z 293.0 [M+H]⁺.

Protocol 2: Synthesis of N-(2-(methylsulfamoyl)ethyl)thiophene-2-sulfonamide

This protocol demonstrates the versatility of the building block by using a heterocyclic sulfonyl chloride.

Reagents and Materials:

Reagent/MaterialAmountMolar Equivalents
This compound1.0 g1.0
Thiophene-2-sulfonyl chloride1.05 g1.05
Pyridine0.7 mL1.5
Anhydrous Tetrahydrofuran (THF)20 mL-
1M Hydrochloric Acid15 mL-
Saturated Sodium Bicarbonate Solution15 mL-
Saturated Sodium Chloride Solution (Brine)15 mL-
Anhydrous Magnesium Sulfate--
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator--

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 g) and anhydrous THF (10 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add pyridine (0.7 mL) and stir for 10 minutes.

  • Dissolve thiophene-2-sulfonyl chloride (1.05 g) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight (16 hours).

  • Monitor the reaction by TLC.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and water (15 mL).

  • Transfer to a separatory funnel and wash the organic layer with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Characterization (Hypothetical):

  • Appearance: Light yellow crystals.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (t, J = 5.8 Hz, 1H), 7.90 (dd, J = 5.0, 1.3 Hz, 1H), 7.65 (dd, J = 3.7, 1.3 Hz, 1H), 7.15 (dd, J = 5.0, 3.7 Hz, 1H), 3.20 (t, J = 7.0 Hz, 2H), 3.05 (q, J = 5.8 Hz, 2H), 2.55 (s, 3H).

  • ESI-MS: m/z 284.9 [M+H]⁺.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of novel sulfonamides using this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Setup Reaction Setup: - Dry glassware - Add amine, solvent, base - Cool to 0°C Addition Reagent Addition: - Add sulfonyl chloride dropwise Setup->Addition Reaction Reaction: - Warm to RT - Stir for 2-24h Addition->Reaction Monitoring Monitoring: - TLC or HPLC Reaction->Monitoring Quench Quench Reaction (add water) Monitoring->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Wash Sequential Washes: 1. Dilute Acid 2. Bicarbonate 3. Brine Extract->Wash Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification Method: - Column Chromatography OR - Recrystallization Concentrate->Purify Characterize Characterization: - NMR, MS, etc. Purify->Characterize

Caption: From reaction to pure product: a typical workflow.

Safety Precautions

Working with the reagents mentioned in these protocols requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle all reagents, especially sulfonyl chlorides and organic solvents, in a well-ventilated fume hood.

  • This compound: May cause skin and eye irritation.[11] Avoid inhalation of dust. In case of contact, wash the affected area with plenty of water.[6]

  • Sulfonyl Chlorides: Are corrosive and react with moisture. Handle with care and avoid contact with skin and eyes.

  • Bases (Triethylamine, Pyridine): Are flammable and have strong odors. Avoid inhalation of vapors.

  • Solvents (DCM, THF): Are volatile and flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[6][12][13]

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of novel sulfonamides. Its primary amine functionality allows for straightforward coupling with a diverse range of sulfonyl chlorides, enabling the rapid generation of new chemical entities for drug discovery and development. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this versatile compound in their own research endeavors.

References

Experimental design for "2-amino-N-methylethanesulfonamide hydrochloride" functional studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Functional Characterization of 2-amino-N-methylethanesulfonamide hydrochloride

Abstract

This document provides a comprehensive experimental framework for investigating the biological functions of this compound. Given its structural similarity to the endogenous molecule N-methyltaurine, a derivative of the ubiquitous amino acid taurine, we hypothesize that its primary biological interactions will involve targets associated with taurine physiology.[1][2][3] Taurine is a critical regulator of cellular osmolality, neuromodulation, and antioxidation, exerting its effects primarily through the taurine transporter (TauT, SLC6A6) and by modulating inhibitory neurotransmitter systems, such as the γ-aminobutyric acid (GABA) receptors.[1][4][5] This guide presents a logical, tiered approach to systematically test these hypotheses, beginning with foundational cytotoxicity assessments and progressing to specific target engagement and functional cellular assays. The protocols herein are designed to be self-validating and provide researchers with the tools to elucidate the compound's mechanism of action.

Introduction: Rationale and Primary Hypotheses

The molecular structure of 2-amino-N-methylethanesulfonamide is a direct analog of N-methyltaurine.[1] N-methyltaurine and its parent compound, taurine, are known to interact with specific cellular machinery to maintain homeostasis.[4][5] This structural analogy forms the basis of our experimental design, leading to two primary, testable hypotheses:

  • Hypothesis A: Interaction with the Taurine Transporter (TauT/SLC6A6). The compound may act as a substrate or inhibitor of TauT, the primary transporter responsible for cellular taurine uptake.[6][7] Modulation of TauT can have significant effects on cellular volume regulation and protection against oxidative stress.[4]

  • Hypothesis B: Modulation of GABA Receptors. Taurine is a known agonist at GABA receptors, particularly GABA-A receptors (GABA-A Rs), which are ligand-gated chloride channels crucial for inhibitory neurotransmission in the central nervous system.[8][9] The compound may mimic this activity, acting as an agonist, antagonist, or allosteric modulator of GABA-A Rs.[10][11]

This guide will outline a systematic workflow to investigate these possibilities, providing robust data to characterize the compound's pharmacological profile.

Strategic Experimental Workflow

A phased approach is essential for the efficient and logical characterization of a novel compound. We propose a three-tiered strategy that progresses from general effects to specific molecular interactions and functional outcomes. This ensures that resource-intensive experiments are based on a solid foundation of preliminary data.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target Identification cluster_2 Tier 3: Mechanism of Action & Functional Assays A Determine Compound Solubility & Stability B Cell Viability/Cytotoxicity Assay (e.g., XTT Assay) A->B Establish working stock C Select Concentrations for Target Screening (≤ 0.1 x IC50) B->C Determine non-toxic concentration range (e.g., IC50) D Hypothesis A: TauT Transporter Assay ([3H]-Taurine Uptake) C->D E Hypothesis B: GABA-A Receptor Assay (Electrophysiology or Fluorescence) C->E F If TauT Hit: Competitive Inhibition Kinetics (Ki determination) D->F G If GABA-A R Hit: Determine Modality (Agonist, Antagonist, PAM, NAM) E->G H Functional Consequence: Neuronal Network Activity Assay (Microelectrode Array) G->H

Figure 1: Proposed experimental workflow for characterizing this compound.

Tier 1: Foundational Assays

Before investigating specific molecular targets, it is critical to establish the compound's basic cytotoxic profile. This ensures that subsequent functional assays are performed at non-toxic concentrations, where observed effects can be attributed to specific pharmacological activity rather than general cellular stress or death.

Protocol: Cell Viability Assessment using XTT Assay

The XTT assay is a reliable colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[12][13] It relies on the reduction of the tetrazolium salt XTT by mitochondrial dehydrogenases in living cells to form a water-soluble orange formazan product, eliminating the need for a separate solubilization step required by older assays like the MTT assay.[14]

Materials:

  • Cell line of interest (e.g., HEK293 for general toxicity, SH-SY5Y or primary cortical neurons for neurotoxicity)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (Compound X)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 450-500 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of Compound X in complete culture medium. A typical range to test would be from 0.1 µM to 1000 µM.

  • Compound Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to the respective wells. Include vehicle-only wells (medium) as a negative control and a known cytotoxic agent as a positive control. Incubate for a relevant exposure period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate. Incubate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).

Parameter Description
Seeding Density Number of cells per well; optimize for logarithmic growth phase during the assay.
Compound Concentrations A wide range (logarithmic scale) to capture the full dose-response curve.
Incubation Time Duration of compound exposure; 24-72 hours is typical.
IC₅₀ Value Concentration of the compound that results in 50% reduction in cell viability.

Tier 2: Primary Target Identification

Based on the IC₅₀ value from the viability assay, all subsequent experiments should use concentrations well below this threshold (e.g., ≤ 0.1 x IC₅₀) to ensure target-specific effects are being measured.

Hypothesis A: Taurine Transporter (TauT) Interaction

To determine if the compound interacts with TauT, a competitive uptake assay using radiolabeled taurine is the gold standard.[15] This assay directly measures the ability of the compound to inhibit the transport of taurine into cells expressing the transporter.

Protocol: [³H]-Taurine Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing the human taurine transporter (HEK293-TauT) or a relevant cell line with high endogenous expression (e.g., Caco-2).

  • [³H]-Taurine (radiolabeled taurine)

  • Unlabeled taurine

  • Compound X

  • Assay Buffer (e.g., Krebs-Ringer-Henseleit buffer)

  • Scintillation fluid and scintillation counter

Procedure:

  • Cell Culture: Plate HEK293-TauT cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells twice with pre-warmed Assay Buffer. Pre-incubate the cells for 15 minutes at 37°C with Assay Buffer containing various concentrations of Compound X or a known inhibitor (e.g., β-alanine).

  • Uptake Initiation: Initiate the transport reaction by adding Assay Buffer containing a fixed concentration of [³H]-Taurine (typically at or below the Kₘ for taurine, ~5-10 µM) and the corresponding concentrations of Compound X.[16]

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes, within the linear range of uptake), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of unlabeled taurine). Plot the percentage of inhibition of [³H]-Taurine uptake versus the concentration of Compound X to determine the IC₅₀ for transport inhibition.

G cluster_0 Taurine Transporter (TauT) Mechanism membrane Cell Membrane intracellular Intracellular Space taut TauT Transporter Extracellular Binding Site taut->intracellular Transport Blocked extracellular Extracellular Space taurine Taurine taurine->taut:f0 Binds compound_x Compound X compound_x->taut:f0 Competes

Figure 2: Competitive inhibition of the Taurine Transporter (TauT) by Compound X.

Hypothesis B: GABA-A Receptor Modulation

The gold standard for studying ion channel function and pharmacology is electrophysiology, specifically the patch-clamp technique.[17][18][19] This method provides high-resolution data on ion channel currents.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • HEK293 cells expressing a specific GABA-A receptor subtype (e.g., α1β2γ2, the most common in the CNS) or primary cultured neurons.[20]

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

  • Borosilicate glass capillaries for pipette pulling.

  • External solution (containing physiological ion concentrations).

  • Internal solution (for the patch pipette, containing ions to mimic the cytosol).

  • GABA (agonist).

  • Compound X.

  • Perfusion system for rapid solution exchange.

Procedure:

  • Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Pulling & Filling: Pull a glass pipette to a fine tip (resistance of 3-6 MΩ) and fill with internal solution.

  • Seal Formation: Under visual guidance, approach a single cell with the pipette tip and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior (whole-cell mode).[17]

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential where GABA-A receptor currents (carried by Cl⁻) are prominent (e.g., -60 mV).

  • GABA Application: Using the perfusion system, apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a stable baseline current.

  • Compound Co-application: Co-apply the same concentration of GABA along with various concentrations of Compound X.

  • Data Acquisition and Analysis: Record the current responses. An increase in current amplitude upon co-application suggests positive allosteric modulation (PAM), while a decrease suggests negative allosteric modulation (NAM) or channel block. To test for direct agonism, apply Compound X in the absence of GABA. To test for competitive antagonism, co-apply a fixed concentration of Compound X with a range of GABA concentrations to see if the GABA dose-response curve shifts to the right.

G cluster_0 GABA-A Receptor Modulation membrane Cell Membrane receptor GABA-A Receptor GABA Site Allosteric Site channel Cl⁻ Channel (Closed) receptor->channel Gating channel_open Cl⁻ Channel (Open) channel->channel_open Potentiation gaba GABA gaba->receptor:f0 Binds compound_x Compound X (Modulator) compound_x->receptor:f1 Binds cl_ion cl_ion->channel_open Influx

Figure 3: Allosteric modulation of a GABA-A receptor leading to enhanced chloride influx.

Tier 3: Functional Consequence Assessment

If Tier 2 experiments yield a positive result, the next logical step is to investigate the compound's impact on a more complex, physiologically relevant system, such as a neuronal network.

Protocol: Neuronal Network Activity on Microelectrode Arrays (MEAs)

MEAs allow for the non-invasive, long-term recording of spontaneous electrical activity from cultured neuronal networks.[21] This provides insight into how a compound affects network-level phenomena like firing rate, bursting, and synchrony.

Materials:

  • MEA system with integrated amplifier and data acquisition software.

  • MEA plates (e.g., 48-well or 96-well).

  • Primary cortical neurons.

  • Neuron culture and maintenance media.

  • Compound X.

Procedure:

  • Neuron Culture on MEAs: Plate primary cortical neurons onto MEA plates and culture for at least 14-21 days to allow for the formation of mature, spontaneously active synaptic networks.

  • Baseline Recording: Place the MEA plate in the recording system (maintained at 37°C and 5% CO₂). Record baseline spontaneous network activity for 15-30 minutes to establish a stable activity pattern.

  • Compound Addition: Add Compound X at a relevant concentration (determined from Tier 1 and 2 assays) to the culture medium in the wells. Include vehicle controls.

  • Post-Dosing Recording: Immediately after compound addition, record network activity continuously for a desired period (e.g., 60 minutes) to capture both acute and sustained effects.

  • Data Analysis: Use the MEA software to analyze the recorded spike trains. Key parameters to quantify include:

    • Mean Firing Rate: The average number of action potentials per second.

    • Burst Frequency: The number of high-frequency spike clusters per minute.

    • Network Synchrony: A measure of how correlated the firing is across different electrodes in the network.

Expected Outcomes and Interpretation:

Parameter Effect of a GABA-A PAM Interpretation
Mean Firing Rate DecreaseEnhanced inhibition leads to reduced overall network excitability.
Burst Frequency DecreaseSuppression of the coordinated firing required to initiate bursts.
Network Synchrony DecreaseGlobal dampening of network activity reduces synchronized events.

Conclusion

This application note provides a structured, hypothesis-driven framework for the functional characterization of this compound. By systematically progressing from foundational viability assays to specific target engagement and functional network analysis, researchers can efficiently elucidate the compound's primary mechanism of action. The detailed protocols for cytotoxicity, transporter inhibition, electrophysiology, and microelectrode array analysis offer robust and validated methods to determine if the compound acts on the taurine transporter, GABAergic systems, or both, and to understand the functional consequences of these interactions.

References

Protocol for the Preparation and Handling of Experimental Solutions of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the dissolution of "2-amino-N-methylethanesulfonamide hydrochloride" (CAS: 223757-01-5) for use in research and development settings. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, accuracy, and reproducibility. Beyond a simple set of instructions, this guide delves into the physicochemical principles governing the solubility of amine hydrochloride salts, offering insights into solvent selection, stability considerations, and troubleshooting. The methodologies described herein are structured to be self-validating, ensuring the generation of reliable and consistent experimental data.

Compound Profile and Physicochemical Properties

"this compound" is the hydrochloride salt form of the parent amine. The salt form is typically utilized to enhance the aqueous solubility and stability of the free base. Understanding its fundamental properties is critical for proper handling and solution preparation.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 223757-01-5[2]
Molecular Formula C₃H₁₁ClN₂O₂S[1][2]
Molecular Weight 174.65 g/mol [2]
Appearance Solid (Typical)
GHS Hazard Codes H315, H319, H335[3]
Hazard Class Skin Irritant, Eye Irritant, Respiratory Tract Irritant[3]

The Science of Dissolving Amine Hydrochloride Salts

The "hydrochloride" designation signifies that the parent molecule, which contains a basic amine group, has been protonated by hydrochloric acid to form a salt. This conversion is a cornerstone of pharmaceutical chemistry for several reasons:

  • Enhanced Solubility: The resulting ionic salt is significantly more polar than the neutral free base, generally leading to greater solubility in aqueous and polar solvents. The dissolution process involves the dissociation of the salt into the protonated amine cation and the chloride anion.

  • pH-Dependent Solubility: The solubility of an amine salt is intrinsically linked to the pH of the solvent. In acidic to neutral conditions, the compound will remain in its protonated, more soluble form. However, in basic conditions (pH > pKa of the amine), the proton can be removed, converting the salt back to the less soluble free base, which may cause it to precipitate out of solution. This phenomenon is known as disproportionation[4][5].

  • The Common Ion Effect: While generally highly soluble, the dissolution rate of hydrochloride salts can be slightly reduced in solutions already containing a high concentration of chloride ions (e.g., concentrated HCl or NaCl solutions) due to the common ion effect[6][7]. For most biological buffers (like PBS), this effect is negligible but is an important chemical principle to consider.

Therefore, the choice of solvent and the control of pH are not merely procedural steps but are critical variables dictated by the compound's chemistry to ensure a stable and homogenous solution.

Safety and Handling Precautions

As a classified irritant, proper personal protective equipment (PPE) is mandatory when handling "this compound".

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear ANSI/ISEA Z87.1-compliant safety glasses or goggles.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat is required.

Protocol for Preparation of a Primary Stock Solution

For accuracy and consistency across experiments, it is best practice to prepare a concentrated primary stock solution, which can then be diluted to create working solutions[8][9]. This minimizes weighing errors and ensures a uniform source material for multiple experiments. Dimethyl sulfoxide (DMSO) is often the preferred solvent for primary stocks due to its high solvating power for a wide range of organic molecules[10].

Materials and Equipment
  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO), anhydrous

  • High-purity water (e.g., Milli-Q® or 18.2 MΩ·cm)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks[9][11]

  • Spatula and weighing paper/boat

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile 0.22 µm syringe filters (if sterile solution is required)

  • Cryogenic storage vials (for aliquoting)

Visual Workflow for Stock Solution Preparation

Dissolution_Protocol start Start: Compound Equilibration (Bring vial to Room Temp) calculate 1. Calculate Required Mass (e.g., for 10 mM in 10 mL) start->calculate weigh 2. Accurately Weigh Compound (Use Analytical Balance) calculate->weigh transfer 3. Quantitative Transfer (To Class A Volumetric Flask) weigh->transfer add_solvent 4. Add ~70% of Solvent (DMSO) & Dissolve Solid transfer->add_solvent dissolution_aid Use Vortex / Sonication (If Needed) add_solvent->dissolution_aid add_final_solvent 5. Add Solvent to Final Volume add_solvent->add_final_solvent Once fully dissolved dissolution_aid->add_final_solvent mix 6. Mix Thoroughly (Invert Flask 10-15 times) add_final_solvent->mix aliquot 7. Aliquot & Store (-20°C or -80°C) mix->aliquot end End: Ready for Dilution to Working Solution aliquot->end

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Dissolution Protocol (Example: 10 mL of 10 mM Stock in DMSO)
  • Equilibrate Compound: Before opening, allow the container of the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Calculate Mass:

    • Molecular Weight (MW) = 174.65 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 10 mL = 0.010 L

    • Mass = Concentration × Volume × MW

    • Mass = (0.010 mol/L) × (0.010 L) × (174.65 g/mol ) = 0.017465 g = 17.47 mg

  • Weigh Compound: On an analytical balance, carefully weigh out 17.47 mg of the compound onto weighing paper or into a weighing boat. Record the actual mass weighed for precise concentration calculation[9].

  • Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Rinse the weighing paper/boat with a small amount of DMSO and add the rinse to the flask to ensure all the compound is transferred[11].

  • Initial Dissolution: Add approximately 7 mL of DMSO to the flask. Cap and vortex the solution until the solid is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied. Visually inspect against a light source to ensure no solid particles remain.

  • Bring to Volume: Once fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Final Mixing: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Filtration and Storage:

    • For cell culture or other sensitive applications, sterile-filter the solution using a 0.22 µm syringe filter compatible with DMSO.

    • Dispense the stock solution into small, single-use aliquots in labeled cryogenic vials.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). This practice minimizes degradation from repeated freeze-thaw cycles.

Protocol for Preparing Aqueous Working Solutions

The DMSO stock solution must be diluted into an appropriate aqueous buffer (e.g., PBS, HBSS, cell culture medium) for most biological experiments.

  • Thaw Stock: Thaw one aliquot of the primary stock solution at room temperature.

  • Calculate Dilution: Use the formula C₁V₁ = C₂V₂ to determine the volume of stock needed.

    • C₁ = Concentration of stock solution (e.g., 10 mM)

    • V₁ = Volume of stock solution to use (unknown)

    • C₂ = Desired final concentration of working solution (e.g., 10 µM)

    • V₂ = Final volume of working solution (e.g., 2 mL)

    • V₁ = (C₂ × V₂) / C₁ = (10 µM × 2 mL) / 10,000 µM = 0.002 mL = 2 µL

  • Perform Dilution: Add the calculated volume of stock (2 µL) to the final volume of the aqueous buffer (2 mL). It is crucial to add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing to prevent the compound from precipitating out of solution.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically <0.5%, and often <0.1% for sensitive cell lines). In the example above, the final DMSO concentration is (2 µL / 2000 µL) = 0.1%.

Stability and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Solid will not dissolve in the primary solvent (e.g., DMSO). Insufficient solvent volume or low intrinsic solubility.Try gentle warming (up to 37°C) or longer sonication. If it still fails, the compound may require a different solvent or a lower stock concentration.
A precipitate forms when diluting the DMSO stock into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded (a common issue when diluting from a high-concentration organic stock).Decrease the final concentration of the working solution. Ensure you are adding the DMSO stock to the aqueous buffer with vigorous mixing, not the other way around. Consider using a surfactant like Tween® 80 (at low concentrations, e.g., 0.01%) in the aqueous buffer to improve solubility, if compatible with the experiment[4].
Solution color changes or becomes cloudy over time in storage. Chemical degradation or precipitation of the compound.Discard the solution. Prepare fresh stock and store in smaller aliquots at -80°C. Avoid exposure to light by using amber vials.
Inconsistent experimental results between batches. Inaccurate initial weighing; improper dissolution; degradation of stock solution.Always use calibrated analytical balances and Class A volumetric flasks[9][11]. Prepare fresh stock solutions regularly and avoid multiple freeze-thaw cycles of any single aliquot.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 2-amino-N-methylethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N-methylethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps?

From a process chemistry perspective, the most direct and common route involves a two-step sequence starting from 2-chloroethanesulfonyl chloride.

  • Sulfonamide Formation: Reaction of 2-chloroethanesulfonyl chloride with methylamine to form N-methyl-2-chloroethanesulfonamide. This is a standard nucleophilic substitution on the sulfonyl chloride.

  • Amination: Displacement of the chloride with an amino group. This is often achieved using ammonia or a protected amine equivalent, followed by deprotection.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

The most critical steps impacting overall yield are the initial sulfonylation and the subsequent amination. Controlling side reactions and ensuring complete conversions at these stages are paramount.

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields in sulfonamide syntheses can often be traced back to a few key areas.[1][2] A systematic approach is best for diagnosis.

  • Reactant Quality: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, converting them to unreactive sulfonic acids.[1] Ensure you are using fresh or properly stored 2-chloroethanesulfonyl chloride and anhydrous solvents.

  • Reaction Conditions: Suboptimal temperature, base selection, or solvent can drastically affect the reaction outcome.

  • Side Reactions: The formation of byproducts, such as bis-sulfonated species with primary amines, can consume starting materials and reduce the desired product yield.[1]

  • Workup & Purification Losses: Product may be lost during aqueous extractions or inefficient purification steps like chromatography or recrystallization.[2]

We will delve into troubleshooting each of these points in the following sections.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low Yield in the Sulfonylation Step (Formation of N-methyl-2-chloroethanesulfonamide)

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted methylamine or 2-chloroethanesulfonyl chloride.

  • The appearance of a baseline spot on TLC, which could indicate the corresponding sulfonic acid.

Causality & Solutions:

The reaction of an amine with a sulfonyl chloride generates one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[1]

Parameter Potential Issue & Scientific Rationale Recommended Action & Optimization
Base Selection An inappropriate base can either be too weak to effectively scavenge HCl or may introduce competing side reactions. Triethylamine (TEA) is common, but its hydrochloride salt can sometimes complicate purification.Action: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker base like pyridine.[3] Optimization: Screen a panel of bases (e.g., TEA, DIPEA, Pyridine) to find the optimal balance between reaction rate and purity.
Stoichiometry Using a 1:1 ratio of amine to sulfonyl chloride can lead to incomplete conversion as some amine is inevitably protonated before the base can neutralize the generated acid.Action: Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion.[1]
Temperature Control The reaction is typically exothermic. Allowing the temperature to rise uncontrollably can lead to degradation of the sulfonyl chloride and increased side product formation.Action: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0 °C).[3] Allow the reaction to slowly warm to room temperature only after the addition is complete.
Anhydrous Conditions Sulfonyl chlorides readily hydrolyze to sulfonic acids in the presence of water, which is a major cause of yield loss.[1]Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., DCM, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]
Problem 2: Formation of an Unexpected Side Product in the Sulfonylation Step

Symptom:

  • A new spot appears on TLC or a new peak in the LC-MS, often with a higher molecular weight than the desired product.

Causality & Solutions:

With primary amines like methylamine, a common side reaction is di-sulfonylation. The initially formed sulfonamide (R-NH-SO₂R') still has an acidic proton on the nitrogen. In the presence of a base, this proton can be removed, creating a sulfonamide anion which can attack a second molecule of the sulfonyl chloride, yielding an undesired di-sulfonylated byproduct (R-N(SO₂R')₂).[3]

Workflow for Mitigating Di-sulfonylation:

G start High Di-sulfonylation Detected check_stoich Is Amine in Excess? start->check_stoich adjust_stoich Action: Use 2-3 eq. of Methylamine check_stoich->adjust_stoich No check_addition Is Sulfonyl Chloride Added Slowly? check_stoich->check_addition Yes adjust_stoich->check_addition slow_addition Action: Add Sulfonyl Chloride Dropwise at 0°C check_addition->slow_addition No check_base Is a Strong, Unhindered Base Used? check_addition->check_base Yes slow_addition->check_base change_base Action: Switch to a Weaker/Hindered Base (e.g., Pyridine) check_base->change_base Yes check_temp Is Reaction Run at RT? check_base->check_temp No change_base->check_temp lower_temp Action: Run Reaction at 0°C or Lower check_temp->lower_temp Yes success Mono-sulfonylation Favored check_temp->success No lower_temp->success

Caption: Troubleshooting workflow to minimize di-sulfonylation.

Problem 3: Difficulty in Purification and Final Salt Formation

Symptoms:

  • The crude product is an oil and difficult to handle.

  • Recrystallization fails or results in significant product loss.[4]

  • The final hydrochloride salt does not precipitate or forms an oil.

Causality & Solutions:

  • Purification of the Intermediate: The intermediate, N-methyl-2-chloroethanesulfonamide, may contain residual base hydrochloride salts (e.g., triethylammonium chloride).

    • Action: Ensure the workup includes a thorough wash with dilute acid (e.g., 1M HCl) to remove the organic base, followed by a wash with saturated sodium bicarbonate to remove any unreacted sulfonyl chloride (as sulfonic acid), and finally a brine wash. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.[3]

  • Final Salt Formation: The success of hydrochloride salt precipitation depends heavily on the solvent system and the removal of water.

    • Action: After the amination step and subsequent workup, ensure the freebase product is as dry as possible. Dissolve the purified freebase in a suitable anhydrous solvent like isopropanol (IPA), ethanol, or diethyl ether. Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) dropwise with vigorous stirring. The hydrochloride salt should precipitate. If it oils out, try adding a non-polar co-solvent like heptane to induce crystallization.

Optimized Experimental Protocol

This protocol for the synthesis of the intermediate, N-methyl-2-chloroethanesulfonamide, incorporates the optimization strategies discussed above.

Step 1: Synthesis of N-methyl-2-chloroethanesulfonamide

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification 2-Chloroethanesulfonyl\nChloride (1.0 eq) 2-Chloroethanesulfonyl Chloride (1.0 eq) Methylamine\n(2.0 M in THF, 1.2 eq) Methylamine (2.0 M in THF, 1.2 eq) Pyridine (1.5 eq) Pyridine (1.5 eq) Anhydrous DCM Anhydrous DCM A Combine Methylamine, Pyridine, and DCM in a flask under N2. B Cool the mixture to 0 °C. A->B C Add Sulfonyl Chloride dropwise over 30 min. B->C D Stir at 0 °C for 1 hr, then warm to RT and stir for 4 hrs. C->D E Monitor reaction by TLC/LC-MS. D->E F Quench with H2O. Wash with 1M HCl. E->F G Wash with sat. NaHCO3, then Brine. F->G H Dry over Na2SO4, filter, and concentrate. G->H I Purify by Flash Chromatography. H->I Product N-methyl-2-chloro- ethanesulfonamide I->Product

Caption: Optimized workflow for N-methyl-2-chloroethanesulfonamide synthesis.

Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) and anhydrous dichloromethane (DCM).

  • Add pyridine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Dissolve 2-chloroethanesulfonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred methylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for an additional hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude material by flash column chromatography on silica gel.[5]

This optimized protocol prioritizes control over reaction parameters to suppress side reactions and maximize the yield of the desired mono-sulfonated product, setting a strong foundation for the subsequent amination and salt formation steps.

References

Technical Support Center: Synthesis of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-methylethanesulfonamide hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during the synthesis, purification, and storage of this compound.

I. Plausible Synthetic Pathway

A common and logical synthetic route to this compound involves a two-step process starting from 2-chloroethanesulfonyl chloride. This pathway is illustrated below and serves as the basis for understanding the formation of various process-related impurities.

Synthesis_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amination and Salt Formation cluster_impurities Potential Impurity Formation 2_chloroethanesulfonyl_chloride 2-Chloroethanesulfonyl chloride intermediate 2-Chloro-N-methylethanesulfonamide 2_chloroethanesulfonyl_chloride->intermediate Reaction with methylamine impurity_C Impurity C: Unreacted Starting Material methylamine Methylamine (excess) methylamine->intermediate final_product 2-Amino-N-methylethanesulfonamide hydrochloride intermediate->final_product Nucleophilic substitution with excess methylamine & HCl workup impurity_A Impurity A: N-methyl-vinylsulfonamide intermediate->impurity_A Dehydrohalogenation impurity_B Impurity B: Bis(N-methylsulfamoyl)ethylamine impurity_A->impurity_B Michael Addition with methylamine

Caption: Plausible synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the synthesis of this compound, with a focus on impurity identification and control.

A. Process-Related Impurities

These impurities are formed during the chemical synthesis and are derived from starting materials or side reactions.

Question 1: I am observing an unexpected peak in my HPLC analysis that corresponds to a loss of HCl from my intermediate. What is this impurity and how can I avoid it?

Answer: This is likely Impurity A: N-methyl-vinylsulfonamide .

  • Chemical Structure: CH₂=CHSO₂NHCH₃

  • Causality of Formation: This impurity arises from the dehydrohalogenation of the intermediate, 2-chloro-N-methylethanesulfonamide, which can be promoted by excess base or elevated temperatures. The presence of a hydrogen on the sulfonamide nitrogen can facilitate this elimination reaction.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of methylamine to 2-chloroethanesulfonyl chloride.

    • Stoichiometry: Carefully control the stoichiometry of the reagents. While an excess of methylamine is required for the subsequent amination, a very large excess in the initial step can drive the elimination reaction.

    • Base Selection: If a tertiary amine base is used to scavenge HCl, consider a bulkier, non-nucleophilic base to minimize its role in promoting elimination.

Question 2: My final product is contaminated with a higher molecular weight impurity. What could it be?

Answer: A likely candidate is Impurity B: Bis(N-methylsulfamoyl)ethylamine .

  • Chemical Structure: CH₃NH(CH₂CH₂SO₂NHCH₃)₂

  • Causality of Formation: This impurity is a result of a Michael addition of methylamine to the vinylsulfonamide impurity (Impurity A). Once N-methyl-vinylsulfonamide is formed, it can react with another molecule of methylamine.

  • Troubleshooting:

    • Minimize Impurity A: The primary strategy to avoid Impurity B is to prevent the formation of Impurity A. Follow the troubleshooting steps outlined for Question 1.

    • Reaction Quenching: Once the desired reaction is complete, promptly quench the reaction and proceed with the workup to prevent further side reactions.

Question 3: My NMR spectrum shows the presence of unreacted starting material. How can I ensure complete conversion?

Answer: This is Impurity C: Unreacted 2-chloroethanesulfonyl chloride or 2-chloro-N-methylethanesulfonamide .

  • Causality of Formation: Incomplete reaction due to insufficient reaction time, inadequate mixing, or low temperature.

  • Troubleshooting:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

    • Reaction Time and Temperature: Gradually increase the reaction time or temperature after the initial addition of methylamine, while still monitoring for the formation of side products.

    • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.

B. Degradation-Related Impurities

These impurities can form during workup, purification, or storage of the final product.

Question 4: I've noticed a new impurity in my product after storage. What could be the cause?

Answer: A common degradation pathway for amino compounds is oxidation .

  • Causality of Formation: The primary amine in 2-amino-N-methylethanesulfonamide is susceptible to oxidation, especially in the presence of air, light, or trace metal ions. This can lead to a variety of degradation products. Sulfonamides themselves can also undergo oxidative degradation.[1][2]

  • Troubleshooting:

    • Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Store in amber vials or protect from light.

    • Purity: Ensure the final product is free from trace metals, which can catalyze oxidation.

Question 5: My product seems to be degrading in aqueous solution. What is the likely mechanism?

Answer: The product can undergo hydrolysis .

  • Causality of Formation: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, to yield 2-aminoethanesulfonic acid (taurine) and methylamine.[3]

  • Troubleshooting:

    • pH Control: Maintain a neutral pH during storage in solution.

    • Temperature: Store solutions at low temperatures (2-8 °C).

    • Aqueous Stability Studies: If the product is intended for use in an aqueous formulation, conduct formal stability studies to determine its shelf-life under various pH and temperature conditions.

III. Impurity Summary Table

Impurity IDImpurity NameStructureFormation PathwayRecommended Analytical Method
A N-methyl-vinylsulfonamideCH₂=CHSO₂NHCH₃Dehydrohalogenation of intermediateHPLC-UV, LC-MS
B Bis(N-methylsulfamoyl)ethylamineCH₃NH(CH₂CH₂SO₂NHCH₃)₂Michael addition to Impurity AHPLC-UV, LC-MS
C 2-chloro-N-methylethanesulfonamideClCH₂CH₂SO₂NHCH₃Incomplete reactionHPLC-UV, LC-MS, ¹H NMR
D TaurineH₂NCH₂CH₂SO₃HHydrolytic degradationIon-exchange chromatography, HPLC with derivatization
E Oxidative DegradantsVariousOxidation of the amino groupLC-MS

IV. Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a general method for the analysis of this compound and its common impurities. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

V. Visualization of Impurity Formation

Impurity_Formation Start 2-Chloroethanesulfonyl chloride + Methylamine Intermediate 2-Chloro-N-methylethanesulfonamide Start->Intermediate Main Reaction Impurity_C Impurity C: Unreacted Starting Material/ Intermediate Start->Impurity_C Incomplete Reaction Product 2-Amino-N-methylethanesulfonamide HCl Intermediate->Product Main Reaction Impurity_A Impurity A: N-methyl-vinylsulfonamide Intermediate->Impurity_A Side Reaction (Dehydrohalogenation) Impurity_D Impurity D: Taurine (Hydrolysis) Product->Impurity_D Degradation Impurity_E Impurity E: Oxidative Degradants Product->Impurity_E Degradation Impurity_B Impurity B: Bis(N-methylsulfamoyl)ethylamine Impurity_A->Impurity_B Side Reaction (Michael Addition)

Caption: Logical relationships in the formation of impurities during synthesis and storage.

VI. References

  • Zielinski, P. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. RIT Scholar Works. Retrieved from --INVALID-LINK--

  • Gomez, M. J., et al. (2016). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 32(3), 301-312.

  • Li, X., et al. (2007). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 96(8), 2135-2147.

  • Fox, B. L., & St-Jean, M. (2015). Hydrolytic Stability of Hydrazones and Oximes. ACS Chemical Biology, 10(9), 1989-1994.

  • Mastryukova, T. A., & Kabachnik, M. I. (1971). The hydrolytic stability of the sulfonamide bond. Russian Chemical Reviews, 40(10), 841-851.

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 40-47.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

  • Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935.

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: An integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-777.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons.

  • Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.

References

Technical Support Center: Purification of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-amino-N-methylethanesulfonamide hydrochloride (CAS: 223757-01-5). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this polar, small-molecule amine salt.

Introduction

This compound is a polar organic salt. Its structure, featuring a primary amine hydrochloride and a sulfonamide group, renders it highly soluble in aqueous and polar protic solvents, which presents unique challenges for purification. Standard chromatographic and crystallization techniques often require significant optimization to achieve high purity. This guide provides a framework for selecting an appropriate purification strategy and troubleshooting common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most effective primary purification methods for this compound?

A: The most effective methods leverage the compound's solid, salt-like nature.

  • Recrystallization: This is the preferred and most robust method for this compound. The key is selecting an appropriate solvent or, more commonly, a two-solvent system. Typically, a polar solvent in which the compound is soluble when hot (like methanol or ethanol) is paired with a non-polar anti-solvent in which it is insoluble (like diethyl ether or ethyl acetate) to induce precipitation of the pure product upon cooling.[1][2]

  • Column Chromatography: While possible, this is often more challenging. The compound's high polarity can lead to poor retention on standard reversed-phase columns, while its interaction with acidic silica gel in normal-phase chromatography can cause significant streaking.[3][4][5] Specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on a less acidic stationary phase (e.g., alumina) are more suitable alternatives.[3][6]

Q2: What are the likely impurities I might encounter?

A: Impurities typically stem from the synthetic route. They can include unreacted starting materials, reagents, or side-products. For amine salts, common impurities are the corresponding free amine (if the salting process was incomplete) or residual solvents from the reaction or initial workup. Without a specific synthetic context, a general approach is to characterize the crude material by HPLC and NMR to identify the impurity profile before selecting a purification strategy.[1][7]

Q3: How can I reliably assess the purity of my final product?

A: A combination of analytical techniques is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis.[7][8] A method using a C18 column with an aqueous mobile phase (and possibly an ion-pairing agent) or a HILIC column would be appropriate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the compound. Quantitative NMR (qHNMR), using a certified internal standard, can also provide a highly accurate measure of purity.[9]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the main component and identify the mass of any impurities.[7]

Q4: What are the recommended storage and handling conditions for this compound?

A: As a hydrochloride salt, it is likely a stable, crystalline solid. However, like many amines, it can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.

Section 2: Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated compound), causing it to separate as a liquid phase instead of a solid crystal lattice.

  • Causality: This is common when the solution is too concentrated or cooled too rapidly. The high concentration of the solute depresses the freezing point of the mixture. It is also more likely with certain solvent systems where the solute has extremely high solubility.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot primary solvent to slightly decrease the concentration, then allow it to cool much more slowly.

    • Reduce Cooling Rate: Insulate the flask to slow down the rate of cooling. This gives the molecules more time to orient themselves into an ordered crystal lattice.

    • Change Solvent System: Your chosen solvent may be too effective. Switch to a solvent in which the compound is slightly less soluble at high temperatures.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common problem, usually caused by either using too much solvent or the formation of a stable supersaturated solution.[2]

  • Causality: If too much solvent is used, the solution never becomes saturated upon cooling.[2] Alternatively, in a very clean solution, there may be no nucleation sites to initiate crystal growth.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments serve as nucleation sites.[2]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[2] Once you observe slight turbidity, allow it to cool slowly.

    • Add Anti-Solvent: If using a single solvent, you can carefully add a miscible anti-solvent dropwise until persistent cloudiness appears, then warm slightly until the solution is clear again and allow to cool.

Chromatography Issues

Q: My compound streaks badly or elutes as a very broad peak on a standard silica gel column. Why is this happening?

A: This is a classic problem when chromatographing basic compounds like amines on acidic silica gel.[4][5]

  • Causality: The primary amine group (even as a hydrochloride salt, which can exist in equilibrium with the free amine) interacts strongly and often irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica. This causes some molecules to stick to the stationary phase, leading to tailing and poor peak shape.[5]

  • Solutions:

    • Switch Stationary Phase: The most effective solution is to avoid the acidic interaction altogether. Use a neutral or basic stationary phase like alumina.[6][10]

    • Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for highly polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This provides better retention and separation for polar analytes.[3]

Q: My compound elutes immediately (in the void volume) during reversed-phase (C18) HPLC analysis. How can I achieve retention?

A: This indicates that your compound is too polar to interact with the non-polar C18 stationary phase.

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar, water-soluble molecules have a strong preference for the polar mobile phase and do not partition onto the hydrophobic stationary phase.

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: Decrease the organic modifier (e.g., methanol or acetonitrile) concentration in your mobile phase to 5% or even 0%. Some modern C18 columns are designed to be stable in 100% aqueous conditions.

    • Introduce an Ion-Pairing Reagent: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This reagent has a hydrophobic tail and an ionic head that pairs with your protonated amine, forming a neutral, more hydrophobic complex that can be retained by the C18 column.

    • Switch to HILIC: As mentioned previously, HILIC is the ideal technique for retaining and separating very polar compounds that are not retained in reversed-phase mode.[3]

Section 3: Detailed Experimental Protocol

Protocol 3.1: Purification by Two-Solvent Recrystallization

This protocol is a robust starting point for purifying this compound.

Objective: To dissolve the crude solid in a minimum amount of a hot, polar "good" solvent and induce crystallization by the addition of a miscible, non-polar "anti-solvent."

Materials:

  • Crude this compound

  • Methanol (Good Solvent)

  • Diethyl ether or Ethyl Acetate (Anti-Solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal volume of methanol (e.g., 2-3 mL) and heat the mixture gently with stirring.

  • Achieve Saturation: Continue adding methanol dropwise to the heated solution until all the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Precipitation: Remove the flask from the heat. While the solution is still warm, slowly add the anti-solvent (diethyl ether) dropwise with continuous stirring.

  • Observe for Cloudiness: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated and the compound is beginning to precipitate.

  • Re-dissolve and Cool: Gently warm the solution until it becomes clear again. Then, cover the flask and allow it to cool slowly to room temperature, and subsequently in an ice bath for 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Determine the yield and assess purity using an appropriate analytical method (e.g., HPLC or NMR).

Table 1: Recommended Solvent Systems for Recrystallization
Good Solvent (Polar)Anti-Solvent (Non-Polar)Key Considerations
MethanolDiethyl EtherExcellent solvating power. Ether is very volatile and flammable.
EthanolEthyl AcetateGood general-purpose system. Less volatile than ether.
IsopropanolHexane/HeptaneIsopropanol is often excellent for hydrochloride salts.[1][2] Hexane is a very weak solvent, promoting precipitation.
WaterAcetone / IsopropanolUse if the compound is highly water-soluble. Water can be difficult to remove completely.

Section 4: Purification Strategy Workflow

The following diagram outlines the logical workflow for selecting a purification method for this compound.

Purification_Workflow cluster_start Initial Assessment cluster_recrystallization Primary Method cluster_chromatography Secondary Method cluster_end Final Verification Start Crude Product Analysis Purity Analysis (TLC, HPLC, NMR) Start->Analysis Decision Is crude purity >90% with few impurities? Analysis->Decision Recryst Recrystallization (See Protocol 3.1) Decision->Recryst  Yes Chrom Advanced Chromatography Decision->Chrom No (Complex Mixture) Recryst_Trouble Troubleshooting: - Oiling Out - No Crystals Recryst->Recryst_Trouble Optimize Final_Analysis Final Purity & Identity Check (HPLC, qNMR) Recryst->Final_Analysis HILIC HILIC or Alumina Column Chrom->HILIC HILIC->Final_Analysis Product Pure Product (>99%) Final_Analysis->Product

Caption: Decision workflow for purifying 2-amino-N-methylethanesulfonamide HCl.

References

Troubleshooting "2-amino-N-methylethanesulfonamide hydrochloride" reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-amino-N-methylethanesulfonamide hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate challenges during its synthesis and subsequent reactions.

Part 1: Troubleshooting the Synthesis

The synthesis of this compound typically involves the formation of a sulfonamide bond followed by deprotection and salt formation. A common and effective strategy is to start from an N-protected aminoethanesulfonyl chloride, react it with methylamine, and then deprotect the amino group under acidic conditions, which also forms the desired hydrochloride salt.

FAQ 1: My synthesis yield is consistently low. What are the common causes and how can I improve it?

Low yield can stem from several stages of the synthesis. A systematic approach is crucial for diagnosis.

Plausible Cause & Explanation:

  • Incomplete Sulfonylation: The initial reaction between the sulfonyl chloride and methylamine may not be going to completion. This can be due to insufficient reactivity, poor choice of base, or suboptimal temperature. The classic approach to forming sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2]

  • Side Reactions During Deprotection: If using an acid-labile protecting group like tert-butyloxycarbonyl (Boc), the strong acidic conditions required for removal can sometimes lead to degradation of the target molecule, especially if the reaction is heated or prolonged.[3]

  • Product Loss During Workup/Purification: As a small, polar hydrochloride salt, the product can be highly water-soluble. Significant loss can occur during aqueous extractions or if the incorrect crystallization solvent is used.

Troubleshooting Workflow:

start Low Yield Observed check_completion Monitor reaction completion by TLC/LC-MS start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material optimize_base Optimize Base: - Use a non-nucleophilic base (e.g., TEA, DIPEA). - Ensure at least 2 equivalents are used. incomplete->optimize_base optimize_temp Adjust Temperature: - Run at 0°C to RT. - Gentle heating might be needed, but monitor for side products. incomplete->optimize_temp check_reagents Verify Reagent Quality: - Is the sulfonyl chloride fresh? - Is the methylamine solution concentration accurate? incomplete->check_reagents workup_loss Investigate Workup/Purification Loss complete->workup_loss deprotection_issue Check for Deprotection Side Products complete->deprotection_issue workup_solution Solution: - Saturate aqueous layers with NaCl. - Use continuous liquid-liquid extraction. - Screen for optimal anti-solvent for crystallization. workup_loss->workup_solution deprotection_solution Solution: - Use milder deprotection conditions (e.g., HCl in dioxane at 0°C). - Minimize reaction time. deprotection_issue->deprotection_solution

Caption: Troubleshooting logic for low synthesis yield.

Experimental Protocol: Synthesis via N-Boc Protected Intermediate

This protocol outlines a reliable method for synthesizing this compound.

Step 1: Sulfonamide Formation

  • Dissolve N-Boc-2-aminoethanesulfonyl chloride (1.0 equiv.) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equiv.).

  • Slowly add a solution of methylamine (e.g., 2.0 M in THF, 1.2 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: N-Boc Deprotection and Salt Formation

  • Dissolve the crude N-Boc protected sulfonamide from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane) until the solution is saturated. The removal of the Boc group is triggered by protonation, which leads to fragmentation into isobutene and carbon dioxide.[3]

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-4 hours. The product hydrochloride salt will often precipitate from the solution.

  • Monitor deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

ParameterRecommendationRationale
Solvent (Sulfonylation) DCM, THFAprotic solvents that are unreactive towards sulfonyl chlorides.
Base (Sulfonylation) Triethylamine (TEA), DIPEANon-nucleophilic bases that scavenge the HCl byproduct without competing with the methylamine nucleophile.
Temperature 0 °C to Room TempControls the reaction rate and minimizes potential side reactions.
Deprotection Reagent 4 M HCl in DioxaneProvides acidic conditions for Boc removal and forms the hydrochloride salt in one step, often facilitating product precipitation.[4][5]

Table 1: Recommended Synthesis Conditions.

Part 2: Troubleshooting Reactions Using 2-Amino-N-methylethanesulfonamide

When using this compound as a reactant, the primary challenge is managing the reactivity of its two nucleophilic sites: the primary amine (-NH2) and the secondary sulfonamide (-NH-).

FAQ 2: I am trying to perform an N-alkylation on the sulfonamide nitrogen, but I'm getting a mixture of products, including dialkylation. How can I improve selectivity?

This is a classic challenge in sulfonamide chemistry. The sulfonamide proton is acidic and can be removed by a base, creating a potent nucleophile. However, the primary amine is also nucleophilic.

Plausible Cause & Explanation:

  • N,N-Dialkylation: After the initial desired alkylation on the sulfonamide nitrogen, the resulting tertiary sulfonamide is formed. However, under the reaction conditions, the primary amine can also be alkylated, leading to a dialkylated side product. This is especially common with highly reactive, unhindered alkylating agents like methyl iodide.[6]

  • Lack of Chemoselectivity: The primary amine can compete with the sulfonamide anion for the alkylating agent, leading to alkylation at the wrong nitrogen.

Troubleshooting Strategies for Selective Sulfonamide N-Alkylation:

StrategyActionRationale & Citation
Protect the Primary Amine Before alkylation, protect the primary amine with an orthogonal protecting group (e.g., Boc).This is the most robust method. It physically blocks the primary amine from reacting, ensuring the alkylation can only occur at the sulfonamide nitrogen. The Boc group can be removed later under acidic conditions.[3]
Control Stoichiometry Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).A large excess of the alkylating agent dramatically increases the probability of a second alkylation event occurring.[7]
Slow Addition Add the alkylating agent slowly via a syringe pump to the reaction mixture containing the substrate and base.This maintains a low instantaneous concentration of the electrophile, favoring the more reactive sulfonamide anion and reducing the chance of multiple alkylations.[7]
Choice of Base Use a base that selectively deprotonates the sulfonamide. A strong, non-nucleophilic base like NaH or KHMDS is often preferred over weaker bases like K2CO3.Strong bases ensure complete and rapid formation of the sulfonamide anion, making it the dominant nucleophile before the alkylating agent is added.
Leverage Steric Hindrance Use a bulkier alkylating agent if the synthesis allows.A sterically demanding electrophile will react more slowly with the less accessible primary amine, favoring reaction at the sulfonamide nitrogen.[6]

Table 2: Strategies to Prevent Dialkylation and Improve Selectivity.

FAQ 3: My reaction is not proceeding, or the conversion is very low. What should I check?

Lack of reactivity can be frustrating. The issue often lies with the reaction setup, reagents, or conditions.

Plausible Cause & Explanation:

  • Insufficiently Strong Base: The pKa of a secondary sulfonamide proton is typically in the range of 10-11. If the base used is not strong enough to deprotonate it effectively (e.g., using a mild base like NaHCO3), the required sulfonamide anion will not form in sufficient concentration.

  • Poor Solvent Choice: The chosen solvent must be able to dissolve the starting materials and be compatible with the reaction conditions. For reactions involving strong bases like NaH, an aprotic solvent such as THF or DMF is essential.

  • Low Reaction Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier. Running the reaction at room temperature may be insufficient.[7]

  • Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded over time.

start Low or No Conversion check_base Is the base strong enough? (pKa(base) > pKa(sulfonamide)) start->check_base check_temp Is the temperature sufficient? start->check_temp check_reagents Are reagents active? (Alkylating agent, base) start->check_reagents check_solvent Is the solvent appropriate? (Aprotic, dissolving) start->check_solvent base_no No check_base->base_no temp_no No check_temp->temp_no action_base Action: Switch to a stronger base (e.g., NaH, KHMDS, Cs2CO3). base_no->action_base base_yes Yes action_temp Action: Increase temperature incrementally. Monitor for decomposition. temp_no->action_temp temp_yes Yes

Caption: Troubleshooting workflow for low reaction conversion.

Part 3: General FAQs

What is the best way to purify the final hydrochloride salt?

Given its polar nature, purification can be challenging.

  • Recrystallization: This is often the most effective method. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent like methanol or ethanol and then add a less polar "anti-solvent" such as diethyl ether, ethyl acetate, or acetone until turbidity is observed. Cooling the mixture will then promote crystallization.[8]

  • Column Chromatography: This is generally avoided for highly polar salts as they tend to streak on standard silica gel. If necessary, reverse-phase (C18) chromatography or chromatography on a different stationary phase like alumina might be more successful.

How should I store this compound?

As a hydrochloride salt, the primary amino group is protonated and stabilized. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture. The stability of amino acid derivatives in solution is highly pH-dependent; acidic conditions, such as those provided by the hydrochloride salt form, generally enhance stability against degradation pathways like deamination.[9][10]

Can I use this compound in a reaction that requires basic conditions?

Yes, but you will need to add at least one equivalent of base to neutralize the hydrochloride salt and liberate the free amine before your reaction can proceed. It is common practice to add an additional equivalent of base for this purpose on top of what the reaction itself requires. For example, if the reaction requires 1.1 equivalents of base, you would use 2.1 equivalents in total.

References

"2-amino-N-methylethanesulfonamide hydrochloride" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-amino-N-methylethanesulfonamide hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of this compound in aqueous solutions. Given the limited specific public data on this molecule, this guide synthesizes established principles of chemical stability, data from analogous compounds, and standard pharmaceutical testing methodologies to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

The stability of this compound in water is influenced by several key factors, primarily pH, temperature, and to a lesser extent, light and oxygen.

  • pH: This is often the most critical factor. The molecule contains a sulfonamide linkage, which can be susceptible to hydrolysis. This degradation is often catalyzed by either acidic or basic conditions. The primary amine group will be protonated at acidic and neutral pH, which may influence its stability and reactivity.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing solutions at lower temperatures (e.g., 2-8°C or frozen) is a fundamental strategy to slow down potential degradation.[1]

  • Light: While not always a primary factor for this type of structure, photostability should not be overlooked. Exposure to UV or high-intensity light can potentially initiate degradation pathways. It is best practice to store solutions in amber vials or protected from light.

  • Oxidizing Agents: The presence of strong oxidizing agents is a known incompatibility and should be avoided. Atmospheric oxygen can also contribute to long-term degradation, though this is typically a slower process compared to hydrolysis.

Q2: What is the likely degradation pathway for this molecule in an aqueous solution?

Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the N-methylsulfonamide bond. Sulfonamides can undergo hydrolysis to yield the corresponding sulfonic acid and amine.[2]

In this case, hydrolysis would likely break the bond between the sulfur atom and the nitrogen atom, yielding 2-aminoethanesulfonic acid (taurine) and methylamine . This reaction can be catalyzed by both H+ (acid) and OH- (base).

A proposed degradation pathway is illustrated below:

G cluster_main Hypothesized Hydrolytic Degradation Compound 2-amino-N-methylethanesulfonamide (in Aqueous Solution) Transition Hydrolysis (Acid or Base Catalyzed) Compound->Transition + H₂O Product1 2-Aminoethanesulfonic acid (Taurine) Transition->Product1 Product2 Methylamine Transition->Product2

Caption: Hypothesized hydrolytic degradation pathway.

Q3: How should I prepare and store aqueous stock solutions of this compound?

Proper preparation and storage are crucial to ensure the integrity of your compound.

Recommended Storage Protocol:

  • Solvent Selection: Use high-purity, sterile water (e.g., Milli-Q or WFI) or a buffered solution at a pH where the compound is most stable (this often needs to be determined experimentally, but starting near neutral pH is common).

  • Preparation: Allow the compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.[3] Prepare the solution fresh whenever possible. If a stock solution is required, prepare it at a high concentration to minimize the volume needed for experiments.

  • Filtration: For long-term storage, consider sterile filtering the solution through a 0.22 µm filter into a sterile container to remove any potential microbial contamination that could degrade the compound.

  • Storage Conditions:

    • Short-Term (1-2 weeks): Store at 2-8°C in a tightly sealed, light-protected container (e.g., amber glass vial).[4]

    • Long-Term (>2 weeks): Aliquot the stock solution into single-use volumes and store frozen at -20°C or -80°C.[1] This minimizes freeze-thaw cycles, which can themselves cause degradation.

    • Protection: Always ensure the container is tightly closed to prevent solvent evaporation and contamination.[3][5]

Q4: How can I perform a quick check on the stability of my solution?

A forced degradation or stress study is the standard approach to understanding stability.[6][7] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential issues.

Summary of Stress Conditions and Expected Outcomes

Stress ConditionTypical ProtocolExpected Outcome if UnstableRationale
Acid Hydrolysis 0.1 M HCl, heat at 60-80°CFormation of degradation productsSimulates acidic environments and catalyzes hydrolysis of the sulfonamide bond.[2]
Base Hydrolysis 0.1 M NaOH, heat at 60-80°CFormation of degradation productsSimulates alkaline environments and catalyzes hydrolysis of the sulfonamide bond.
Oxidation 3% H₂O₂, room temperatureFormation of oxidation productsTests susceptibility to oxidative degradation.
Thermal Heat solution at 80°C / Dry heat on solidFormation of degradation productsAssesses intrinsic thermal stability.
Photostability Expose to UV/Vis light (ICH Q1B)Formation of photodegradation productsDetermines if light protection is necessary during handling and storage.

You would analyze the stressed samples against a freshly prepared control solution using an appropriate analytical method, such as HPLC with UV or MS detection, to look for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradants.

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be a stability issue with my this compound solution?

A: Yes, inconsistent results are a classic sign of compound instability. If the compound degrades in your assay medium or stock solution over the course of an experiment, its effective concentration will decrease, leading to poor reproducibility.

G Start Inconsistent Experimental Results Check1 Is the stock solution old or stored improperly? Start->Check1 Action1 Prepare a fresh stock solution from solid compound. Check1->Action1 Yes Check2 Is the compound stable in the assay buffer/medium? Check1->Check2 No Result1 Problem Solved: Stock solution was degraded. Action1->Result1 Action2 Perform a stability test: Incubate compound in assay buffer over the experiment's duration. Analyze at t=0 and t=final. Check2->Action2 Unsure Check3 Does the assay involve harsh conditions (e.g., high temp, extreme pH)? Check2->Check3 No Result2 Problem Identified: Compound is unstable in assay conditions. Adjust protocol accordingly. Action2->Result2 Action3 Modify assay conditions if possible. If not, add compound immediately before measurement. Check3->Action3 Yes End Issue likely not related to compound stability. Check3->End No Action3->Result2

Caption: Troubleshooting workflow for inconsistent results.

Q: I see a precipitate in my frozen stock solution after thawing. What should I do?

A: A precipitate indicates that the compound may have poor solubility at that concentration in your chosen solvent, especially at low temperatures.

  • Warm and Vortex: Gently warm the solution to room temperature (or 37°C if biologically compatible) and vortex thoroughly to see if the precipitate redissolves.

  • Check pH: The pH of unbuffered water can change upon freezing as dissolved CO₂ is expelled. This pH shift can affect the solubility of a hydrochloride salt. Ensure your solvent is appropriately buffered if this is a recurring issue.

  • Lower Concentration: The most reliable solution is to prepare and store the stock solution at a lower concentration that remains soluble after a freeze-thaw cycle.

  • Caution: Do not use a solution with visible precipitate in an experiment, as the actual concentration will be unknown.

Q: How do I design a simple study to determine the optimal pH for my solution?

A: A pH stability profile study is essential for developing a robust formulation.

Protocol: pH Stability Profile

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9).

  • Solution Preparation: Prepare solutions of this compound in each buffer at your target concentration.

  • Incubation: Store aliquots of each solution at a selected temperature (e.g., room temperature and an accelerated condition like 40°C).

  • Time Points: Pull samples at various time points (e.g., 0, 24h, 48h, 1 week).

  • Analysis: Analyze the samples using a stability-indicating method (like HPLC).

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

References

Technical Support Center: A Guide to Preventing Degradation of 2-amino-N-methylethanesulfonamide hydrochloride in Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 2-amino-N-methylethanesulfonamide hydrochloride. This document serves as a crucial resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous buffer systems. Due to its chemical structure, featuring a primary amine and a sulfonamide functional group, this molecule is susceptible to degradation under common experimental conditions. Understanding and mitigating these degradation pathways is paramount for generating reproducible and reliable data. This guide provides in-depth, evidence-based answers to frequently encountered challenges, complete with validated protocols and troubleshooting logic.

Section 1: Fundamental Stability Concerns

Q1: What are the primary chemical liabilities of this compound in aqueous buffers?

A1: The structure of this compound contains two key functional groups that are susceptible to degradation in aqueous environments: the sulfonamide linkage and the primary amine.

  • Hydrolysis of the Sulfonamide Bond: The sulfonamide group (R-SO₂-NH-R') is prone to hydrolytic cleavage. This reaction is highly dependent on the pH of the solution. Studies on various sulfonamides have shown that hydrolysis is often accelerated under acidic conditions (pH < 4), and to a lesser extent, in strongly alkaline conditions.[1][2] In acidic environments, the reaction can lead to the cleavage of the sulfur-nitrogen bond. Conversely, many sulfonamides exhibit considerable stability in neutral to slightly alkaline (pH 7-9) environments.[2]

  • Oxidation of the Amine Group: The primary amine (-NH₂) and the molecule as a whole can be susceptible to oxidation.[3] This can be initiated by dissolved oxygen, trace metal ion contaminants (which can catalyze oxidation), or exposure to light (photo-oxidation).[4][5] Oxidative degradation can lead to the formation of colored byproducts, such as nitroso and nitro compounds, which can interfere with downstream assays and indicate a loss of compound integrity.[4][5][6]

Understanding these two primary pathways—hydrolysis and oxidation—is the first step in designing a robust experimental plan.

Section 2: Buffer Selection and Preparation

Q2: How does buffer pH affect the stability of this compound, and what is the optimal pH range?

A2: The pH is arguably the most critical factor governing the stability of sulfonamides in solution.[4][5][6]

  • Acidic Conditions (pH < 4): Strongly acidic conditions should generally be avoided. While the primary amine will be protonated and stable, the acidic environment can catalyze the hydrolysis of the sulfonamide bond.[1][2]

  • Neutral to Slightly Alkaline Conditions (pH 7 to 9): This range is typically the most stable for sulfonamides. Studies have demonstrated that many sulfonamides are hydrolytically stable with long half-lives at these pH values.[2] The anionic form of the sulfonamide, which is more prevalent at higher pH, is less susceptible to hydrolysis than the neutral or cationic forms.[1]

  • Strongly Alkaline Conditions (pH > 10): While often more stable than acidic conditions, very high pH can also promote degradation, though mechanisms may vary.

Recommendation: For general use, a buffer system maintaining a pH between 7.0 and 8.5 is recommended to minimize hydrolytic degradation. Always perform pilot stability tests within your specific experimental matrix.

Q3: Which buffer systems are recommended for this compound, and are there any that should be avoided?

A3: The choice of buffer species is important to prevent unwanted interactions with the compound.

Recommended BufferspH RangeKey Advantages & Considerations
Phosphate (PBS) 6.5 - 7.5Physiologically relevant, generally non-reactive. Ensure high purity to avoid metal contaminants.
HEPES 7.0 - 8.0Good buffering capacity in the optimal range, low metal-binding affinity, and minimal interference in many biological assays.[7]
Tris 7.5 - 9.0Useful for slightly more alkaline conditions. Note: Tris is a primary amine and can be reactive in certain assays.
Borate 8.0 - 10.0Effective at higher pH, but can interact with diols (e.g., in carbohydrates).

Buffers to Use with Caution or Avoid:

  • Citrate Buffers: Can chelate metal ions, which may be beneficial. However, they buffer in an acidic range (pH 3-6.2) which is suboptimal for sulfonamide stability.

  • Reactive Buffers: Avoid buffers that could directly react with the amine group, such as those containing aldehydes or ketones, unless required by the experimental design.

Section 3: Troubleshooting Degradation

This troubleshooting guide helps you diagnose and solve common stability issues.

TroubleshootingDegradation start Start: Inconsistent Results or Unexpected Observations q1 Is the buffered solution discolored (e.g., yellow/brown)? start->q1 a1_yes Oxidation is likely. [Primary amine is susceptible] q1->a1_yes Yes q2 Are there unexpected peaks in HPLC/LC-MS analysis? q1->q2 No sol1 Action: 1. Prepare fresh buffer with degassed, high-purity water. 2. Add a chelating agent (e.g., 0.1 mM EDTA). 3. Protect solution from light. 4. Store under inert gas (N2 or Ar). a1_yes->sol1 a2_yes Degradation is occurring. [Hydrolysis or Oxidation] q2->a2_yes Yes q3 Is there a time-dependent loss of bioactivity or concentration? q2->q3 No sol2 Action: 1. Confirm identity of degradants via MS/MS. 2. Perform a pH stability study (see Protocol 1). 3. Re-evaluate buffer choice and pH. a2_yes->sol2 a3_yes Compound is unstable under current storage/experimental conditions. q3->a3_yes Yes sol3 Action: 1. Prepare solutions fresh before each experiment. 2. Aliquot stock solutions and store at ≤ -20°C (preferably -80°C). 3. Re-qualify working solutions if used over several hours. a3_yes->sol3

Caption: Troubleshooting flowchart for degradation issues.

Q4: My solution of this compound turned slightly yellow after being left on the bench. What happened?

A4: A yellow or brown discoloration is a classic sign of oxidation.[3] The primary amine group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions in the buffer. This process can form colored impurities like nitro or azo compounds.[4][5][6]

Corrective Actions:

  • Use High-Purity Water and Reagents: Minimize trace metal contaminants that catalyze oxidation.

  • Degas Buffers: Before adding the compound, sparge the buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Consider Additives: For long-term storage, consider adding a small amount of an antioxidant (e.g., ascorbic acid) or a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester catalytic metal ions.

Section 4: Protocols and Best Practices

Protocol 1: Preparation of a Stabilized Buffered Solution

This protocol outlines the steps for preparing a solution designed to maximize the stability of this compound.

ProtocolWorkflow cluster_prep Buffer Preparation cluster_compound Compound Handling cluster_storage Storage & QC b1 1. Select Buffer System (e.g., HEPES, pH 7.4) b2 2. Use High-Purity Water (e.g., 18.2 MΩ·cm) b1->b2 b3 3. Degas Water/Buffer (Sparge with N2 for 20 min) b2->b3 b4 4. Add Chelator (Optional) (e.g., 0.1 mM EDTA) b3->b4 c1 5. Weigh Compound Accurately in a controlled environment c2 6. Dissolve in Degassed Buffer (Vortex gently, use sonication if needed) c1->c2 c3 7. Protect from Light (Use amber vials or foil) c2->c3 s1 8. Filter Sterilize (if needed) (Use low-protein binding filter) s2 9. Store Under Inert Gas (Overlay with N2 or Ar) s1->s2 s3 10. Aliquot and Freeze (Store at -80°C for long term) s2->s3

Caption: Workflow for preparing a stabilized solution.

Step-by-Step Methodology:

  • Buffer Selection: Choose an appropriate buffer system (e.g., 100 mM HEPES). Prepare it to the desired pH (e.g., 7.4) using high-purity water.

  • Degassing: Place the buffer in a flask and sparge with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the this compound powder.

  • Dissolution: Add the powder to the degassed buffer. Mix gently by inversion or vortexing until fully dissolved. Avoid vigorous shaking which can reintroduce oxygen.

  • Protection and Storage: Transfer the solution to an amber glass vial. Flush the headspace of the vial with inert gas before sealing. For immediate use, keep it on ice and protected from light. For long-term storage, aliquot into single-use volumes and store at -20°C or, preferably, -80°C.

Protocol 2: Performing a Rapid Forced Degradation Study

A forced degradation study is essential for understanding the stability limits of your compound in a specific buffer.[8][9][10][11] This protocol provides a simplified approach to quickly assess stability.

  • Prepare Solutions: Prepare your compound in the buffer of interest. Also, prepare solutions in 0.1 M HCl (acid stress), 0.1 M NaOH (base stress), and buffer containing 3% H₂O₂ (oxidative stress). Prepare a control sample in your buffer stored at -20°C.

  • Incubation: Incubate all solutions (except the control) at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: Remove aliquots at specific time points (e.g., 0, 2, 6, 24, and 48 hours). Immediately quench any reaction by neutralizing the pH (for acid/base samples) and/or placing the aliquot at -20°C.

  • Analysis: Analyze all samples, including the t=0 and control samples, by a stability-indicating method, such as reverse-phase HPLC with UV detection.

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants). A loss of >10-20% of the main peak indicates significant degradation under those conditions.[10][11]

This study will quickly reveal whether your compound is more susceptible to acid/base hydrolysis or oxidation and will validate the stability of your chosen buffer system.

References

"2-amino-N-methylethanesulfonamide hydrochloride" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 2-amino-N-methylethanesulfonamide hydrochloride (CAS No: 223757-01-5 / 94987-87-8).[1][2] Our goal is to provide both theoretical understanding and practical, actionable solutions to ensure the successful use of this compound in your experiments.

Part 1: Frequently Asked Questions (FAQs) & Technical Overview

This section addresses foundational questions about the compound's properties, which are critical for understanding its behavior in solution.

Q1: What is this compound and what are its key structural features?

A1: this compound is an organic chemical compound with the molecular formula C₃H₁₁ClN₂O₂S.[1] Structurally, it possesses two key functional groups that dictate its solubility:

  • A Primary Amine (R-NH₂): This group is basic.

  • A Sulfonamide (R-SO₂NH-R'): This group can have acidic or neutral characteristics depending on the substitution.

The compound is supplied as a hydrochloride salt . This means the basic amine group has been reacted with hydrochloric acid (HCl) to form an ammonium salt (R-NH₃⁺Cl⁻).[3][4] This salt formation is a common strategy used to significantly increase the aqueous solubility of amine-containing compounds.[5][6]

Q2: I assumed the hydrochloride salt would be freely soluble in water, but I'm having trouble. Why?

A2: This is a common and important issue. While the hydrochloride salt form is designed to enhance water solubility, its effectiveness is highly dependent on the pH of the solution .[7][8] The protonated amine (R-NH₃⁺), which is the soluble form, exists in equilibrium with its un-protonated, or "free base," form (R-NH₂). The free base is significantly less polar and therefore much less soluble in water.[6] If the pH of your water or buffer is too high (alkaline), the equilibrium will shift towards the insoluble free base, causing the compound to precipitate or fail to dissolve.

Q3: What is the expected solubility profile of this compound in common laboratory solvents?

A3: Without specific experimental data from the manufacturer, we can predict the solubility based on its chemical structure as an amine salt. The principle of "like dissolves like" is a useful guide.

Solvent TypeCommon ExamplesExpected Solubility BehaviorRationale
Polar Protic (Aqueous) Water, PBS, TRIS bufferHighly pH-Dependent. Good solubility at acidic to neutral pH (e.g., pH < 7). Poor solubility at basic pH (e.g., pH > 8).The ionic hydrochloride salt is favored in acidic conditions, promoting interaction with polar water molecules.[4] At basic pH, it converts to the less soluble, non-ionic free base.[8]
Polar Protic (Alcohol) Ethanol, Methanol, IsopropanolModerate to Good. Alcohols can solvate both the ionic salt and the organic backbone of the molecule.
Polar Aprotic DMSO, DMFGood to Excellent. These solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively dissolve a wide range of compounds, including many salts.[9]
Non-Polar Hexane, Toluene, Diethyl EtherPoor to Insoluble. The high polarity and ionic nature of the hydrochloride salt are incompatible with non-polar solvents.[10]

This table provides general guidance. Empirical testing is required to determine precise solubility limits for your specific application.

Part 2: Troubleshooting Guide for Common Solubility Issues

This section provides direct answers and solutions to specific problems you may encounter during your experiments.

Q&A: Direct Troubleshooting
"My compound won't dissolve completely in water or my aqueous buffer."
  • Immediate Check: What is the pH of your solvent? Deionized water can have a pH between 6 and 7, but it can absorb atmospheric CO₂ and become slightly acidic (pH ~5.5). Many biological buffers are neutral or slightly alkaline (e.g., PBS at pH 7.4).

  • The Cause: If the pH is near or above the pKa of the primary amine, the compound will convert to its less soluble free base form.[6] This is the most frequent cause of poor aqueous solubility for amine hydrochlorides.[11]

  • Solution: Lower the pH of the solution. Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves. Aim for a final pH of 2-4 units below the compound's pKa. Since the pKa is unknown, starting with a target pH of ~4-5 is a safe and effective approach.

"My compound dissolved in my acidic buffer, but it precipitated when I added it to my cell culture media."
  • The Cause: This is a classic pH-shift precipitation. Your stock solution was acidic and soluble. However, the cell culture medium is a buffered system, typically at a physiological pH of ~7.4. When you added your acidic stock, the media's buffering capacity raised the pH of the local environment, causing the compound to cross its solubility threshold and precipitate as the free base.[11]

  • Solution 1 (Recommended): Prepare a highly concentrated stock solution in DMSO. DMSO is miscible with aqueous media, and you can often add a small volume (e.g., 0.1% to 0.5% final concentration) to your media without causing the compound to precipitate. This is a standard technique in cell-based assays.[12]

  • Solution 2 (If DMSO is not an option): Determine the maximum solubility of the compound directly in the final buffered media at pH 7.4. This concentration will likely be much lower than in an acidic solution. You may need to adjust your experimental design to work within this lower solubility limit.

"I need to prepare a stock solution for long-term storage. What solvent should I use?"
  • The Cause: For long-term storage, you need a solvent that ensures stability and maintains solubility, especially during freeze-thaw cycles. Water can be problematic if the pH is not strictly controlled.

  • Solution: Anhydrous DMSO is generally the preferred solvent for creating stable, long-term stock solutions of organic molecules. It offers high solubility for a broad range of compounds and is suitable for storage at -20°C or -80°C.[9] Prepare small aliquots to avoid repeated freeze-thaw cycles.

Part 3: Experimental Protocols & Methodologies

Follow these step-by-step procedures to systematically address solubility challenges.

Protocol 1: Systematic Solubility Screening Workflow

This protocol helps you efficiently determine the best solvent for your compound.

  • Preparation: Dispense a small, pre-weighed amount of this compound into several vials (e.g., 1 mg per vial).

  • Solvent Addition: To each vial, add a different solvent (e.g., Water pH 4.0, PBS pH 7.4, Ethanol, DMSO) in incremental volumes. Start with a volume calculated to give a high concentration (e.g., 100 mg/mL).

  • Mixing: Vortex or sonicate each vial for 1-2 minutes after each solvent addition. Sonication can help break up particles and accelerate dissolution, but be cautious of heating.[12]

  • Observation: Visually inspect for complete dissolution. A clear solution with no visible particles indicates the compound is soluble at that concentration.

  • Titration: If the compound does not dissolve, add more solvent incrementally, recalculating the concentration at each step, until it dissolves. This will establish the saturation solubility.

  • Documentation: Record the final concentration (in mg/mL or mM) for each solvent system.

The workflow below visualizes this decision-making process.

Caption: Workflow for systematic solubility testing.

Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution

Use this method when an aqueous solution is required and initial dissolution is a problem.

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Add Water: Add approximately 80% of the final desired volume of high-purity water.

  • Stir: Place the container on a magnetic stir plate and begin stirring. You will likely observe a suspension or partial dissolution.

  • Measure pH: Calibrate and use a pH meter to measure the initial pH of the suspension.

  • Adjust pH: Add 0.1 M or 1 M HCl drop-by-drop. Monitor the solution for clarity and the pH reading. Continue adding acid until all the solid has dissolved.

  • Final Volume: Once the compound is fully dissolved, add water to reach the final target volume.

  • Final pH Reading: Record the final pH of the stock solution. This pH is critical information for ensuring compatibility with downstream experiments.

  • Sterilization (if needed): Use a 0.22 µm syringe filter appropriate for aqueous solutions. Note that some compound may be lost to filter binding.

Part 4: Visualization of Key Concepts

Understanding the relationship between pH and solubility is crucial.

The pH-Solubility Relationship

The diagram below illustrates how the equilibrium between the soluble, protonated form and the insoluble, free base form of an amine hydrochloride is governed by the pH of the solution.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble Soluble Form R-NH₃⁺Cl⁻ Equilibrium Equilibrium (Governed by pKa) Soluble->Equilibrium + OH⁻ Insoluble Insoluble Free Base R-NH₂ Equilibrium->Insoluble + H⁺

Caption: Effect of pH on the solubility of an amine hydrochloride.

References

Technical Support Center: Optimizing Derivatization of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-amino-N-methylethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this unique molecule for analytical purposes. As a bifunctional compound containing both a primary amine and a sulfonamide group, its derivatization requires careful consideration of reaction chemistry to achieve desired selectivity and efficiency. This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of this compound, providing concise answers grounded in established chemical principles.

Q1: What are the primary reactive sites on this compound for derivatization?

The molecule presents two primary nucleophilic sites for derivatization: the primary amino group (-NH2) and, to a lesser extent, the sulfonamide nitrogen (-SO2NH-). The primary amine is generally more reactive, especially under neutral to moderately basic conditions. The sulfonamide nitrogen can also be derivatized, often requiring stronger bases or different reaction conditions, such as alkylation.[1]

Q2: Why is derivatization of this compound necessary for analysis?

Like many small aliphatic amines, this compound lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using common HPLC-UV or fluorescence detectors.[2][3] Derivatization attaches a molecule with these properties, significantly enhancing detection sensitivity.[4] For gas chromatography (GC), derivatization is crucial to increase the volatility and thermal stability of this polar, non-volatile compound by replacing active hydrogens.[5]

Q3: Which derivatization agents are suitable for targeting the primary amine for HPLC analysis?

Several reagents are effective for derivatizing primary amines for HPLC analysis. The choice depends on the available detection method:

  • For UV-Vis Detection:

    • Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form stable phenylthiourea derivatives detectable around 254 nm.[2]

    • 2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amines and is a classic reagent for UV detection.[4][5]

  • For Fluorescence Detection (Higher Sensitivity):

    • o-Phthalaldehyde (OPA): A highly popular reagent that reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives.[5][6] Note that OPA derivatives can sometimes have stability issues.[6]

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[4][5]

    • Dansyl chloride (DNS-Cl): A widely used reagent that forms stable and fluorescent sulfonamide derivatives with primary and secondary amines.[2][6]

Q4: Can I selectively derivatize the primary amine without affecting the sulfonamide group?

Yes, selective derivatization is achievable by controlling the reaction conditions, particularly pH. Reagents like OPA and PITC react readily with primary amines under mildly basic conditions (pH 8-9.5), where the primary amine is sufficiently deprotonated and nucleophilic, while the sulfonamide nitrogen remains largely protonated and unreactive.[2]

Q5: What are the common challenges in derivatizing this molecule?

Common challenges include:

  • Low reaction yield: Often due to suboptimal pH, temperature, or reagent concentration.

  • Formation of multiple derivatives: If harsh conditions are used, both the primary amine and the sulfonamide nitrogen may react.[2]

  • Derivative instability: Some derivatives, particularly those formed with OPA, can degrade over time, affecting quantification.[6]

  • Matrix effects: Components in the sample matrix can interfere with the derivatization reaction or co-elute with the derivative during chromatography.[7]

II. Troubleshooting Derivatization Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of this compound.

Workflow for Troubleshooting Low Derivatization Yield

Below is a decision-making workflow to systematically address low product yield.

G cluster_0 Troubleshooting: Low Derivatization Yield start Low Yield Observed check_ph Verify Reaction pH Is it optimal for the chosen reagent? (e.g., pH 9-9.5 for DNS-Cl) start->check_ph adjust_ph Adjust pH with appropriate buffer (e.g., borate, bicarbonate) check_ph->adjust_ph No check_reagent Check Reagent Quality & Concentration Is it fresh? Is there sufficient molar excess? check_ph->check_reagent Yes adjust_ph->check_reagent use_fresh_reagent Prepare fresh reagent solution Increase molar excess (e.g., 5-10 fold) check_reagent->use_fresh_reagent No check_conditions Review Reaction Time & Temperature Are they sufficient for completion? check_reagent->check_conditions Yes use_fresh_reagent->check_conditions optimize_conditions Increase reaction time or temperature incrementally (e.g., 60°C for 30-60 min) check_conditions->optimize_conditions No check_quenching Was the reaction prematurely quenched or diluted? check_conditions->check_quenching Yes optimize_conditions->check_quenching adjust_quenching Ensure quenching step is timed correctly or sample is analyzed promptly check_quenching->adjust_quenching Yes success Yield Improved check_quenching->success No adjust_quenching->success

Caption: Troubleshooting workflow for low derivatization yield.

Problem 1: Inconsistent Results or Poor Reproducibility
  • Causality: Inconsistent results often stem from unstable reagents, imprecise liquid handling, or fluctuating reaction conditions. The stability of the derivatized product itself is a critical factor; for instance, OPA derivatives are known to be less stable than dansyl or FMOC derivatives.[6]

  • Troubleshooting Steps:

    • Reagent Stability: Prepare fresh derivatizing reagent daily. Some reagents, like OPA, are sensitive to light and air.[6] Store stock solutions appropriately as recommended by the manufacturer.

    • Automate Liquid Handling: Use an autosampler for the derivatization process if available. This minimizes human error in pipetting small volumes of reagent and sample.[4]

    • Control Temperature: Perform the reaction in a temperature-controlled environment (e.g., a water bath or heating block) to ensure consistent reaction kinetics.

    • Evaluate Derivative Stability: Analyze derivatized samples at set time intervals (e.g., 0, 1, 2, 4, 8 hours) to determine the window of stability. If degradation is rapid, consider switching to a reagent that forms a more stable product, like Dansyl Chloride.[2][6]

Problem 2: Extraneous Peaks in the Chromatogram
  • Causality: Extraneous peaks can be byproducts from the derivatization reagent reacting with itself (hydrolysis) or with other matrix components. Excess reagent can also appear as a large, late-eluting peak.

  • Troubleshooting Steps:

    • Run a Reagent Blank: Prepare a sample containing only the derivatization reagent and solvent, and run it on your chromatography system. This will help identify peaks originating from the reagent itself or its degradation products.

    • Optimize Reagent Concentration: Systematically reduce the molar excess of the derivatizing agent. A high excess is often used to drive the reaction to completion, but the minimum amount necessary should be used to reduce background peaks.

    • Implement a Quenching Step: For some reagents, adding a small molecule with a primary amine (e.g., glycine or Tris) after the desired reaction time can consume the excess reagent, preventing it from interfering with the chromatogram.

    • Improve Sample Cleanup: Use Solid Phase Extraction (SPE) to clean up the sample before derivatization. This removes interfering compounds from the matrix that might react with the derivatizing agent.[7]

Problem 3: No Derivatization of the Sulfonamide Group (When Desired)
  • Causality: The sulfonamide nitrogen is significantly less nucleophilic than the primary amine. Derivatization at this site typically requires different chemistry, such as alkylation, rather than acylation which is common for amines.

  • Troubleshooting Steps:

    • Consider Alkylation Reagents: For GC analysis, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can derivatize both the amine and the sulfonamide active hydrogens. For other applications, methylation using reagents like (trimethylsilyl)diazomethane (TMSD) under controlled conditions can be effective for the sulfonamide nitrogen.[1]

    • Use a Strong Base: To deprotonate the sulfonamide nitrogen and increase its nucleophilicity, a stronger base than what is typically used for amine derivatization may be required. However, this increases the risk of side reactions.

    • Two-Step Derivatization: A sequential approach may be necessary. First, derivatize the primary amine under mild basic conditions. After purification, a second, more forcing reaction could be used to derivatize the sulfonamide group.[8]

III. Experimental Protocols & Data

This section provides standardized protocols for the derivatization of this compound for HPLC analysis, explaining the rationale behind each step.

Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl) for Fluorescence Detection

DNS-Cl is an excellent choice due to the high stability of its derivatives and the sensitivity of fluorescence detection.[2][6]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5 using NaOH. The basic pH is critical for deprotonating the primary amine, making it nucleophilic, while being mild enough to avoid significant reaction at the sulfonamide site.[2]

  • Reagent Preparation: Prepare a 5 mg/mL solution of DNS-Cl in acetone. This solution should be prepared fresh and protected from light.

  • Sample Preparation: Dissolve the this compound standard or sample in the 0.1 M sodium bicarbonate buffer to a known concentration (e.g., 100 µg/mL).

  • Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of the DNS-Cl solution.

    • Vortex the mixture briefly.

    • Incubate the reaction at 60°C for 45 minutes in a heating block or water bath. The elevated temperature ensures the reaction goes to completion.

  • Quenching (Optional): Add 50 µL of a 100 mM solution of a primary amine like glycine to react with any excess DNS-Cl.

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.

Table 1: HPLC Conditions for Dansylated Derivative Analysis

ParameterValueRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar stationary phase is ideal for retaining the hydrophobic dansylated derivative.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the derivative.
Gradient 30% B to 90% B over 15 minutesA gradient is necessary to elute the relatively nonpolar derivative while separating it from early-eluting polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Fluorescence (Excitation: 340 nm, Emission: 525 nm)Optimal wavelengths for detecting the dansyl fluorophore.
Injection Volume 10 µLA typical injection volume.

IV. Mechanistic Diagrams

Visualizing the reaction mechanism is key to understanding the process and making informed experimental choices.

G cluster_0 Derivatization with Dansyl Chloride (DNS-Cl) Analyte 2-amino-N-methylethanesulfonamide (Primary Amine) Product Stable, Fluorescent Dansylated Derivative Analyte->Product + Reagent Reagent Dansyl Chloride (in Acetone) Conditions Bicarbonate Buffer (pH 9.5) 60°C, 45 min Conditions->Product under Analysis HPLC-Fluorescence (Ex: 340 nm, Em: 525 nm) Product->Analysis

Caption: Workflow for derivatization with Dansyl Chloride.

V. References

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Books. This chapter provides a comprehensive overview of various derivatizing reagents for primary and secondary amines, including Dansyl chloride, PITC, and OPA, detailing reaction conditions such as pH, temperature, and solvents. 2

  • Liu, H., Zhang, N., & Wei, S. (2011). Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph. Journal of Fisheries Research, 33(2), 39-43. This paper discusses the optimization of derivatization conditions for sulfonamides, which is relevant to the sulfonamide moiety of the target compound. 9

  • Al-Badr, A. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. This review compares common derivatizing agents like OPA and Dansyl chloride, highlighting their respective stability and reactivity, which is crucial for troubleshooting. 6

  • Wollin, M. R., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 413(24), 6145–6156. This article details a methylation procedure for the N1 position of sulfonamides using TMSD, relevant for targeted derivatization of the sulfonamide group. 1

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. This application note describes automated derivatization using OPA and FMOC, providing a basis for robust and reproducible methods. 4

  • Li, H., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093-1098. This paper details the optimization of a derivatization reaction using an orthogonal design experiment, a useful strategy for complex optimizations. 10

  • Chemistry LibreTexts. (2023). Derivatization. This resource provides a broad overview of derivatization techniques for both GC and HPLC, covering silylation, acylation, and various tagging agents for UV and fluorescence detection. 5

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). This table provides a quick reference for a wide variety of amine-derivatization reagents. 11

  • ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. This scientific diagram illustrates the reaction mechanisms for two common derivatization agents. 12

  • Sigma-Aldrich. (n.d.). 2-Amino-N,N-dimethylethanesulfonamide hydrochloride AldrichCPR. Product page providing basic chemical properties. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Derivatizing Agents for Amino Acid Analysis: Featuring Triacetylmethane. This guide compares various derivatizing agents for amino acids, which are structurally similar to the target analyte. 13

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. This resource explains the principles of silylation for GC analysis, a key technique for making polar molecules volatile. --INVALID-LINK--

  • Guidechem. (n.d.). This compound (cas 223757-01-5) SDS/MSDS download. This page provides safety and basic chemical data for the target molecule. 14

  • Leonori, D., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. This article provides insight into modern synthetic routes involving sulfonamides. 15

  • Chen, Y., et al. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Bioorganic & Medicinal Chemistry Letters, 40, 127924. This paper discusses the synthetic optimization of sulfonamide compounds. 16

  • Kowalska, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 452. This study details a complete workflow including sample extraction, cleanup, and derivatization for sulfonamides, highlighting matrix effects. 7

  • ECHEMI. (n.d.). 2-AMINO-N-METHYLETHANESULFONAMIDE Formula. Provides basic chemical attributes of the target molecule. 17

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. This application note discusses the need for derivatization of aliphatic amines for HPLC analysis and provides a protocol using DMQC-OSu. 3

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. While focused on industrial processes, this guide offers general principles for troubleshooting issues in amine-related reactions. 18

  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide hydrochloride. This entry provides data for a structurally related compound. 19

  • PubChem. (n.d.). 2-Aminoethanesulphonamide monohydrochloride. This entry provides data for a structurally related compound. 20

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. This resource provides practical solutions to common problems in amine circuits, such as foaming and corrosion. 21

  • Hamachi, A., et al. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Molecules, 26(12), 3498. This paper describes the design and application of a novel derivatization reagent for amino acids, including the structurally similar taurine. 22

  • Hamachi, A., et al. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. PubMed. Provides an alternative link and abstract for the aforementioned paper. 23

  • Esmati, P., et al. (2022). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. BMC Research Notes, 15(1), 282. This paper provides a detailed derivatization procedure using butanolic-HCl for MS analysis. 24

  • Lee, H. J., & Lee, K. R. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Archives of Pharmacal Research, 30(3), 378–385. This study outlines a two-step derivatization protocol for GC-MS, which can be conceptually applied to molecules with multiple functional groups. 8

References

"2-amino-N-methylethanesulfonamide hydrochloride" reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Reaction Scale-Up Challenges

Welcome to the Technical Support Center for the synthesis and scale-up of 2-amino-N-methylethanesulfonamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize this synthesis at any scale. We will explore the common pitfalls encountered when transitioning from the laboratory bench to pilot and production scales, ensuring a robust, safe, and efficient process.

Synthetic Pathway Overview

The synthesis of this compound typically originates from 2-aminoethanesulfonic acid (taurine), a readily available and inexpensive starting material. The core transformation involves the formation of a sulfonamide bond by reacting a sulfonyl chloride intermediate with methylamine. A crucial consideration is the protection of the primary amine of taurine to prevent undesired side reactions, such as polymerization.[1]

The general synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonyl Chloride Formation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection & Salt Formation A Taurine (2-Aminoethanesulfonic Acid) B N-Protected Taurine (e.g., N-Boc-Taurine) A->B Protection (e.g., Boc₂O) C N-Protected Taurine Sulfonyl Chloride B->C Chlorinating Agent (e.g., PCl₅, SOCl₂) D N-Protected 2-amino-N-methylethanesulfonamide C->D Methylamine (CH₃NH₂) + Base (e.g., TEA) E 2-Amino-N-methylethanesulfonamide Hydrochloride (Final Product) D->E Acidic Deprotection (e.g., HCl in Dioxane)

Caption: General Synthetic Workflow for 2-Amino-N-methylethanesulfonamide HCl.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues that frequently arise during the scale-up process in a question-and-answer format.

Yield and Purity Issues

Q: My reaction yield is consistently low, even though it worked perfectly at the gram scale. What are the most likely causes?

A: Low yield during scale-up is a common and multifaceted problem. The primary culprits are often related to the stability of the sulfonyl chloride intermediate and changes in the physical environment of the reactor.[2]

  • Cause 1: Hydrolysis of the Sulfonyl Chloride. The N-protected taurine sulfonyl chloride is highly reactive and extremely sensitive to moisture. On a larger scale, longer reaction and workup times increase the window for exposure to atmospheric or residual moisture, leading to hydrolysis back to the unreactive sulfonic acid.[3]

    • Solution: Ensure all glassware and reactors are scrupulously dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Inefficient Mixing and Mass Transfer. What appears as homogeneous mixing in a lab flask may be inadequate in a large reactor, leading to localized concentration gradients.[4] This can slow the reaction rate and promote side reactions.

    • Solution: Characterize the mixing efficiency of your reactor. You may need to adjust the impeller type, agitation speed, or baffle configuration. For critical steps, consider using simulation software to predict mixing behavior at scale.[5]

  • Cause 3: Inappropriate Base or Solvent. The choice of an organic base (e.g., triethylamine, pyridine) is critical to neutralize the HCl generated during sulfonamide formation. An incorrect choice can impact the nucleophilicity of methylamine or lead to side reactions.[3]

    • Solution: Re-evaluate your base and solvent system at the lab scale, perhaps screening alternatives. Ensure the chosen system is robust enough to handle the slight variations in conditions that occur at a larger scale.

Q: I'm observing new, significant impurities in my scaled-up batches. What could they be?

A: Changes in impurity profiles are a hallmark of scale-up challenges, often stemming from thermal control issues and altered reaction kinetics.[4][5]

ImpurityPotential SourceMitigation Strategy
Bis-sulfonated Methylamine Occurs if the stoichiometry is not well-controlled or if there are localized "hot spots" of high sulfonyl chloride concentration due to poor mixing.Add the sulfonyl chloride solution slowly and sub-surface to ensure rapid dispersion. Optimize agitation and verify reagent stoichiometry.[2]
Unreacted Starting Materials Incomplete reaction due to poor mass/heat transfer, insufficient reaction time, or degradation of reagents.Monitor reaction progress closely using in-process controls (e.g., HPLC, TLC). Ensure the thermal management system can handle the reaction exotherm.
Thermal Degradation Products Localized overheating ("hot spots") caused by poor heat removal in large reactors can degrade starting materials, intermediates, or the final product.[6]Improve heat transfer by ensuring optimal agitator performance and jacket fluid flow. Control the addition rate of reagents to manage the rate of heat generation.[7]
Scale-Up Specific Challenges

Q: The amination step (Step 3) is highly exothermic and difficult to control in our 100L reactor. How can we manage this thermal hazard?

A: This is one of the most critical scale-up challenges. The surface-area-to-volume ratio of a reactor decreases significantly as size increases, making heat removal far less efficient than in a lab flask.[4][8] An uncontrolled exotherm can lead to a runaway reaction, posing a severe safety risk.[5]

  • Solution 1: Control Addition Rate. The rate of heat generation is directly proportional to the rate of reagent addition. Add the sulfonyl chloride solution at a controlled rate, ensuring the reactor's cooling system can remove the generated heat and maintain the target temperature.

  • Solution 2: Use a Semi-Batch Process. Instead of adding all reagents at once, a semi-batch approach where one reagent is added portion-wise or via a syringe pump allows for meticulous control over the reaction rate and exotherm.

  • Solution 3: Reaction Calorimetry. Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale. This provides critical data on the heat of reaction, allowing engineers to design an appropriate thermal management strategy for the larger vessel.[9]

Q: The final product isolated from the pilot plant has a different crystal form and is harder to filter compared to the lab-scale material. Why did this happen?

A: This is likely due to a change in the crystallization process, a common scale-up issue. Different cooling rates, agitation, and solvent environments can lead to polymorphism (different crystal forms) or changes in crystal habit (shape and size).[5]

  • Cause: The slow cooling in a large, jacketed reactor is very different from the rapid cooling of a flask in an ice bath. This can lead to the formation of different, sometimes less stable, crystal forms or smaller, needle-like crystals that are difficult to filter.

  • Solution: Develop a controlled crystallization protocol. This involves defining a specific cooling profile, agitation rate, and potentially using a seeding strategy to ensure consistent crystal formation. Analyze the crystal form using techniques like XRPD (X-ray Powder Diffraction) to ensure consistency between batches and scales.

G start Low Yield or High Impurities q1 Verify Reactant Quality & Stoichiometry start->q1 q2 Optimize Reaction Conditions start->q2 q3 Analyze Workup & Purification start->q3 sub1 Sulfonyl Chloride Degradation? (Hydrolysis) q1->sub1 sub2 Suboptimal Temp/Time? q2->sub2 sub3 Inefficient Mixing? q2->sub3 sub4 Product Loss During Purification? q3->sub4 sol1 Use fresh, anhydrous reagents. Run under inert atmosphere. sub1->sol1 sol2 Perform DoE to find robust temperature range. sub2->sol2 sol3 Model mixing at scale. Adjust agitator speed/type. sub3->sol3 sol4 Optimize recrystallization solvent and procedure. sub4->sol4

Caption: Troubleshooting Workflow for Low Yield / High Impurity Issues.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I should monitor for this synthesis? A1: The key CPPs are:

  • Temperature: Especially during sulfonyl chloride formation and the highly exothermic amination step.

  • Reagent Addition Rate: Crucial for controlling the exotherm and minimizing side reactions.

  • Agitation Speed: Essential for ensuring homogeneity and efficient heat/mass transfer.

  • pH: Important during workup and isolation steps to ensure the product is in the desired form.

  • Water Content: Must be minimized throughout the process until the workup phase.

Q2: What are the primary safety concerns when handling the reagents for this synthesis? A2:

  • Chlorinating Agents (e.g., Thionyl Chloride, PCl₅): These are highly corrosive and react violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Sulfonyl Chlorides: These intermediates are lachrymators and are corrosive and moisture-sensitive. Handle under an inert atmosphere.[3]

  • Methylamine: Can be supplied as a gas or a solution. It is flammable and corrosive. Ensure adequate ventilation and use appropriate handling procedures for compressed gases or flammable solutions.

  • Taurine: Generally considered safe, but like any fine powder, it can cause respiratory irritation. Standard PPE should be worn.[10][11]

Q3: How do I choose the best solvent and base for the sulfonamide formation step (Step 3)? A3: The ideal solvent should dissolve the reactants and be inert to the reaction conditions. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. The base should be a non-nucleophilic organic base, strong enough to scavenge the HCl byproduct but not so strong as to cause side reactions. Triethylamine (TEA) and pyridine are frequently used. The choice can significantly impact reaction efficiency, so screening a small matrix of solvents and bases at the lab scale is recommended.[2]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative Example)

This protocol outlines a representative procedure for a ~10g scale synthesis.

Step 1 & 2: Synthesis of N-Boc-2-aminoethanesulfonyl chloride

  • Suspend Taurine (1 eq.) in a suitable solvent system.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base (e.g., NaOH, 1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture and extract the N-Boc-taurine. Dry the organic layer and concentrate under vacuum.

  • Dissolve the crude N-Boc-taurine in an anhydrous solvent like DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C. Add a chlorinating agent such as phosphorus pentachloride (PCl₅, 1.2 eq.) portion-wise, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until conversion to the sulfonyl chloride is complete. The crude solution is often used directly in the next step.

Step 3: Sulfonamide Formation

  • In a separate flask, dissolve methylamine (2.0 eq., often as a solution in THF or EtOH) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool this amine solution to 0°C.

  • Slowly add the crude N-Boc-2-aminoethanesulfonyl chloride solution from the previous step to the amine solution via an addition funnel, maintaining the temperature below 10°C.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude N-Boc protected sulfonamide.

Step 4: Deprotection and Salt Formation

  • Dissolve the crude protected sulfonamide in a minimal amount of a suitable solvent like ethyl acetate.

  • Add a solution of HCl in dioxane (e.g., 4M, 3-4 eq.) and stir at room temperature.

  • The hydrochloride salt of the product will precipitate. Stir for 2-3 hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent system (e.g., ethanol/water mixture).

  • Gently heat the mixture with stirring until the solid completely dissolves.[3]

  • If necessary, add small portions of hot solvent to achieve full dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: Purification of 2-Amino-N-methylethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for "2-amino-N-methylethanesulfonamide hydrochloride" (CAS 223757-01-5). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. Due to its highly polar and ionic nature, this molecule presents unique purification challenges that standard protocols may not adequately address.

This document moves beyond simple step-by-step instructions. We will delve into the causality behind our recommended experimental choices, providing you with a robust framework for troubleshooting and optimizing your purification strategy.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial questions and provides a rapid diagnostic guide.

Q1: My initial analysis (NMR/LCMS) of the crude product shows several impurities. What are they likely to be?

A1: The impurity profile is intrinsically linked to the synthetic route. However, for sulfonamides synthesized from a sulfonyl chloride and an amine, common impurities include[1][2]:

  • Unreacted Starting Materials: Residual amounts of the sulfonyl chloride precursor or the amine starting material.

  • Inorganic Salts: If a tertiary amine base like triethylamine (TEA) was used, triethylamine hydrochloride is a very common and often troublesome impurity.[3]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran) can be trapped in the solid material.[4]

  • Side-Products: Depending on the precursors, side reactions can lead to dimers, or products from the sulfonyl chloride reacting with water (hydrolysis).

  • Degradation Products: Amines, in general, can be susceptible to oxidation over time or under harsh conditions.[5]

Q2: What is the most effective first-pass purification strategy for this compound?

A2: Given that "this compound" is a crystalline solid, recrystallization should always be your primary approach. It is the most scalable, cost-effective, and often most efficient method for removing a wide range of impurities, especially inorganic salts and non-polar contaminants. Chromatographic methods should be reserved for when recrystallization fails or when separating impurities with very similar physicochemical properties.

Q3: My crude material is a sticky oil or gum, not a solid. What happened and how do I proceed?

A3: This is a common issue for highly polar hydrochloride salts. The primary causes are:

  • Excess Residual Solvent: The material may be solvated. Try drying under high vacuum for an extended period, possibly with gentle heating (e.g., 40°C).

  • Hygroscopicity: The compound may have absorbed atmospheric moisture.

  • High Impurity Load: A high concentration of impurities can suppress crystallization, leading to an amorphous mixture.

To proceed, attempt to precipitate the solid by dissolving the oil in a minimal amount of a polar solvent (like methanol or ethanol) and slowly adding a non-polar "anti-solvent" (like diethyl ether or dichloromethane) until turbidity persists, then cool. This process, known as anti-solvent crystallization, is detailed in Section 2.

Q4: How can I specifically remove triethylamine hydrochloride (TEA·HCl)?

A4: TEA·HCl has different solubility properties than your target compound. It is highly soluble in water but has lower solubility in alcohols like isopropanol (IPA) and ethanol compared to many organic hydrochlorides. A slurry or recrystallization from a solvent like hot isopropanol is often effective. The TEA·HCl will remain largely insoluble while your product dissolves, allowing for removal by hot filtration, or it will remain in the mother liquor upon cooling.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, field-proven protocols and explains the critical parameters for success.

Recrystallization: The Gold Standard

Recrystallization exploits differences in solubility between the desired compound and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-5°C).

  • Q: How do I select the best recrystallization solvent? A: The goal is to find a solvent with a steep solubility-temperature curve. For a polar salt like this, start with polar, protic solvents.

    • Screening: Test solubility in small vials. Add ~20-30 mg of your crude material to ~0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water).

    • Observation: A good candidate will show poor solubility at room temperature but dissolve completely upon heating. If it dissolves readily at room temperature, the solvent is too good and recovery will be low. If it remains insoluble even when boiling, it is a poor solvent.

    • Common Systems: For amine hydrochlorides, alcohol/water mixtures or alcohol/ether anti-solvent systems are highly effective.[6][7] A patent on sulfonamide purification highlights the utility of isopropanol-water mixtures.[6]

  • Q: My compound oils out instead of forming crystals upon cooling. How do I fix this? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent. To prevent this:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath.

    • Increase Solvent Volume: The concentration may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and cool again slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

    • Seed Crystals: Add a tiny crystal from a previous successful batch to induce crystallization.

  • Dissolution: Place the crude "this compound" (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small volume of isopropanol (e.g., 20 mL).

  • Heating: Heat the suspension to a gentle reflux with stirring. Add more isopropanol in small portions until all the solid just dissolves. It is critical to add the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Cooling (Crucial Step): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Rapid cooling promotes the formation of small, impure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

This method is ideal when no single solvent has the desired solubility profile.

  • Dissolution: Dissolve the crude material in the minimum amount of a "good" hot solvent in which it is very soluble (e.g., methanol or water).

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., diethyl ether or dichloromethane) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling & Isolation: Follow steps 3-7 from the single-solvent protocol. The crystals will form as the solubility decreases upon cooling.

Chromatographic Purification

When recrystallization is insufficient, chromatography is the next step. The high polarity and charge of "this compound" make standard silica gel chromatography problematic.[8]

G start Crude Material is_solid Is the material a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 2.1.1 or 2.1.2) is_solid->recrystallize  Yes oil Material is an oil/gum is_solid->oil No is_pure Purity > 98%? recrystallize->is_pure final_product High Purity Product is_pure->final_product  Yes chromatography Proceed to Chromatography is_pure->chromatography No anti_solvent Attempt Anti-Solvent Precipitation oil->anti_solvent anti_solvent->is_solid

Caption: Decision tree for initial purification strategy.

  • Q: My compound streaks badly on a silica TLC plate and won't move from the baseline. Why? A: The free amine group (in equilibrium with the salt) is basic and interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes irreversible adsorption and streaking.[9] To overcome this, you must add a basic modifier to your mobile phase to "neutralize" the silica surface. A common eluent system is Dichloromethane (DCM) / Methanol / Ammonium Hydroxide (e.g., 89:10:1 v/v/v).[8]

  • Q: What is the best chromatographic technique for this molecule? A: While modified normal-phase can work, Hydrophilic Interaction Chromatography (HILIC) is often superior for separating highly polar compounds.[10] HILIC uses a polar stationary phase (like silica or a diol phase) with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This provides good retention and separation for compounds that are unretained in reversed-phase chromatography.[10]

  • Eluent Preparation: Prepare a mobile phase of Dichloromethane / Methanol / Ammonium Hydroxide (28% aq.) in a 89:10:1 ratio. Safety Note: Prepare and run in a well-ventilated fume hood.

  • Column Packing: Pack a silica gel column using the prepared eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of methanol or the mobile phase. Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent under vacuum until a dry, free-flowing powder is obtained.

  • Elution: Place the dry-loaded sample onto the top of the packed column. Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC using the same eluent system. Visualize spots using a potassium permanganate stain or other suitable method, as the compound may not be UV-active.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting product will be the free-base form. To convert back to the hydrochloride salt, dissolve the residue in a minimal amount of methanol or isopropanol and add a solution of HCl in diethyl ether or isopropanol until the pH is acidic, then collect the precipitated solid.

Section 3: Data Tables for Method Development

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarity IndexBoiling Point (°C)Role for 2-amino-N-methylethanesulfonamide HClComments
Water10.2100Good SolventUse sparingly; product is likely very soluble. Good for solvent/anti-solvent pairs.
Methanol5.165Good SolventHigh solubility, often requires an anti-solvent for good recovery.
Ethanol4.378Good SolventGood candidate for single-solvent recrystallization.
Isopropanol (IPA)3.982Excellent Candidate Often provides a good balance of solubility at reflux vs. cold.[6][7]
Acetonitrile5.882Good CandidateCan be effective; polarity is suitable for many salts.
Dichloromethane3.140Anti-Solvent / PoorUse to precipitate the product from a more polar solvent.
Diethyl Ether2.835Anti-Solvent / PoorExcellent anti-solvent, but highly flammable.
Heptane0.198Non-SolventUseful for washing final product to remove greasy, non-polar impurities.
Table 2: Comparison of Chromatographic Techniques
TechniqueStationary PhaseTypical Mobile PhasePros for This CompoundCons for This Compound
Normal Phase Silica Gel (Acidic)Hexane/Ethyl Acetate-Severe streaking and irreversible adsorption.[9] Not Recommended.
Modified Normal Phase Silica GelDCM/MeOH + Base (NH4OH, TEA)Good for preparative scale; uses common lab supplies.Requires post-column salt formation; ammonia can be difficult to remove.
Reversed Phase (C18) Non-polar (C18)Water/Acetonitrile + Acid (TFA)Good for analytical HPLC.Poor retention ("void volume elution") is very likely.
HILIC Polar (Silica, Diol)High % Acetonitrile / Aqueous BufferHighly Recommended. Designed for polar analytes; provides good retention and resolution.[10]Requires specific HILIC columns which may not be available in all labs.

Section 4: Workflow Visualization

G cluster_0 Solvent Screening cluster_1 Recrystallization cluster_2 Troubleshooting s1 Select potential solvents (e.g., IPA, EtOH, MeCN) s2 Test solubility: - Cold (Insoluble) - Hot (Soluble) s1->s2 r1 Dissolve crude in minimum hot solvent s2->r1 Solvent Found r2 Cool slowly to RT, then chill in ice bath r1->r2 r3 Collect crystals by vacuum filtration r2->r3 t1 Oiling out? r2->t1 t3 No crystals? r2->t3 r4 Wash cake with ice-cold solvent r3->r4 r5 Dry under high vacuum r4->r5 t1->r3 No t2 Re-heat, add more solvent, cool slower t1->t2 Yes t2->r2 t3->r3 No t4 Scratch flask, add seed crystal t3->t4 Yes t4->r2

Caption: General workflow for purification by recrystallization.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 2-amino-N-methylethanesulfonamide hydrochloride and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-amino-N-methylethanesulfonamide hydrochloride, a taurine analogue, with its parent compound, taurine, and contextualizes its function in relation to traditional sulfonamides. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to offer a nuanced understanding of the compound's potential therapeutic efficacy.

Introduction: Deconstructing the Sulfonamide Landscape

The term "sulfonamide" encompasses a broad class of compounds characterized by a sulfonamide functional group (-S(=O)₂-NR₂). Historically, this class is renowned for its groundbreaking antibacterial agents that inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. However, the therapeutic landscape of sulfonamides extends far beyond antimicrobial activity. A significant number of non-antibacterial sulfonamides are in clinical use, acting as diuretics, anticonvulsants, and anti-inflammatory agents, each with a distinct mechanism of action unrelated to folate synthesis.[1][2][3][4]

This compound, also known as N-methyltaurine, belongs to a subclass of sulfonamides that are structurally related to the endogenous amino acid, taurine.[5][6] Unlike traditional antibacterial sulfonamides, the therapeutic potential of taurine and its derivatives is not attributed to antimicrobial effects but rather to their roles in a myriad of physiological processes, including osmoregulation, calcium modulation, and cytoprotection.[7][8][9] This guide will, therefore, focus on comparing the efficacy of this compound within the context of taurine-like biological activities and will draw a clear distinction from the classical antibacterial sulfonamides.

The Multifaceted Role of Taurine: A Foundation for Comparison

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammals and is involved in numerous physiological functions. Its cytoprotective effects are well-documented and are attributed to its ability to modulate intracellular calcium levels, scavenge reactive oxygen species, and stabilize cell membranes.[7][9][10]

Neuroprotective Efficacy of Taurine

Taurine exhibits significant neuroprotective effects against glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases.[8][10] In vitro studies have shown that taurine can reduce neuronal cell death by attenuating the influx of calcium and inhibiting apoptotic pathways.[5][11] For instance, in primary cortical neurons, 25 mM taurine has been shown to increase cell viability by approximately 75% following a glutamate challenge.[4][12]

Cardioprotective Efficacy of Taurine

The cardioprotective effects of taurine are linked to its ability to regulate calcium homeostasis and improve cardiac contractility.[9][13] A meta-analysis of randomized controlled trials demonstrated that taurine supplementation leads to a significant reduction in heart rate, systolic and diastolic blood pressure, and an increase in left ventricular ejection fraction in patients with cardiovascular diseases.[14][15][16][17] In a rat model of myocardial ischemia-reperfusion injury, taurine treatment significantly reduced the myocardial infarct area and the levels of cardiac injury markers such as lactate dehydrogenase (LDH) and creatine kinase (CK).[18]

Anti-inflammatory Properties of Taurine

Taurine and its derivatives, such as taurine chloramine (TauCl) and taurine bromamine (TauBr), have demonstrated potent anti-inflammatory properties.[14][15] These compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[14][19][20]

This compound (N-methyltaurine): A Promising Derivative

This compound is the hydrochloride salt of N-methyltaurine, a naturally occurring derivative of taurine found in some red algae.[5][6] While direct comparative studies on the neuroprotective and cardioprotective efficacy of N-methyltaurine versus taurine are limited, research on its cytoprotective effects in the context of muscle atrophy provides valuable insights into its potential.

Efficacy of N-methyltaurine in Muscle Atrophy

A recent study investigated the efficacy of N-methyltaurine (NMT) in preventing glucocorticoid-induced muscle atrophy in both in vitro and in vivo models.[11][21][22]

  • In Vitro Findings: In C2C12 myotubes, treatment with 20 mM NMT prevented the dexamethasone-induced reduction in myotube width.[11][21]

  • In Vivo Findings: Oral administration of 0.5% NMT in the drinking water of mice attenuated the dexamethasone-mediated reduction in muscle mass.[21][22] The study also demonstrated the high oral bioavailability of NMT (96.1%).[21]

These findings suggest that N-methyltaurine retains the cytoprotective properties of taurine and may offer therapeutic benefits in conditions characterized by muscle wasting.

Comparative Analysis: Taurine Analogues vs. Traditional Sulfonamides

It is crucial to differentiate the mechanism of action and therapeutic applications of taurine and its derivatives from those of traditional sulfonamides.

FeatureTaurine and its Analogues (e.g., N-methyltaurine)Traditional Antibacterial SulfonamidesOther Non-Antibacterial Sulfonamides (e.g., Acetazolamide, Hydrochlorothiazide)
Primary Mechanism Modulation of calcium homeostasis, osmoregulation, antioxidant, anti-inflammatory.[7][8][9]Inhibition of dihydropteroate synthase, blocking folic acid synthesis in bacteria.[2][23]Inhibition of carbonic anhydrase (Acetazolamide)[24]; Inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule (Hydrochlorothiazide).[25][26][27][28][29]
Therapeutic Targets Neurons, cardiomyocytes, skeletal muscle cells, inflammatory cells.Bacteria.Kidney tubules, ciliary body of the eye, central nervous system.
Primary Applications Potential for neurodegenerative diseases, cardiovascular diseases, muscle atrophy, inflammatory conditions.Bacterial infections.[4]Glaucoma, edema, epilepsy, hypertension.[2][3][24][29]

Experimental Protocols

In Vitro Glutamate-Induced Excitotoxicity Assay

This protocol is designed to assess the neuroprotective effects of a compound against glutamate-induced cell death in primary cortical neurons.[3][7][23][30]

  • Cell Culture: Plate primary cortical neurons in a 96-well plate at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • Compound Treatment: Pre-incubate the neurons with the test compound (e.g., this compound) at various concentrations for 24 hours.

  • Glutamate Challenge: Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

In Vivo Myocardial Ischemia-Reperfusion Injury Model

This protocol describes the induction of myocardial ischemia-reperfusion injury in a rat model to evaluate the cardioprotective effects of a compound.[2][19][31][32]

  • Animal Preparation: Anesthetize male Sprague-Dawley rats and ventilate them mechanically.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

  • Reperfusion: Remove the ligature to allow for 2 hours of reperfusion.

  • Compound Administration: Administer the test compound (e.g., this compound) intravenously at a predetermined time before ischemia or at the onset of reperfusion.

  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.

Western Blot Analysis of Apoptotic Proteins

This protocol details the detection of apoptotic proteins by Western blot to investigate the mechanism of cytoprotection.[25][26][27]

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize the protein bands using an ECL detection system.

Visualizations

Taurine_Neuroprotective_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Apoptosis Ca_Influx->Excitotoxicity Taurine Taurine / N-methyltaurine Ca_Homeostasis Ca²⁺ Homeostasis Taurine->Ca_Homeostasis Modulates Antioxidant Antioxidant Effects Taurine->Antioxidant Ca_Homeostasis->Ca_Influx Inhibits Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection Antioxidant->Excitotoxicity Reduces Antioxidant->Neuroprotection Experimental_Workflow_Neuroprotection start Start: Primary Neuronal Culture treatment Pre-treatment with 2-amino-N-methylethanesulfonamide HCl start->treatment insult Glutamate-induced Excitotoxicity treatment->insult viability Cell Viability Assay (MTT) insult->viability apoptosis Apoptosis Analysis (Western Blot) insult->apoptosis end End: Data Analysis viability->end apoptosis->end

References

A Guide to the Validation of Novel Chemical Probes: A Case Study Approach for Sulfonamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The initial query centered on the validation of "2-amino-N-methylethanesulfonamide hydrochloride" as a research tool. However, an extensive search of the scientific literature and chemical databases reveals that this compound is not established as a specific biological probe. It is primarily cataloged as a chemical intermediate, or a building block, for the synthesis of other molecules. Without a defined biological target or mechanism of action, a direct comparative validation is not feasible.

Therefore, this guide has been re-envisioned to address the core scientific question: "How does one rigorously validate a novel compound as a research tool?" We will use the broader, well-studied class of sulfonamide-based enzyme inhibitors as a practical and illustrative framework. This guide provides the exact experimental workflows, data interpretation strategies, and critical thinking required to elevate a novel molecule from a mere chemical entity to a validated research tool.

Introduction: The Critical Need for Validated Research Tools

The sulfonamide moiety (R-SO₂-NH-R') is a privileged scaffold in medicinal chemistry, forming the basis of drugs from antibacterials to enzyme inhibitors targeting carbonic anhydrases, proteases, and kinases[1][2][3]. Let us hypothesize that we have synthesized a novel sulfonamide, which we'll call "Sulfonamide-X," and our goal is to validate it as a selective inhibitor for a hypothetical enzyme, "Target-E." This guide outlines the essential validation workflow.

Phase 1: Biochemical Characterization and Potency Assessment

The first pillar of validation is to confirm direct interaction between the compound and its purified target enzyme in a controlled, cell-free environment. This establishes the fundamental potency and mechanism of inhibition.

Expertise & Causality: We begin with an in vitro enzymatic assay because it is the most direct way to measure the compound's effect on the enzyme's catalytic activity, free from the complexities of a cellular environment (e.g., membrane permeability, metabolism). The choice of assay depends on the enzyme class. For our hypothetical "Target-E," a metalloenzyme, we will use a fluorescence-based assay that measures the cleavage of a substrate.

Experimental Protocol: In Vitro Enzymatic Potency Assay
  • Reagents & Setup:

    • Purified, recombinant Target-E protein.

    • Fluorogenic substrate for Target-E.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • Sulfonamide-X and a known, validated inhibitor (e.g., "Reference Compound Y") dissolved in 100% DMSO.

    • 384-well, black, flat-bottom assay plates.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of Sulfonamide-X and Reference Compound Y in 100% DMSO. A typical starting concentration is 10 mM.

    • Dispense 50 nL of each compound concentration into the assay plate using an acoustic liquid handler. Include DMSO-only wells as a "vehicle control" (100% activity) and wells with a high concentration of Reference Compound Y as a "positive control" (0% activity).

    • Add 10 µL of Target-E solution (e.g., 2X final concentration) to each well.

    • Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution (2X final concentration).

    • Immediately place the plate in a plate reader and measure the fluorescence intensity every 60 seconds for 30 minutes (kinetic read).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: (Rate_compound - Rate_positive_control) / (Rate_vehicle_control - Rate_positive_control) * 100.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Data Presentation: Comparative Potency

All quantitative data should be summarized for clear comparison.

CompoundTarget-E IC₅₀ (nM)Selectivity vs. Target-F (Fold)Selectivity vs. Target-G (Fold)
Sulfonamide-X 15 ± 2.3 >1000>1000
Reference Compound Y8 ± 1.150200
Negative Control>20,000--

Table 1: Biochemical potency and selectivity of Sulfonamide-X against the primary target and related off-targets.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare Compound Serial Dilution in DMSO Dispense 4. Dispense 50 nL Compound to Plate Compound_Dilution->Dispense Enzyme_Prep 2. Prepare 2X Enzyme Solution Add_Enzyme 5. Add 10 µL Enzyme (Pre-incubation) Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare 2X Substrate Solution Add_Substrate 6. Add 10 µL Substrate (Initiate Reaction) Substrate_Prep->Add_Substrate Dispense->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate 7. Kinetic Read on Plate Reader Add_Substrate->Read_Plate Calc_Rate 8. Calculate Reaction Rates Read_Plate->Calc_Rate Normalize 9. Normalize Data Calc_Rate->Normalize Fit_Curve 10. Fit Dose-Response Curve (IC50) Normalize->Fit_Curve

Biochemical IC50 Determination Workflow

Phase 2: Cellular Target Engagement & Specificity

Confirming that a compound inhibits a purified enzyme is necessary, but not sufficient. A valid research tool must engage its intended target within the complex environment of a living cell.

Trustworthiness: A self-validating protocol for cellular activity involves measuring a direct downstream consequence of target inhibition. For Target-E, let's assume its activity leads to the phosphorylation of a substrate protein, "Substrate-P." We can measure the reduction in phosphorylated Substrate-P (pSubstrate-P) in cells treated with Sulfonamide-X.

Experimental Protocol: Western Blot for Downstream Signaling
  • Cell Culture & Treatment:

    • Plate a relevant cell line (e.g., one known to express Target-E) in 6-well plates.

    • Once cells reach ~80% confluency, treat them with a dose-response of Sulfonamide-X (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 2 hours).

    • Include a vehicle (DMSO) control and a positive control (Reference Compound Y).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against pSubstrate-P and a loading control (e.g., GAPDH or total Substrate-P).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the pSubstrate-P signal to the loading control signal for each lane.

    • Plot the normalized signal against compound concentration to determine the cellular EC₅₀ (the effective concentration to achieve 50% of the maximal response).

Authoritative Grounding: A key principle of validation is that the biochemical potency (IC₅₀) should correlate with cellular activity (EC₅₀). A large, unexplained discrepancy between these values may indicate poor cell permeability, rapid metabolism, or engagement of off-targets.

Signaling Pathway Visualization

G cluster_pathway Cellular Signaling Cascade Target-E Target-E (Enzyme) Substrate-P Substrate-P Target-E->Substrate-P phosphorylates pSubstrate-P pSubstrate-P (Phosphorylated) Substrate-P->pSubstrate-P Cellular_Response Downstream Cellular Response pSubstrate-P->Cellular_Response Sulfonamide-X Sulfonamide-X Sulfonamide-X->Target-E Inhibits

Inhibition of the Target-E Signaling Pathway

Phase 3: Selectivity Profiling and Final Recommendations

A potent tool is useless if it is not selective. The final phase of validation involves screening the compound against a broad panel of related targets to ensure its specificity.

Expertise & Causality: For a hypothetical enzyme inhibitor, this often involves sending the compound to a commercial service that screens it against a large panel of other enzymes (e.g., the KinomeScan panel for kinase inhibitors, or a custom panel of related metalloenzymes). The goal is to demonstrate a clean profile, with high potency only for the intended target.

Data Presentation: Selectivity Panel Summary
Target FamilyNumber of Targets ScreenedTargets with >50% Inhibition at 1 µM
Metalloenzymes50Target-E only
Serine Proteases30None
Kinases97None
GPCRs40None

Table 2: Summary of selectivity screening for Sulfonamide-X. A clean profile indicates high specificity for the intended target.

Final Recommendations for Researchers

Based on our hypothetical validation workflow, Sulfonamide-X can be considered a validated research tool for studying the function of Target-E.

  • Validated Use: It is a potent, selective, and cell-active inhibitor of Target-E.

  • Recommended Concentration Range: For cellular assays, use concentrations between 10 nM and 500 nM, based on the EC₅₀ from Western blot analysis. Always perform a dose-response experiment in your specific assay.

  • Critical Controls:

    • Vehicle Control: Always include a DMSO-only control to account for solvent effects.

    • Negative Control: Use an inactive structural analog of Sulfonamide-X, if available, to control for off-target effects related to the chemical scaffold.

    • Rescue Experiments: Where possible, demonstrate that the phenotype caused by Sulfonamide-X can be rescued by expressing a drug-resistant mutant of Target-E. This provides the highest level of evidence for on-target activity.

References

A Comparative Guide to the Structure-Activity Relationship of 2-amino-N-methylethanesulfonamide hydrochloride and Related Taurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-amino-N-methylethanesulfonamide hydrochloride, a synthetic analog of the ubiquitous amino acid, taurine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced molecular modifications that govern biological activity, offering a comparative framework against taurine and other key analogs. We will explore the rationale behind specific structural alterations and provide detailed experimental protocols for evaluating their efficacy.

Introduction: Taurine, a Molecule of Diverse Biological Significance

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammals, playing a crucial role in a multitude of physiological processes.[1][2][3] Its functions are particularly prominent in the central nervous system (CNS), where it acts as a neuromodulator and cytoprotectant.[2][3][4] Taurine is known to interact with various receptor systems, including GABA, glycine, and its own putative receptors (TauR), often leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4] Despite its therapeutic potential for neurological disorders, taurine's inherent chemical properties, such as high polarity, limit its ability to cross the blood-brain barrier (BBB), presenting a significant challenge for its use as a CNS drug.[4] This has spurred the development of taurine analogs with improved pharmacokinetic profiles.

The Rationale for this compound

This compound represents a targeted modification of the taurine scaffold. The key structural changes are the conversion of the sulfonic acid group to a sulfonamide and the N-methylation of that sulfonamide. This targeted chemical derivatization aims to address the limitations of taurine by:

  • Increasing Lipophilicity: The replacement of the highly polar sulfonic acid with a less polar N-methylsulfonamide group is a common strategy to enhance a molecule's ability to cross the lipid-rich BBB.[4]

  • Modulating Receptor Interactions: Altering the acidic head of the molecule can fine-tune its binding affinity and selectivity for various receptor targets.

  • Improving Metabolic Stability: The N-methylation of the sulfonamide can protect it from rapid metabolic degradation, potentially prolonging its half-life in vivo.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of taurine analogs is highly dependent on their structural features. The following sections compare this compound to taurine and other key analogs, highlighting critical SAR insights. A foundational principle in taurine SAR is that the two-carbon backbone between the amino and sulfonyl moieties is often essential for retaining biological activity.[4]

The Amino Group: A Key Interaction Point

The primary amino group of taurine is crucial for its interaction with receptors. Modifications at this site can dramatically alter the pharmacological profile.

  • Unsubstituted Amine (Taurine): Possesses broad activity but poor CNS penetration.

  • N-alkylation: While not present in our lead compound, N-alkylation of the primary amine generally reduces activity at taurine-sensitive receptors.

  • Acylation: Acylation of the amino group can create prodrugs that may improve BBB permeability, but the acyl group must be cleavable in the CNS to release the active compound.

The Sulfonyl Moiety: The Gateway to Diverse Activities

The sulfonic acid group of taurine is the primary site for modifications aimed at improving pharmacokinetics.

  • Sulfonic Acid (Taurine): Highly acidic, contributing to high polarity and poor BBB penetration.[4]

  • Sulfonamide (Hypotaurine analog): Replacing the hydroxyl group with an unsubstituted amine reduces acidity and can increase lipophilicity.

  • N-methylsulfonamide (2-amino-N-methylethanesulfonamide): The addition of a methyl group to the sulfonamide nitrogen further increases lipophilicity and can influence hydrogen bonding potential, which is critical for receptor binding.[5] Bulky substituents on the sulfonamide nitrogen have been shown to decrease activity in some taurine analogs.[4]

The following diagram illustrates the key structural modifications and their anticipated impact on biological properties.

SAR_overview cluster_0 Core Taurine Scaffold cluster_1 Amino Group Modifications cluster_2 Sulfonyl Moiety Modifications Taurine Taurine (Baseline Activity, Poor BBB Penetration) N_Alkylation N-Alkylation (Generally Decreased Activity) Taurine->N_Alkylation Modify Acylation Acylation (Prodrug Potential, Improved PK) Taurine->Acylation Modify Sulfonamide Sulfonamide (Increased Lipophilicity) Taurine->Sulfonamide Modify N_Methylsulfonamide N-Methylsulfonamide (Further Increased Lipophilicity, Altered H-Bonding) Sulfonamide->N_Methylsulfonamide Modify

Caption: Key structural modifications of the taurine scaffold and their general effects on activity and pharmacokinetics.

Comparative Performance Data

To illustrate the impact of these structural modifications, the following table presents hypothetical experimental data based on known SAR principles for taurine analogs.

CompoundStructureIn Vitro GABA-A Receptor Binding (Ki, nM)In Vivo Anticonvulsant Activity (ED50, mg/kg)Brain/Plasma Ratio
Taurine H₂N-CH₂-CH₂-SO₃H1500> 5000.05
2-aminoethanesulfonamide H₂N-CH₂-CH₂-SO₂NH₂8002500.2
2-amino-N-methylethanesulfonamide H₂N-CH₂-CH₂-SO₂NHCH₃6501500.4
N-acetyl-2-amino-N-methylethanesulfonamide CH₃CONH-CH₂-CH₂-SO₂NHCH₃> 10000 (inactive)100 (as prodrug)0.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate expected trends based on SAR principles.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the structure-activity relationships of taurine analogs.

In Vitro GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the GABA-A receptor.

Materials:

  • [³H]-Muscimol (radioligand)

  • GABA (unlabeled ligand)

  • Rat cortical membranes (source of GABA-A receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (Taurine, analogs)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Tris-HCl buffer

    • 50 µL of test compound at various concentrations

    • 50 µL of [³H]-Muscimol (final concentration ~2 nM)

    • 50 µL of rat cortical membrane preparation

  • Incubation: Incubate the plate at 4°C for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with 5 mL of ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound (the concentration that inhibits 50% of specific [³H]-Muscimol binding). Calculate the Ki value using the Cheng-Prusoff equation.

gaba_binding_workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Membrane_Prep Prepare Rat Cortical Membranes Assay_Setup Set up 96-well plate: Buffer, Compound, [3H]-Muscimol, Membranes Membrane_Prep->Assay_Setup Incubation Incubate at 4°C for 30 min Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for the in vitro GABA-A receptor binding assay.

In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazol-induced Seizure Model)

This protocol describes a common in vivo model to assess the anticonvulsant effects of test compounds.

Objective: To determine the median effective dose (ED50) of test compounds required to protect against pentylenetetrazol (PTZ)-induced seizures.

Materials:

  • Male ICR mice (20-25 g)

  • Pentylenetetrazol (PTZ)

  • Test compounds (Taurine, analogs)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.) for the compound to be absorbed and distributed.

  • PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the mice for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Data Analysis: Record the number of animals in each group that are protected from seizures. Calculate the ED50 value using probit analysis.

Conclusion

The structure-activity relationship of this compound and related taurine analogs is a compelling area of research for the development of novel therapeutics, particularly for neurological disorders. The targeted modifications of the taurine scaffold, specifically at the sulfonyl moiety, offer a promising strategy to overcome the pharmacokinetic limitations of the parent molecule. The N-methylsulfonamide group in this compound is a key feature that is predicted to enhance lipophilicity and brain penetration, leading to improved in vivo efficacy compared to taurine. Further investigation into the metabolic stability and off-target effects of this and other analogs is warranted to fully elucidate their therapeutic potential.

References

In Vitro Validation of "2-amino-N-methylethanesulfonamide hydrochloride" as a Putative Taurine Transporter Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of "2-amino-N-methylethanesulfonamide hydrochloride" as a potential enzyme inhibitor, with a specific focus on the taurine transporter (TauT). Drawing from established principles of enzyme kinetics and transporter biology, we present a scientifically rigorous approach to characterize its inhibitory activity and compare its performance against known modulators of taurine transport. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Scientific Rationale

Taurine (2-aminoethanesulfonic acid) is a vital organic acid involved in numerous physiological processes, including antioxidation, anti-inflammatory responses, and osmoregulation.[1] The cellular concentration of taurine is primarily regulated by the sodium- and chloride-dependent taurine transporter (TauT), a member of the solute carrier 6 (SLC6) family.[1][2] Dysfunction of TauT has been implicated in various pathological conditions, making it a compelling target for therapeutic intervention.[2][3]

"this compound" shares structural similarities with taurine, suggesting it may act as a competitive inhibitor of TauT. This guide outlines the experimental strategy to test this hypothesis, providing a head-to-head comparison with established TauT inhibitors.

Comparative Analysis of Putative and Known TauT Inhibitors

To objectively assess the inhibitory potential of "this compound," it is essential to compare its performance against a panel of known TauT inhibitors. Based on existing literature, the following compounds are recommended for a comparative analysis:

CompoundKnown Mechanism/ActivityReference
Taurine Natural substrate of TauT; will act as a competitive inhibitor in binding assays.[2]
β-alanine A known competitive inhibitor of TauT.[4][1][4]
Guanidinoethyl sulfonate (GES) A competitive inhibitor of taurine transport.[1][1][5]
Piperidine-4-sulfonic acid A known inhibitor that stabilizes TauT in an inward-open conformation.[2][5]

The primary endpoint of this comparative study will be the determination of the half-maximal inhibitory concentration (IC50) for each compound. This value represents the concentration of an inhibitor required to reduce the rate of the enzymatic reaction or transport process by 50%.

Experimental Workflow: A Step-by-Step Guide

The following sections detail the protocols for a robust in vitro validation of "this compound" as a TauT inhibitor. The experimental design emphasizes self-validation through the inclusion of appropriate controls and comparators.

General Enzyme Inhibition Assay Protocol (Spectrophotometric)

This protocol provides a general framework for determining the inhibitory effect of the test compounds on enzyme activity.[6]

Materials:

  • Purified enzyme of interest (e.g., a reporter enzyme coupled to the transport process)

  • Substrate for the enzyme

  • Test compound ("this compound")

  • Comparative inhibitors (Taurine, β-alanine, GES, Piperidine-4-sulfonic acid)

  • Assay buffer (optimized for the specific enzyme)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test and comparative compounds in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the compounds in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid impacting enzyme activity.[6]

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add enzyme solution and the desired concentrations of the test and comparative compounds.

    • Positive control: Include wells with a known inhibitor.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.[6]

  • Measurement: Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader. The change in absorbance corresponds to product formation or substrate consumption.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Cell-Based Taurine Uptake Assay

A more direct method to assess TauT inhibition is to measure the uptake of radiolabeled taurine in cells overexpressing the transporter.

Materials:

  • HEK293 cells stably expressing human TauT (or a similar cell line)

  • Cell culture medium and supplements

  • [³H]Taurine (or other suitable radiolabeled taurine)

  • Test compound and comparative inhibitors

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Culture the TauT-expressing cells in appropriate flasks or plates until they reach a suitable confluency.

  • Compound Preparation: Prepare serial dilutions of the test and comparative compounds in the assay buffer.

  • Assay Protocol:

    • Wash the cells with a pre-warmed buffer.

    • Pre-incubate the cells with the test compounds or control vehicle for a specified time.

    • Initiate the uptake by adding the assay buffer containing [³H]Taurine and the respective inhibitors.

    • After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Calculate the percentage of inhibition of taurine uptake for each compound concentration relative to the vehicle control.

    • Determine the IC50 values as described in the general inhibition assay protocol.

Data Presentation and Interpretation

The results of the in vitro assays should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Inhibitory Activity against Taurine Transporter (TauT)

CompoundIC50 (µM)95% Confidence Interval
This compound Experimental ValueExperimental Value
TaurineExperimental ValueExperimental Value
β-alanineExperimental ValueExperimental Value
Guanidinoethyl sulfonate (GES)Experimental ValueExperimental Value
Piperidine-4-sulfonic acidExperimental ValueExperimental Value

A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of "this compound" to those of the known inhibitors, its relative potency can be determined.

Visualizing the Mechanism and Workflow

Graphical representations are crucial for understanding the proposed mechanism of action and the experimental design.

G cluster_0 Hypothesized Mechanism of Competitive Inhibition TauT Taurine Transporter (TauT) BindingSite TauT->BindingSite Taurine Taurine (Substrate) Taurine->BindingSite Binds Inhibitor 2-amino-N- methylethanesulfonamide hydrochloride Inhibitor->BindingSite Competitively Binds G cluster_1 In Vitro Validation Workflow start Start: Hypothesis Inhibition of TauT reagents Reagent Preparation: - Test Compound - Comparators - Enzyme/Cells - Substrate start->reagents assay Perform Inhibition Assay: - Spectrophotometric or - Cell-based Uptake reagents->assay data_collection Data Collection: - Measure Absorbance or - Radioactivity assay->data_collection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 data_collection->data_analysis comparison Comparative Analysis: - Compare IC50 values - Assess Potency data_analysis->comparison end Conclusion: Validate/Refute Hypothesis comparison->end

References

A Comparative Analysis of Taurinamide Hydrochloride and its N-Methylated Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-amino-N-methylethanesulfonamide hydrochloride and its structurally related analogs. The focus is on elucidating the impact of subtle chemical modifications on their physicochemical properties and biological activities, with the goal of informing researchers in drug discovery and development. This document is structured to provide not just a side-by-side comparison, but also the scientific rationale behind the observed differences in performance, supported by experimental data and detailed protocols.

Introduction: The Significance of Taurine and its Analogs

Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid abundant in many mammalian tissues, playing a crucial role in various physiological processes.[1][2] Its functions are diverse, ranging from osmoregulation and bile salt conjugation to neuroprotection and anti-inflammatory responses.[2] However, the therapeutic potential of taurine itself is limited by its low lipophilicity and inability to efficiently cross the blood-brain barrier.[3] This has spurred the development of taurine analogs with improved pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific class of these analogs: taurinamides, and the influence of N-alkylation on their biological profile.

We will compare the parent compound, 2-aminoethanesulfonamide hydrochloride (Taurinamide HCl), with its N-methyl and N,N-dimethyl derivatives:

  • This compound (the focus of this guide)

  • 2-amino-N,N-dimethylethanesulfonamide hydrochloride

A key comparator in our analysis will be N-methyltaurine , a naturally occurring taurine derivative found in red algae, for which there is a growing body of research.[4]

Structural and Physicochemical Comparison

The primary structural difference among the compounds is the degree of methylation on the sulfonamide nitrogen. This seemingly minor modification can significantly impact their physicochemical properties, which in turn influences their biological activity.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
2-aminoethanesulfonamide hydrochloride (Taurinamide HCl)Chemical structure of 2-aminoethanesulfonamide hydrochlorideC₂H₉ClN₂O₂S160.62Primary sulfonamide
This compound Chemical structure of this compoundC₃H₁₁ClN₂O₂S174.65Secondary sulfonamide
2-amino-N,N-dimethylethanesulfonamide hydrochlorideChemical structure of 2-amino-N,N-dimethylethanesulfonamide hydrochlorideC₄H₁₃ClN₂O₂S188.68Tertiary sulfonamide
N-methyltaurineChemical structure of N-methyltaurineC₃H₉NO₃S139.17N-methylated sulfonic acid

Note: Chemical structures are illustrative and represent the core structures of the compounds.

The progressive N-methylation is expected to increase the lipophilicity of the taurinamide analogs. This can have a profound effect on their ability to cross cellular membranes and the blood-brain barrier, a desirable trait for neurologically active compounds.[3]

Comparative Biological Activity

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential activity based on studies of its parent compound, taurinamide, and its close analog, N-methyltaurine.

Neuroprotection and GABAergic Activity

Taurine and its analogs are known to exert neuroprotective effects, partly through their interaction with GABA receptors.[3] Structure-activity relationship studies have shown that the two-carbon backbone of taurine is crucial for this activity.[3]

  • Taurinamide: The parent amide of taurine is a precursor to taurine in some metabolic pathways and is expected to share some of its neuroprotective properties.

  • N-methylated Analogs: Methylation of the sulfonamide nitrogen may modulate the affinity and efficacy of these compounds at GABA receptors. Increased lipophilicity could enhance brain penetration, potentially leading to more potent central nervous system effects.

Anti-inflammatory and Antioxidant Properties

A significant body of research points to the anti-inflammatory and antioxidant effects of taurine and its derivatives. Taurolidine, a taurinamide-derived compound, exhibits potent anti-inflammatory and antimicrobial properties.[5] It is known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1.[5]

It is plausible that this compound and its N,N-dimethyl analog also possess anti-inflammatory and antioxidant activities. The N-methyl group could influence their interaction with inflammatory signaling pathways.

Skeletal Muscle Protection: An Experimental Showcase

A compelling area of research for taurine analogs is in the protection against skeletal muscle atrophy. A study on N-methyltaurine demonstrated its ability to prevent dexamethasone-induced muscle atrophy in both C2C12 myotubes (an in vitro model) and in mice (an in vivo model). This provides a valuable experimental framework for comparing the efficacy of our target compounds.

Experimental Data Snapshot: N-methyltaurine in Muscle Atrophy Model

Experimental ModelKey Findings
In Vitro (C2C12 myotubes) N-methyltaurine treatment prevented the dexamethasone-induced reduction in myotube diameter.
In Vivo (Mice) Oral administration of N-methyltaurine attenuated the dexamethasone-induced loss of muscle mass.

This data suggests that N-methylation of the amino group in taurine does not abolish its protective effects on muscle tissue. It is therefore a reasonable hypothesis that N-methylation of the sulfonamide group in taurinamide could yield compounds with similar or even enhanced activity in this model.

Experimental Protocols

To facilitate further research and direct comparison, we provide a detailed protocol for the dexamethasone-induced muscle atrophy assay in C2C12 myotubes, a key experiment for evaluating the efficacy of these compounds.

In Vitro Dexamethasone-Induced Muscle Atrophy Assay

Objective: To assess the ability of test compounds to prevent dexamethasone-induced atrophy in differentiated C2C12 myotubes.

Workflow Diagram:

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Analysis A Seed C2C12 myoblasts B Grow to 80-90% confluency A->B C Induce differentiation in differentiation medium (DM) for 4-6 days B->C D Treat differentiated myotubes with 100 µM Dexamethasone C->D E Co-treat with test compounds (e.g., 2-amino-N-methylethanesulfonamide HCl) at various concentrations D->E F Incubate for 24-48 hours E->F G Immunofluorescence staining for Myosin Heavy Chain (MHC) F->G J Western blot for atrophy markers (e.g., MuRF1, Atrogin-1) F->J H Image acquisition and analysis G->H I Measure myotube diameter H->I

Caption: Workflow for the in vitro muscle atrophy assay.

Step-by-Step Protocol:

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Differentiation: Once cells reach 80-90% confluency, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin). Culture for 4-6 days to allow myotube formation.

  • Treatment: Treat the differentiated myotubes with 100 µM dexamethasone to induce atrophy. Simultaneously, add the test compounds (this compound and its analogs) at a range of concentrations. Include a vehicle control (dexamethasone only) and a negative control (no treatment). Incubate for 24 to 48 hours.

  • Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% bovine serum albumin (BSA). Incubate with a primary antibody against Myosin Heavy Chain (MHC), followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Image Analysis: Capture images using a fluorescence microscope. Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).

  • Western Blotting (Optional): Lyse the cells and perform western blot analysis to quantify the expression of muscle atrophy markers such as MuRF1 and Atrogin-1.

Signaling Pathways

The biological effects of taurine and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Potential Signaling Pathways for Taurinamide Analogs:

G cluster_0 Compound cluster_1 Cellular Targets & Pathways cluster_2 Biological Effects Compound Taurinamide Analog GABA_R GABA Receptors Compound->GABA_R Modulation Infl_Pathways Inflammatory Pathways (e.g., NF-κB) Compound->Infl_Pathways Inhibition Ox_Stress Oxidative Stress Pathways (e.g., Nrf2) Compound->Ox_Stress Modulation Muscle_Reg Muscle Regulatory Pathways (e.g., Akt/mTOR, FoxO) Compound->Muscle_Reg Modulation Neuroprotection Neuroprotection GABA_R->Neuroprotection Anti_Infl Anti-inflammation Infl_Pathways->Anti_Infl Antioxidant Antioxidant Effect Ox_Stress->Antioxidant Muscle_Prot Muscle Protection Muscle_Reg->Muscle_Prot

Caption: Potential signaling pathways modulated by taurinamide analogs.

Conclusion and Future Directions

The N-methylated analogs of taurinamide, including this compound, represent a promising class of compounds for further investigation. Based on the available data for related structures, these compounds are hypothesized to possess neuroprotective, anti-inflammatory, and muscle-protective properties. The addition of methyl groups to the sulfonamide nitrogen is a key structural modification that likely enhances their lipophilicity and potential for crossing biological membranes.

Future research should focus on direct, head-to-head comparisons of these analogs in standardized in vitro and in vivo assays. The dexamethasone-induced muscle atrophy model presented here serves as an excellent starting point. Elucidating their precise mechanisms of action and their effects on key signaling pathways will be critical for advancing their development as potential therapeutic agents.

References

A-001: A Comparative Benchmarking Guide for the Novel Taurine Transporter Modulator, 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, 2-amino-N-methylethanesulfonamide hydrochloride (designated A-001), against established inhibitors of the human taurine transporter (TauT), also known as Solute Carrier Family 6 Member 6 (SLC6A6). Due to the absence of prior biological activity data for A-001, this document establishes a scientifically rigorous, hypothetical test case. We position A-001 as a potential modulator of TauT, based on its structural analogy to taurine. This guide will detail the mechanism of action of known TauT inhibitors, provide standardized protocols for comparative analysis, and present a logical framework for data interpretation. The intended audience for this guide includes researchers in drug discovery, pharmacology, and neuroscience.

Introduction: The Rationale for Targeting the Taurine Transporter (TauT)

The taurine transporter (TauT) is a sodium- and chloride-dependent symporter responsible for the cellular uptake of taurine.[1][2] Taurine is one of the most abundant free amino acids in mammals and plays a critical role in a multitude of physiological processes, including osmoregulation, neuromodulation, antioxidation, and conjugation of bile acids.[2][3] Given its widespread importance, the dysfunction of TauT has been implicated in various pathological conditions. Recent studies have highlighted the potential of TauT as a therapeutic target in oncology, with its overexpression linked to the progression of certain cancers and chemoresistance.[4][5][6] Furthermore, TauT's role in the central nervous system suggests its potential as a target for neurological disorders.[7]

The compound at the center of this guide, this compound (A-001), is a structural analog of N-methyltaurine, a naturally occurring taurine derivative.[3][8][9] While N-methyltaurine itself has been investigated for its pharmacokinetic properties and potential cytoprotective effects, the biological activity of A-001 remains uncharacterized.[10] This guide, therefore, serves as a proactive blueprint for elucidating the inhibitory potential of A-001 on TauT by comparing it with well-documented inhibitors.

Comparative Landscape: Established Taurine Transporter Inhibitors

A critical aspect of benchmarking a novel compound is to compare its activity against well-characterized inhibitors. For the taurine transporter, several compounds with varying mechanisms of action and potencies have been identified.

  • Guanidinoethyl Sulfonate (GES): GES is a widely used competitive inhibitor of the taurine transporter.[11][12] It is a structural analogue of taurine and is frequently used in research to induce taurine depletion.[12][13] It's important to note that GES also exhibits off-target effects, including weak agonist and antagonist activity at GABA-A receptors and competitive antagonism at glycine receptors.[11][14][15]

  • β-alanine: This naturally occurring beta-amino acid is another competitive inhibitor of TauT.[16][17] It is often used in studies to investigate the physiological roles of taurine by inducing its depletion.[18][19]

  • Other Known Inhibitors: A range of other compounds have been identified as TauT inhibitors, including piperidine-4-sulfonic acid, imidazole-4-acetic acid, 5-aminovaleric acid, nipecotic acid, and homotaurine.[1][20] These compounds offer a broader chemical space for comparative analysis.

The following table summarizes the key characteristics of these established inhibitors, which will serve as benchmarks for A-001.

InhibitorMechanism of ActionReported IC50Key Characteristics
Guanidinoethyl Sulfonate (GES) Competitive5.27 ± 1.46 µM[7]Widely used for in vivo and in vitro taurine depletion studies.[12][13] Known off-target effects on GABA-A and glycine receptors.[11][14]
β-alanine Competitive31.65 ± 10.76 µM[7]A naturally occurring amino acid used to induce taurine deficiency.[17][18]
Piperidine-4-sulfonic acid CompetitiveHigher affinity than γ-aminobutyrate[21]Stabilizes TauT in an inward-open conformation.[20] Proposed as a lead structure for novel drug design.[21]

Experimental Design for Benchmarking A-001

To comprehensively evaluate the inhibitory potential of A-001 on the taurine transporter, a multi-faceted experimental approach is required. This section outlines the key assays and workflows.

Primary Screening: In Vitro Taurine Uptake Assay

The foundational experiment to determine if A-001 interacts with TauT is a radiolabeled taurine uptake assay. This assay directly measures the ability of a compound to inhibit the transport of taurine into cells overexpressing the transporter.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Taurine Uptake Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human TauT (SLC6A6) prep2 Seed cells into 96-well plates prep1->prep2 assay1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer prep2->assay1 assay2 Pre-incubate with A-001 or known inhibitors (GES, β-alanine) at various concentrations assay1->assay2 assay3 Initiate uptake by adding [3H]-taurine assay2->assay3 assay4 Incubate for a defined period (e.g., 10 minutes) at 37°C assay3->assay4 assay5 Terminate uptake by washing with ice-cold KRH buffer assay4->assay5 analysis1 Lyse cells and measure radioactivity using a scintillation counter assay5->analysis1 analysis2 Calculate percentage inhibition relative to vehicle control analysis1->analysis2 analysis3 Plot dose-response curves and determine IC50 values analysis2->analysis3

Caption: Workflow for the in vitro [3H]-taurine uptake assay.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human taurine transporter (SLC6A6) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer containing NaCl, KCl, CaCl2, MgSO4, KH2PO4, HEPES, and glucose, with the pH adjusted to 7.4.

  • Compound Preparation: Prepare a dilution series of A-001, GES, and β-alanine in KRH buffer.

  • Assay Procedure:

    • Wash the cells with pre-warmed KRH buffer.

    • Add the compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.

    • Initiate taurine uptake by adding KRH buffer containing a fixed concentration of [3H]-taurine.

    • Incubate for 10 minutes at 37°C.

    • Terminate the assay by rapidly washing the cells three times with ice-cold KRH buffer.

  • Detection: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value.

Mechanistic Elucidation: Kinetic Analysis

To understand how A-001 inhibits TauT (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis is performed. This involves measuring the rate of taurine uptake at various taurine concentrations in the presence and absence of A-001.

Experimental Design:

  • Perform the taurine uptake assay as described above.

  • Use a range of [3H]-taurine concentrations (e.g., 0.1 to 10 times the Km value of taurine for TauT).

  • For each taurine concentration, measure uptake in the absence and presence of a fixed concentration of A-001 (typically at or near its IC50 value).

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of A-001 on the Km (substrate affinity) and Vmax (maximum transport velocity) of taurine transport.

Interpreting the Results:

  • Competitive Inhibition: Increased Km, Vmax remains unchanged.

  • Non-competitive Inhibition: Km remains unchanged, Vmax is reduced.

  • Uncompetitive Inhibition: Both Km and Vmax are reduced.

Hypothetical Benchmarking Data for A-001

The following table presents a hypothetical outcome of the benchmarking studies, illustrating how the performance of A-001 could be compared to the established inhibitors.

CompoundIC50 (µM)Inhibition TypeOff-Target Activity
A-001 (Hypothetical) 15.8 ± 2.1CompetitiveTo be determined
Guanidinoethyl Sulfonate (GES) 5.27 ± 1.46CompetitiveYes (GABA-A, Glycine Receptors)[11][14]
β-alanine 31.65 ± 10.76CompetitiveMinimal

Signaling Pathway Context

The activity of the taurine transporter can be modulated by various intracellular signaling pathways. For instance, protein kinase C (PKC) has been shown to inhibit taurine transport.[5] Understanding these regulatory mechanisms is crucial for interpreting the effects of novel inhibitors.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TauT TauT (SLC6A6) CellularFunctions Cellular Functions (Osmoregulation, Antioxidation) TauT->CellularFunctions Taurine Influx Taurine Taurine Taurine->TauT Transport A001 A-001 A001->TauT Inhibition GES GES GES->TauT Inhibition PKC Protein Kinase C PKC->TauT Inhibition mTOR mTOR Pathway mTOR->TauT Regulation

Caption: Regulation of the Taurine Transporter (TauT) signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel compound this compound (A-001) against known inhibitors of the taurine transporter. By following the detailed experimental protocols and data analysis frameworks presented, researchers can effectively characterize the inhibitory potential and mechanism of action of A-001.

Future studies should focus on:

  • Selectivity Profiling: Assessing the activity of A-001 against other members of the SLC6 transporter family to determine its selectivity.

  • In Vivo Efficacy: Evaluating the ability of A-001 to modulate taurine levels and exert therapeutic effects in relevant animal models of diseases where TauT is implicated.

  • Structural Biology: Elucidating the binding mode of A-001 to the taurine transporter through techniques such as cryo-electron microscopy to guide further drug development efforts.

References

The Case for 2-amino-N-methylethanesulfonamide hydrochloride: A Guide to its Use as a Negative Control in Taurine-Related Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling and drug development, the integrity of an experiment often hinges on the quality of its controls. A well-chosen negative control is the bedrock upon which robust and reliable data are built. This guide provides a comprehensive comparison of 2-amino-N-methylethanesulfonamide hydrochloride, a structural analog of the ubiquitous signaling molecule taurine, and its application as a negative control in experimental settings. We will delve into the rationale for its use, its comparison with other controls, and provide a detailed protocol for its validation.

The Critical Role of a Negative Control

A negative control is an experimental condition that is not expected to produce a positive result. It is essential for identifying and ruling out false positives that may arise from experimental variables other than the one being tested. In the context of pharmacological studies, an ideal negative control is a molecule that is structurally similar to the active compound (the positive control) but is biologically inert in the specific assay being performed. This allows researchers to ascertain that the observed effects are genuinely due to the specific molecular interactions of the active compound and not some general, non-specific effect of introducing a molecule of similar size, charge, or solubility into the system.

This compound: A Taurine Analog of Interest

This compound is a derivative of 2-aminoethanesulfonamide (taurinamide). Its parent compound, taurine (2-aminoethanesulfonic acid), is a semi-essential amino acid with a vast array of physiological roles, including neuromodulation, cell volume regulation, and antioxidant defense.[1] Taurine is known to exert its effects through various mechanisms, including interaction with GABA-A receptors and potentially its own specific receptors.[2][3]

The key structural feature of this compound that makes it a compelling candidate for a negative control is the methylation of the sulfonamide nitrogen. Structure-activity relationship studies of taurine analogs have demonstrated that modifications to the amine or the sulfonate groups can drastically alter biological activity.[4][5][6] It is hypothesized that the N-methyl group in this compound may sterically hinder its interaction with the binding sites of taurine receptors or transporters, thereby rendering it biologically inactive in taurine-responsive systems.

Comparison with Other Experimental Controls

To appreciate the value of this compound, it is useful to compare it with other commonly used controls in the study of taurine signaling.

Control TypeExampleAdvantagesDisadvantages
Positive Control TaurineConfirms that the experimental system is responsive to the signaling molecule of interest.Does not help in identifying non-specific effects.
Vehicle Control Saline, DMSO, etc.Accounts for the effects of the solvent in which the test compounds are dissolved.Does not control for the non-specific effects of a molecule with a similar chemical structure to the active compound.
Alternative Negative Control Glycine (structurally distinct amino acid)Can demonstrate the specificity of the response to taurine-like structures.May have its own biological effects through different pathways. Does not control for physicochemical properties of a taurine analog.
Proposed Negative Control This compound Structurally similar to taurine, controlling for non-specific effects related to molecular size, charge, and functional groups. Hypothesized to be biologically inert in taurine-specific pathways.Requires rigorous validation to confirm its lack of biological activity in the specific experimental model.

Validating this compound as a Negative Control: An Experimental Workflow

The cornerstone of using any compound as a negative control is its empirical validation in the specific experimental system. Below is a detailed protocol for validating the inertness of this compound in a cell-based assay designed to measure taurine-induced changes in intracellular calcium concentration.

Experimental Objective

To determine if this compound elicits a calcium response in a taurine-sensitive cell line and to compare its effect to that of taurine (positive control) and a vehicle control.

Materials
  • Taurine-sensitive cell line (e.g., a neuronal cell line known to express taurine receptors)

  • Cell culture medium and supplements

  • This compound

  • Taurine

  • Vehicle (e.g., sterile, deionized water or saline)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Step-by-Step Protocol
  • Cell Culture: Plate the taurine-sensitive cells in a 96-well, black-walled, clear-bottom plate suitable for fluorescence measurements. Culture the cells until they reach 80-90% confluency.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate them with the calcium-sensitive dye Fura-2 AM in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with the buffered salt solution to remove any extracellular dye.

  • Compound Preparation: Prepare stock solutions of taurine and this compound in the vehicle. From these, prepare a series of dilutions to be tested.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before the addition of any compounds.

  • Compound Addition: Add the different concentrations of taurine (positive control), this compound (test negative control), and the vehicle control to the designated wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the change in intracellular calcium concentration for each condition relative to the baseline.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Plate and Culture Taurine-Sensitive Cells dye_loading 2. Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading compound_prep 3. Prepare Test Compounds (Taurine, Negative Control, Vehicle) dye_loading->compound_prep baseline 4. Measure Baseline Fluorescence compound_prep->baseline addition 5. Add Compounds to Wells baseline->addition measurement 6. Measure Fluorescence Over Time addition->measurement data_analysis 7. Analyze Calcium Response Data measurement->data_analysis

Caption: Workflow for validating a negative control in a cell-based calcium assay.

Interpreting the Validation Data

The expected outcome of a successful validation is that this compound will not elicit a significant change in intracellular calcium, similar to the vehicle control, while taurine will produce a robust, dose-dependent increase.

Hypothetical Experimental Data
TreatmentConcentration (µM)Mean Peak Calcium Response (ΔF/F₀) ± SD
Vehicle Control-0.05 ± 0.02
This compound 10.06 ± 0.03
100.07 ± 0.02
1000.08 ± 0.04
Taurine (Positive Control)10.25 ± 0.05
100.85 ± 0.10
1001.50 ± 0.15

The Underlying Signaling Pathway: A Visual Guide

To understand why taurine elicits a response and why a well-chosen negative control should not, it is helpful to visualize the known signaling pathway. Taurine is known to interact with GABA-A receptors, which are ligand-gated ion channels. Upon binding, these channels open, allowing chloride ions to enter the cell, leading to hyperpolarization and a decrease in neuronal excitability. In some cell types, taurine can also modulate intracellular calcium levels through various mechanisms.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space taurine Taurine receptor Taurine Receptor (e.g., GABA-A Receptor) taurine->receptor Binds neg_control 2-amino-N-methylethanesulfonamide hydrochloride neg_control->receptor Does Not Bind (Hypothesized) response Cellular Response (e.g., Ca²⁺ influx, channel opening) receptor->response Activates

References

Assessing the Target Specificity of 2-amino-N-methylethanesulfonamide hydrochloride: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for assessing the target specificity of "2-amino-N-methylethanesulfonamide hydrochloride," a synthetic molecule belonging to the sulfonamide class of compounds. Given the broad range of biological activities exhibited by sulfonamides—from antimicrobial to anti-inflammatory and anticancer effects—a rigorous evaluation of on-target and off-target interactions is critical for advancing this molecule through the development pipeline.[1][2]

This document will delve into the experimental methodologies and data interpretation necessary to build a robust specificity profile for this compound. We will operate under the hypothesis that, based on its structural similarity to classic sulfa drugs, its primary target is likely a bacterial enzyme, such as dihydropteroate synthase (DHPS), involved in folic acid synthesis.[][4] This guide will, therefore, focus on techniques to validate this primary target and to identify potential off-target interactions, particularly with human enzymes, which could lead to toxicity.

The Rationale for Specificity Assessment

The efficacy of any therapeutic agent is intrinsically linked to its specificity. A highly specific compound will primarily interact with its intended target, leading to the desired therapeutic effect with minimal side effects. Conversely, promiscuous compounds that bind to multiple off-target molecules can trigger a cascade of unintended biological responses, resulting in adverse drug reactions and potential toxicity. Therefore, a thorough understanding of a compound's specificity is not merely an academic exercise but a crucial step in de-risking a drug candidate and ensuring patient safety.

Experimental Workflow for Specificity Profiling

A multi-pronged approach is essential for a comprehensive assessment of target specificity. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico predictions.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Silico & Structural Analysis a Primary Target Validation (e.g., DHPS) b Selectivity Panel Screening (e.g., Kinase Panel) d Antimicrobial Activity (MIC Determination) a->d Correlates with c Human Enzyme Inhibition Assays (e.g., hDHFR) h Off-Target Prediction Algorithms b->h Informs e Cytotoxicity Assays (e.g., Human Cell Lines) c->e Predicts f Target Engagement Assays g Homology Modeling & Docking g->a Guides

Caption: A generalized workflow for assessing the target specificity of a novel compound.

PART 1: Primary Target Validation and Potency Determination

The initial step is to confirm the hypothesized primary target and quantify the compound's potency.

Experimental Protocol: Recombinant DHPS Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the activity of recombinant dihydropteroate synthase (DHPS) from a representative bacterial species (e.g., E. coli).

Methodology:

  • Expression and Purification of Recombinant DHPS:

    • Clone the gene encoding DHPS into an expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into a suitable bacterial expression strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the recombinant DHPS using nickel-affinity chromatography.

    • Verify the purity and concentration of the protein using SDS-PAGE and a Bradford assay.

  • Enzyme Inhibition Assay:

    • The assay is based on the enzymatic reaction where DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.

    • Prepare a reaction mixture containing a known concentration of purified DHPS, its substrates (PABA and DHPP), and necessary cofactors in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Include a positive control (a known DHPS inhibitor like sulfamethoxazole) and a negative control (vehicle, e.g., DMSO).

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

    • Measure the rate of product formation or substrate depletion using a suitable detection method, such as spectrophotometry or HPLC.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Comparative Data: Potency Against Primary Target
CompoundTargetIC50 (µM)
This compound E. coli DHPS(Experimental Value)
Sulfamethoxazole (Reference Compound)E. coli DHPS~1.5 µM

Note: The IC50 for the reference compound is an approximate value from the literature and should be determined concurrently in the same assay for accurate comparison.

PART 2: Assessing Specificity Against Homologous Human Enzymes

A critical aspect of specificity is the compound's lack of activity against human enzymes that are either structurally related to the primary target or perform analogous functions. For a potential antibacterial targeting folate synthesis, the key human enzyme to investigate is dihydrofolate reductase (hDHFR), even though it is downstream of DHPS, as many antifolates have activity against both.

Experimental Protocol: Human Dihydrofolate Reductase (hDHFR) Inhibition Assay

Methodology:

  • Source of Enzyme: Use commercially available recombinant human DHFR.

  • Enzyme Inhibition Assay:

    • The assay measures the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by hDHFR, with NADPH as a cofactor.

    • The reaction can be monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

    • Prepare a reaction mixture containing hDHFR, DHF, and NADPH in a suitable buffer.

    • Add varying concentrations of this compound.

    • Include a positive control (a known hDHFR inhibitor like methotrexate) and a negative control (vehicle).

    • Monitor the change in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value as described for the DHPS assay.

Comparative Data: Selectivity Profile
CompoundTargetIC50 (µM)Selectivity Index (hDHFR IC50 / DHPS IC50)
This compound E. coli DHPS(Value from Part 1)(Calculated Value)
Human DHFR(Experimental Value)
SulfamethoxazoleE. coli DHPS~1.5 µM>100
Human DHFR>150 µM

A high selectivity index (ideally >100) indicates that the compound is significantly more potent against the bacterial target than the human enzyme, suggesting a lower potential for mechanism-based toxicity.

PART 3: Broader Off-Target Screening

To identify unanticipated off-target interactions, screening against a panel of diverse human proteins is essential. Kinase panels are commonly used due to the large number of kinases in the human genome and their frequent involvement in off-target effects of drugs.

Experimental Protocol: Kinase Panel Screening

Methodology:

  • Panel Selection: Utilize a commercially available kinase screening service that offers a diverse panel of human kinases (e.g., Eurofins, Reaction Biology). A common initial screen might involve a panel of 50-100 kinases.

  • Assay Format: These services typically employ radiometric, fluorescence, or luminescence-based assays to measure kinase activity.

  • Screening Concentration: A single high concentration of this compound (e.g., 10 µM) is often used for the initial screen.

  • Data Analysis: The results are usually reported as the percentage of inhibition at the tested concentration. Any kinase showing significant inhibition (e.g., >50%) should be flagged for further investigation with a full dose-response curve to determine its IC50.

Data Interpretation

The goal is to identify any off-target kinases that are inhibited with a potency comparable to or greater than the primary target. Significant inhibition of a kinase could indicate potential for off-target toxicities.

PART 4: Cellular Assays to Correlate Biochemical Activity and Assess Cytotoxicity

Cell-based assays are crucial to confirm that the biochemical activity of the compound translates to a biological effect in a cellular context and to assess its general toxicity to human cells.

Experimental Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Methodology:

  • Bacterial Strains: Test against a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution Method (CLSI Guidelines):

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Human Cell Cytotoxicity Assay

Methodology:

  • Cell Lines: Use a panel of human cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney).

  • MTT or CellTiter-Glo Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

    • Add the MTT reagent or CellTiter-Glo reagent to the wells.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the CC50 value (the concentration that reduces cell viability by 50%).

Comparative Data: Therapeutic Index
CompoundBacterial MIC50 (µg/mL)Human Cell CC50 (µg/mL)Therapeutic Index (CC50 / MIC50)
This compound (Experimental Value)(Experimental Value)(Calculated Value)

A high therapeutic index is desirable, indicating that the compound is toxic to bacteria at concentrations far below those that are toxic to human cells.

Signaling Pathway Visualization

Should off-target screening reveal potent inhibition of a specific kinase, it is crucial to understand the downstream consequences of this interaction. For example, if the compound were found to inhibit a key kinase in the MAPK/ERK pathway, the following diagram would illustrate the potential for unintended cellular effects.

G cluster_0 MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Inhibitor 2-amino-N-methylethanesulfonamide hydrochloride (Off-Target) Inhibitor->MEK Inhibition

Caption: Potential off-target inhibition of the MAPK/ERK signaling pathway.

Conclusion

The comprehensive assessment of target specificity is a cornerstone of modern drug development. For a novel compound like this compound, a systematic evaluation of its on-target potency, selectivity against related human enzymes, broader off-target profile, and cellular activity is non-negotiable. The experimental framework and comparative data presented in this guide provide a robust starting point for researchers to build a detailed specificity profile, ultimately enabling an informed decision on the continued development of this and other promising therapeutic candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 2-amino-N-methylethanesulfonamide hydrochloride as a hazardous waste unless confirmed otherwise by a complete hazard assessment. This conservative approach is fundamental to a robust laboratory safety culture.

Hazard Identification and Risk Assessment

Given the limited specific hazard data for this compound, a risk assessment based on its chemical structure—a sulfonamide—is necessary. Sulfonamides as a class can exhibit a range of biological activities and potential hazards. Therefore, it is prudent to assume the compound may be harmful if ingested, inhaled, or comes into contact with skin.

Key Assumed Hazards:

  • Skin and Eye Irritation: Similar sulfonamide compounds are known to cause skin and eye irritation.[2]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[2]

  • Unknown Toxicological Properties: The full toxicological profile is not widely documented.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Safety Goggles: To protect against splashes or airborne particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing from contamination.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is advised to prevent inhalation of dust.

All handling of this compound should ideally take place within a well-ventilated chemical fume hood.[1]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent or detergent solution, followed by a thorough water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Follow your institution's established procedures for reporting chemical spills.

Disposal Procedures

The disposal of this compound must be managed as a hazardous waste stream.[3][4] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5]

Experimental Protocol: Waste Collection and Containerization

Objective: To safely collect and containerize waste this compound for disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Approved hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Permanent marker

  • Personal Protective Equipment (as outlined in Section 2)

Procedure:

  • Waste Segregation: Isolate all waste containing this compound. This includes unused compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials. This waste stream should be kept separate from other chemical waste to prevent unintended reactions.[1][5]

  • Container Selection: Choose a waste container that is in good condition and compatible with the chemical. For solid waste, a sturdy, sealable plastic or glass container is appropriate. For liquid waste, ensure the container is leak-proof and has a secure screw-top cap.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "223757-01-5"

    • An accurate estimation of the concentration and total quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

  • Waste Accumulation: Add the waste to the labeled container. Keep the container securely closed at all times, except when adding waste.[5]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.[1]

  • Disposal Request: Once the container is full, or in accordance with your institution's waste pickup schedule, submit a request to your Environmental Health and Safety (EHS) department for disposal.[5][6] Do not accumulate large quantities of waste in the laboratory.[5]

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed carefully:

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).[3][7]

  • Rinsate Collection: The first rinsate, and any subsequent rinses if the compound is highly toxic, must be collected and disposed of as hazardous liquid waste.[5][7]

  • Container Disposal: After triple rinsing and air-drying, the labels on the container must be completely defaced or removed.[3] The clean, de-labeled container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.[3]

Summary of Chemical Properties

PropertyValueSource
CAS Number 223757-01-5[8]
Molecular Formula C3H11ClN2O2S[8][9]
Molecular Weight 174.65 g/mol [8][9]
Appearance Solid (form not specified)
Synonyms 2-amino-N-methylethane-1-sulfonamide hydrochloride[9]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate container Select & Label Approved Waste Container segregate->container accumulate Accumulate Waste in Sealed Container container->accumulate store Store in Designated Satellite Accumulation Area accumulate->store request Request EHS Pickup store->request disposal Disposal by Licensed Hazardous Waste Contractor request->disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 2-amino-N-methylethanesulfonamide hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 2-amino-N-methylethanesulfonamide hydrochloride (CAS No. 223757-01-5), with a specific focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As researchers and scientists, our commitment to safety is as critical as our pursuit of discovery. This document serves as an essential resource, moving beyond a simple checklist to explain the rationale behind each safety protocol.

The inherent properties of this compound, a sulfonamide compound, necessitate a comprehensive approach to risk mitigation. Safety Data Sheets (SDS) consistently identify it as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a robust PPE strategy is not merely a recommendation but a mandatory component of the experimental workflow.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all determination. It is a dynamic process that must be tailored to the specific handling scenario, considering the quantity of the compound, the potential for aerosolization, and the duration of exposure. Our approach is grounded in a hierarchy of controls, where PPE serves as the final, critical barrier between the researcher and the chemical.

Hazard Assessment: Understanding the Risks

Before any handling of this compound, a thorough risk assessment must be conducted. The primary routes of exposure to be controlled are:

  • Dermal (Skin) Contact: Can cause skin irritation.[1][2]

  • Ocular (Eye) Contact: Poses a risk of serious eye irritation.[1][2]

  • Inhalation: May cause respiratory tract irritation, particularly if the compound is in a powdered form and becomes airborne.[1][2]

  • Ingestion: Accidental ingestion can be harmful.

Personal Protective Equipment (PPE) Specification Summary

The following table outlines the recommended PPE for handling this compound in various laboratory settings. This summary is designed for quick reference and should be supplemented by the detailed protocols that follow.

Handling Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Weighing & Solution Preparation (in a ventilated enclosure) Double-gloved with powder-free nitrile gloves.[3][4]Chemical splash goggles.Laboratory coat.Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Potential for Dusting Double-gloved with powder-free nitrile gloves.[3][4]Chemical splash goggles and a face shield.[4][5]Disposable gown with tight-fitting cuffs.[3][4]An N95 or higher-rated respirator.[5][6]
Spill Cleanup Chemical-resistant gloves (e.g., neoprene or nitrile).[7]Chemical splash goggles and a face shield.[4][5]Chemical-resistant apron or coveralls over a lab coat.Air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates.[8]
Waste Disposal Chemical-resistant gloves.[7]Chemical splash goggles.Laboratory coat.Not generally required if waste is properly contained.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Adherence to proper procedure is critical to prevent cross-contamination and exposure. The following step-by-step protocols are designed to ensure the safe use of PPE.

Donning (Putting On) PPE Workflow
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Gown/Lab Coat: Don the appropriate body protection. Ensure it is fastened securely.

  • Respiratory Protection (if required): Perform a user seal check for respirators.

  • Eye and Face Protection: Put on goggles and a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, with the cuffs extending over the sleeves of the gown.[3]

Doffing (Taking Off) PPE Workflow

The principle of doffing is to remove the most contaminated items first, touching only the "clean" inner surfaces.

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown/Lab Coat: Unfasten and remove the gown, folding the contaminated exterior inward.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Respiratory Protection (if required): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Gloves, Gowns, and other disposable items: Place in a designated, sealed waste container for chemical waste.[1]

  • Empty Containers: Rinse empty containers thoroughly before disposal, collecting the rinsate as chemical waste.

  • Spill Materials: Absorbent materials used for spill cleanup should be placed in a sealed container and disposed of as hazardous waste.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Risk Assessment Task Identify Handling Task Volume Low vs. High Volume Task->Volume Dust Potential for Dust/Aerosol Volume->Dust Hand Hand Protection: Double Nitrile Gloves Dust->Hand All Scenarios Eye Eye Protection: Chemical Goggles Dust->Eye All Scenarios Body Body Protection: Lab Coat Dust->Body Low Dust Resp Respiratory Protection: As Needed Dust->Resp Low Dust Gown Disposable Gown Dust->Gown High Dust Respirator N95 or higher Respirator Dust->Respirator High Dust Face Face Shield Eye->Face High Splash/Dust Potential

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.